Product packaging for 1,1,2-Trimethylcyclopentane(Cat. No.:CAS No. 4259-00-1)

1,1,2-Trimethylcyclopentane

Cat. No.: B1633513
CAS No.: 4259-00-1
M. Wt: 112.21 g/mol
InChI Key: WINCSBAYCULVDU-UHFFFAOYSA-N
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Description

1,1,2-Trimethylcyclopentane is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1633513 1,1,2-Trimethylcyclopentane CAS No. 4259-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4259-00-1

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1,1,2-trimethylcyclopentane

InChI

InChI=1S/C8H16/c1-7-5-4-6-8(7,2)3/h7H,4-6H2,1-3H3

InChI Key

WINCSBAYCULVDU-UHFFFAOYSA-N

SMILES

CC1CCCC1(C)C

Canonical SMILES

CC1CCCC1(C)C

Other CAS No.

30498-64-7

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2-Trimethylcyclopentane: Synthesis, Structure, and Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Cyclopentane Scaffold in Modern Chemistry

The cyclopentane ring is a fundamental structural motif in organic chemistry, appearing in a wide array of natural products and synthetic molecules of biological importance.[4] Unlike their six-membered cyclohexane counterparts, cyclopentanes exhibit a unique conformational flexibility, primarily adopting envelope and half-chair forms. This conformational landscape allows for precise spatial positioning of substituents, a critical aspect in the design of molecules that interact with biological targets.

In the realm of medicinal chemistry, saturated carbocycles are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates.[5] The incorporation of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity for protein targets.[5][6] 1,1,2-Trimethylcyclopentane, as a simple yet structurally defined member of this class, serves as an excellent model for understanding the fundamental properties of substituted cyclopentanes and as a potential building block for more complex molecular architectures.

This guide will provide a detailed examination of this compound, from its basic chemical identity to its potential as a scaffold in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • Systematic Name: this compound[3]

  • CAS Number: 4259-00-1[1][2][3]

  • Molecular Formula: C₈H₁₆[1][3]

  • Molecular Weight: 112.21 g/mol [7]

  • Synonyms: Camphocean[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Boiling Point 111.2 - 114.0 °C[1]
Melting Point -21.64 °C[1]
Density 0.762 g/cm³[1]
Refractive Index 1.4205[1]
Flash Point 6.4 °C[1]
Vapor Pressure 27 mmHg at 25°C[1]
LogP (calculated) 3.6
Stereochemistry

The molecular structure of this compound contains a chiral center at the C2 position, where one of the methyl groups is attached. This gives rise to two enantiomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane.

Figure 1: Enantiomers of this compound.

The presence of these stereoisomers is a critical consideration in a drug development context, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles. Any synthesis targeting this scaffold for biological evaluation must address the stereochemical outcome.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, several established methods for the construction of substituted cyclopentane rings can be applied.

Conceptual Synthetic Workflow

A general workflow for the synthesis of a substituted cyclopentane, such as this compound, would typically involve the formation of the five-membered ring followed by the introduction or modification of substituents.

G Acyclic_Precursors Acyclic Precursors Cyclization Ring Formation Acyclic_Precursors->Cyclization e.g., Radical cyclization, [3+2] cycloaddition Functionalized_Cyclopentane Functionalized Cyclopentane Cyclization->Functionalized_Cyclopentane Substitution_Modification Substitution/Modification Functionalized_Cyclopentane->Substitution_Modification e.g., Alkylation, Reduction Target_Molecule This compound Substitution_Modification->Target_Molecule G M [C₈H₁₆]⁺˙ m/z = 112 M_minus_15 [C₇H₁₃]⁺ m/z = 97 M->M_minus_15 - •CH₃ M_minus_29 [C₆H₁₁]⁺ m/z = 83 M->M_minus_29 - •C₂H₅ Further_Fragments Further Fragments (m/z = 69, 56, 41, etc.) M_minus_15->Further_Fragments M_minus_29->Further_Fragments

References

Stereoisomers of 1,1,2-Trimethylcyclopentane and their conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,1,2-Trimethylcyclopentane

Abstract

Substituted cycloalkanes are fundamental structural motifs in a vast array of chemical entities, from natural products to active pharmaceutical ingredients. Their three-dimensional architecture, dictated by both stereochemistry and conformational preferences, is paramount to their biological activity and chemical reactivity. This technical guide provides a detailed examination of this compound, a seemingly simple molecule that serves as an excellent model for understanding the interplay between stereoisomerism and the complex conformational landscape of five-membered rings. We will dissect the stereochemical possibilities arising from its substitution pattern and delve into a rigorous conformational analysis, elucidating the energetic factors that govern its preferred spatial arrangement. This document is intended for researchers and professionals in chemistry and drug development who require a deep, mechanistic understanding of molecular structure and dynamics.

Stereochemistry of this compound

The first step in understanding the three-dimensional nature of a molecule is to identify its stereochemical features. This involves locating all stereocenters to determine the possible number and type of stereoisomers.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. In the structure of this compound, we must analyze each substituted carbon on the cyclopentane ring:

  • Carbon 1 (C1): This carbon is bonded to two identical methyl groups, a methylene group (C5) of the ring, and the substituted C2 carbon. Since two of its substituents are identical, C1 is achiral .

  • Carbon 2 (C2): This carbon is bonded to a methyl group, a hydrogen atom, the C3 methylene group, and the gem-disubstituted C1 carbon. These four groups are distinct. Therefore, C2 is a chiral center .

With a single chiral center (n=1), the maximum number of possible stereoisomers is 2^n = 2^1 = 2. These two stereoisomers exist as a pair of non-superimposable mirror images known as enantiomers.[1]

The Enantiomeric Pair: (R)- and (S)-1,1,2-Trimethylcyclopentane

The two enantiomers are distinguished by their absolute configuration at the C2 stereocenter, which is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[2]

  • Prioritize Substituents: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center (C2) based on atomic number. Higher atomic numbers receive higher priority.[2][3]

    • Priority 1: The gem-dimethyl substituted carbon (C1), as it is bonded to two other carbons.

    • Priority 2: The methylene carbon of the ring (C3).

    • Priority 3: The external methyl group.

    • Priority 4: The hydrogen atom.

  • Orient the Molecule: Position the molecule so that the lowest-priority substituent (the hydrogen atom, priority 4) points away from the viewer.[3]

  • Determine Direction: Trace a path from priority 1 to 2 to 3.

    • If the path proceeds in a clockwise direction, the configuration is R .

    • If the path proceeds in a counter-clockwise direction, the configuration is S .[2]

This process allows for the unambiguous naming of the two stereoisomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane.

cluster_R (R)-1,1,2-trimethylcyclopentane cluster_S (S)-1,1,2-trimethylcyclopentane R_isomer R_isomer Mirror Mirror Plane R_isomer->Mirror S_isomer S_isomer Mirror->S_isomer

Figure 1: The enantiomeric pair of this compound.

The Conformational Landscape of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which has a clear and dominant low-energy chair conformation, the cyclopentane ring is conformationally more complex and flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of C-H bonds on adjacent carbons.[4][5] To alleviate this strain, the ring puckers into non-planar conformations.

The two most cited puckered conformations are the envelope (possessing Cs symmetry) and the half-chair (possessing C2 symmetry).[6][7][8][9]

  • Envelope Conformation: Four carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. This reduces some, but not all, of the torsional strain.[8]

  • Half-Chair Conformation: Three carbons are coplanar, with one atom above the plane and another below it. This conformation further reduces torsional strain compared to the envelope.[8]

For unsubstituted cyclopentane, the energy difference between these conformations is very small (less than 0.5 kcal/mol), leading to a rapid interconversion process known as pseudorotation, where the pucker travels around the ring.[7]

G Planar Planar Cyclopentane (High Torsional Strain) Envelope Envelope Conformation (Cs Symmetry) Planar->Envelope Puckering (Relieves Strain) HalfChair Half-Chair Conformation (C2 Symmetry) Envelope->HalfChair Pseudorotation (Low Energy Barrier)

References

The Unseen Architect: A Technical Guide to the Natural Occurrence and Significance of 1,1,2-Trimethylcyclopentane in Petroleum Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2-Trimethylcyclopentane, a C8 naphthenic hydrocarbon, is a ubiquitous yet often overlooked component of crude oil and its refined products. While present in relatively small concentrations, its molecular structure and behavior during geological and refining processes impart a significant influence on the final properties of fuels and chemical feedstocks. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its geochemical origins, analytical methodologies for its quantification, its transformations during key refining processes, and its ultimate impact on product quality. This document serves as a critical resource for petroleum geochemists, refinery engineers, and fuel scientists seeking a deeper understanding of this influential cycloalkane.

Geochemical Origins and Formation

The journey of this compound begins with the diagenesis and catagenesis of biological material trapped in sedimentary basins. While direct biological precursors are not definitively established, the formation of alkylcyclopentanes is broadly linked to the alteration of cyclic terpenoids, which are abundant in terrestrial and marine organisms.[1][2]

The prevailing hypothesis suggests that complex polycyclic terpenoids undergo a series of degradation and rearrangement reactions over geological timescales, driven by increasing temperature and pressure. These reactions include defunctionalization, cyclization, and isomerization, leading to the formation of a diverse suite of saturated cyclic hydrocarbons, including various isomers of trimethylcyclopentane. The specific distribution of these isomers can sometimes offer clues about the original organic matter and the thermal history of the source rock.[3][4]

Diagram: Geochemical Formation Pathway of Alkylcyclopentanes

Figure 1: Conceptual Geochemical Formation Pathway of this compound A Biological Precursors (e.g., Cyclic Terpenoids) B Diagenesis (Microbial Alteration, Low Temperature) A->B C Kerogen Formation B->C D Catagenesis (Thermal Cracking & Rearrangement) C->D E Crude Oil Generation D->E F This compound & Isomers E->F

Caption: Conceptual pathway from biological precursors to this compound.

Occurrence and Concentration in Petroleum Products

This compound is a component of the naphthene fraction of crude oil, which can constitute a significant portion of the total volume, particularly in naphthenic-base crudes.[5] Its concentration varies widely depending on the geological origin of the crude oil. Within refinery streams, it is primarily found in the light and heavy naphtha fractions, which are the feedstocks for gasoline blending and catalytic reforming.

Petroleum ProductTypical Carbon Number RangeTypical Concentration of this compoundReference(s)
Light Naphtha C5 - C7Trace to low ppm[6]
Heavy Naphtha C7 - C12Low ppm to percentage levels[6][7]
Gasoline C4 - C12Varies with blending components[8]
Reformate C6 - C10Dependent on feedstock and process severity[6]

Table 1: Estimated Concentration Ranges of this compound in Various Petroleum Products. Note: Precise concentrations are highly dependent on the specific crude oil and refining processes employed.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of this compound and its isomers within the complex hydrocarbon matrix of petroleum products necessitate advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the industry-standard method.[9]

Detailed GC-MS Protocol for Naphtha Analysis

This protocol provides a generalized framework for the analysis of C8 cycloalkanes in a naphtha sample.

1. Sample Preparation:

  • Dilute the naphtha sample in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration.

  • If necessary, perform a pre-separation step using solid-phase extraction (SPE) to isolate the saturate fraction and remove interfering aromatics and olefins.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 50 m x 0.21 mm, 0.5 µm film thickness), is typically used to separate hydrocarbons based on their boiling points.[10]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector at a temperature of 250-280°C. A high split ratio is often used for naphtha samples.

  • Oven Temperature Program: A programmed temperature ramp is crucial for separating the numerous isomers. A typical program might start at a low temperature (e.g., 35-40°C) and ramp up to around 200-250°C. The ramp rate will influence the resolution of the separation.[10]

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Scan Range: A mass-to-charge (m/z) range of approximately 40-300 amu is typically sufficient to capture the characteristic fragments of C8 hydrocarbons.

4. Data Analysis:

  • Identification: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to a validated spectral library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 112 and characteristic fragment ions.

  • Quantification: Quantification is typically performed by integrating the peak area of a specific ion (extracted ion chromatogram) or the total ion chromatogram and comparing it to an internal or external standard.

Diagram: GC-MS Analytical Workflow

Figure 2: Workflow for GC-MS Analysis of this compound A Naphtha Sample B Dilution & Optional SPE Cleanup A->B C GC Separation (Capillary Column) B->C D MS Detection (EI, Quadrupole/TOF) C->D E Data Analysis (Identification & Quantification) D->E

Caption: A simplified workflow for the GC-MS analysis of petroleum fractions.

Role and Transformation in Refining Processes

This compound and other naphthenes are key players in refining processes designed to increase the octane number of gasoline. The two most significant processes are catalytic reforming and isomerization.[6][7]

Catalytic Reforming

In catalytic reforming, naphtha is passed over a bifunctional catalyst (typically platinum on a chlorinated alumina support) at high temperature and pressure.[7] The primary goal is to convert low-octane paraffins and naphthenes into high-octane aromatics. This compound, being a C8 cycloalkane, can undergo several reactions:

  • Dehydrogenation: Loss of hydrogen to form cyclic olefins.

  • Isomerization: Rearrangement of the carbon skeleton. For instance, the five-membered ring can isomerize to a six-membered ring (a cyclohexane derivative), which is a precursor to aromatic compounds.[11]

  • Dehydrocyclization: The isomerized cyclohexane derivative can then be dehydrogenated to form a C8 aromatic compound, such as ethylbenzene or one of the xylene isomers.[12][13]

  • Hydrocracking: Under severe conditions, the ring can be opened and the molecule can be cracked into smaller, lower-value hydrocarbons.[6]

Diagram: Catalytic Reforming Pathways

Figure 3: Reaction Pathways of this compound in Catalytic Reforming A This compound B Isomerization to Alkylcyclohexanes A->B Isomerization D Hydrocracking to Lighter Hydrocarbons A->D Hydrocracking C Dehydrogenation to C8 Aromatics (e.g., Xylenes) B->C Dehydrogenation

Caption: Key transformations of this compound during catalytic reforming.

Isomerization

Isomerization processes, often utilizing zeolite catalysts, are specifically designed to rearrange the molecular structure of hydrocarbons to create more highly branched isomers with higher octane numbers.[14][15][16] In the context of C8 naphthenes, isomerization can convert less desirable isomers into those with more favorable combustion properties. The reaction proceeds through a carbocation mechanism on the acidic sites of the zeolite catalyst.[17]

Impact on Fuel Properties

The presence and structure of this compound and its isomers have a direct impact on the quality of gasoline, primarily through their influence on the octane number. The Research Octane Number (RON) and Motor Octane Number (MON) are measures of a fuel's resistance to knocking or premature detonation in an engine.

Highly branched alkanes and cycloalkanes generally have higher octane numbers than their straight-chain counterparts.[8] While specific, publicly available RON and MON values for this compound are scarce, it is understood that its octane rating is moderate. The key value of naphthenes like this compound in the gasoline pool lies in their potential to be converted into high-octane aromatics during catalytic reforming.

Geochemical Significance as a Biomarker

While not as well-established as other biomarkers like hopanes and steranes, the distribution of specific alkylcyclopentane isomers may hold potential for petroleum system analysis.[18] The relative abundance of different trimethylcyclopentane isomers could potentially be used to:

  • Correlate oils to source rocks: If a particular distribution of isomers is characteristic of a specific source rock, it could be used to trace the origin of migrated oil.

  • Assess thermal maturity: The relative stability of different isomers at elevated temperatures could lead to changes in their ratios with increasing thermal stress, providing a potential indicator of maturity.[19]

  • Indicate depositional environment: The types of biological precursors that lead to these compounds might be linked to specific depositional environments (e.g., marine vs. terrestrial).[20]

Further research is needed to fully validate the use of this compound and its isomers as reliable geochemical indicators.

Conclusion

This compound, though a minor component by volume, is a significant molecule in the lifecycle of petroleum. Its origins are deeply rooted in the geological transformation of ancient life, and its presence and structural transformations are critical in the modern refinery for the production of high-quality fuels. A thorough understanding of its formation, detection, and reactivity is essential for optimizing exploration strategies, refining processes, and the development of next-generation fuels. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of this seemingly simple cycloalkane in the complex world of petroleum.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethylcyclopentane (CAS No: 4259-00-1), a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆, is a compound of interest in various fields, including fuel science and as a fragment in medicinal chemistry.[1][2][3] A thorough understanding of its molecular structure and properties is paramount for its application and for the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals who require detailed structural elucidation of this molecule.

The structural integrity and purity of chemical compounds are fundamental in drug development and materials science. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic and molecular composition. This guide will delve into the theoretical basis and practical application of these techniques for the analysis of this compound, offering insights into the interpretation of its unique spectral features.

Molecular Structure and Spectroscopic Correlation

The relationship between a molecule's structure and its spectroscopic output is fundamental to chemical analysis. The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Workflow for Spectroscopic Analysis of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation Sample This compound (Volatile Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the local electronic environment, including shielding and deshielding effects from neighboring atoms and functional groups.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (C1, gem-dimethyl)~0.8-1.0s6H
CH₃ (C2)~0.9-1.1d3H
CH (C2)~1.5-1.7m1H
CH₂ (cyclopentyl ring)~1.2-1.6m6H

Interpretation:

  • The two methyl groups at the C1 position are chemically equivalent and are expected to appear as a singlet due to the absence of adjacent protons.

  • The methyl group at the C2 position is expected to be a doublet due to coupling with the single proton on the same carbon.

  • The methine proton at the C2 position and the methylene protons of the cyclopentane ring will likely appear as complex multiplets due to spin-spin coupling with multiple neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

CarbonPredicted Chemical Shift (ppm)
C1 (quaternary)~40-45
C2 (methine)~45-50
C3, C5 (methylene)~20-25
C4 (methylene)~30-35
CH₃ (C1, gem-dimethyl)~25-30
CH₃ (C2)~15-20

Interpretation:

  • The quaternary carbon (C1) is expected to be in the downfield region for an aliphatic carbon due to the substitution effect.

  • The methine carbon (C2) will also be relatively downfield.

  • The methylene carbons of the cyclopentane ring will have distinct chemical shifts due to their different positions relative to the methyl groups.

  • The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy of Volatile Hydrocarbons

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

  • Cap the NMR tube securely to prevent evaporation of the volatile sample.[7][8]

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond types and functional groups. The IR spectrum of this compound is characteristic of a saturated hydrocarbon.

Vapor Phase IR Spectrum: The vapor phase IR spectrum of this compound is available from SpectraBase.[2]

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkane)
~1465CH₂ bending (scissoring)
~1380, ~1365CH₃ bending (asymmetric and symmetric)

Interpretation:

  • The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.

  • The bands around 1465 cm⁻¹ correspond to the bending vibrations of the methylene groups in the cyclopentane ring.

  • The absorptions around 1380 cm⁻¹ and 1365 cm⁻¹ are indicative of the bending vibrations of the methyl groups. The presence of a gem-dimethyl group at the C1 position may lead to a splitting of the symmetric methyl bending mode.

Experimental Protocol: FT-IR Spectroscopy of Volatile Hydrocarbons

Methodology:

  • For volatile liquids like this compound, a gas-phase spectrum is often preferred to avoid solvent interference.

  • Introduce a small amount of the liquid into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Gently heat the cell if necessary to ensure complete vaporization.

  • Place the gas cell in the sample compartment of an FT-IR spectrometer.

  • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of this compound is available from the NIST Chemistry WebBook.[1]

Key Spectral Data:

  • Molecular Ion (M⁺): m/z = 112

  • Base Peak: m/z = 56

  • Other Significant Fragments: m/z = 41, 55, 69, 97

m/zRelative IntensityProposed Fragment
112~10%[C₈H₁₆]⁺ (Molecular Ion)
97~20%[M - CH₃]⁺
69~50%[M - C₃H₇]⁺
56100%[C₄H₈]⁺ (Base Peak)
55~60%[C₄H₇]⁺
41~70%[C₃H₅]⁺

Interpretation:

  • The molecular ion peak at m/z 112 confirms the molecular weight of this compound.

  • The fragmentation pattern is consistent with that of a saturated hydrocarbon. The loss of a methyl group (15 Da) results in the fragment at m/z 97.

  • The base peak at m/z 56 is likely due to the formation of a stable butene cation radical through ring cleavage and rearrangement.

  • Other prominent fragments correspond to further losses of alkyl radicals.

The following diagram illustrates the proposed fragmentation pathway leading to the base peak.

Proposed Mass Spectrometry Fragmentation of this compound Molecule This compound (m/z = 112) Fragment1 [M - CH₃]⁺ (m/z = 97) Molecule->Fragment1 - CH₃ Fragment2 Base Peak [C₄H₈]⁺ (m/z = 56) Molecule->Fragment2 Ring Cleavage & Rearrangement

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: GC/MS of Volatile Hydrocarbons

Methodology:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities. For a volatile liquid like this compound, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., hexane) is injected into the GC.

  • Gas Chromatography:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature ramp is used to elute the components, for example, starting at 50°C and increasing to 250°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: An electron multiplier detects the ions.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. While experimental NMR data remains elusive in the public domain, the combination of high-quality predicted NMR spectra, along with the experimentally available IR and mass spectra, offers a robust and comprehensive characterization of this molecule. The provided protocols and interpretations serve as a valuable resource for scientists and researchers in their analytical endeavors. The structural insights gained from these spectroscopic techniques are essential for the confident application of this compound in various scientific and industrial contexts.

References

Thermodynamic Properties of 1,1,2-Trimethylcyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of 1,1,2-trimethylcyclopentane. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document moves beyond a simple compilation of data. It delves into the experimental and computational methodologies used to determine these properties, offering insights into the causality behind scientific choices and the principles of self-validating experimental systems. The accurate understanding of a molecule's thermodynamic behavior is paramount for applications ranging from reaction engineering and process design to understanding molecular interactions in biological systems.

Molecular Structure and Physical Characteristics

This compound (CAS No: 4259-0-1) is a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure consists of a five-membered cyclopentane ring substituted with three methyl groups, two of which are attached to the same carbon atom (C1) and one to an adjacent carbon (C2). This substitution pattern leads to a chiral center at the C2 position. The presence of the cyclopentane ring introduces ring strain, which influences its thermodynamic properties compared to its acyclic isomers.[3]

Key Physical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₆[1]
Molecular Weight112.21 g/mol [1]
CAS Number4259-0-1[2]
Boiling Point111.2 °C at 760 mmHg[4]
Melting Point-21.64 °C[4]
Density0.762 g/cm³[4]
Vapor Pressure27 mmHg at 25 °C[4]

Synthesis, Purification, and Characterization: The Foundation of Accurate Measurement

The integrity of thermodynamic data is fundamentally reliant on the purity of the sample. For a volatile hydrocarbon like this compound, achieving high purity is a critical prerequisite for accurate experimental measurements.

Synthesis Pathways

Several synthetic routes to this compound have been reported, often involving cyclization reactions of acyclic precursors. One common approach involves the isomerization of other C8 hydrocarbons under specific catalytic conditions.[4] Another potential route is the ring closure of a suitably substituted hexane derivative.[4]

Purification: A Step-by-Step Protocol for High Purity

Achieving the high purity required for thermodynamic measurements (typically >99.9%) necessitates a multi-step purification process. Fractional distillation is the primary technique for separating volatile hydrocarbon isomers with close boiling points.[4][5][6][7]

Protocol for High-Purity Fractional Distillation:

  • Initial Distillation: The crude synthetic mixture is first subjected to a simple distillation to remove any high-boiling impurities and unreacted starting materials.

  • Fractional Distillation Setup: A high-efficiency fractional distillation column (e.g., a spinning band column or a column packed with structured packing) is assembled. The efficiency of the column, measured in theoretical plates, is crucial for separating isomers with close boiling points.

  • Distillation under Controlled Conditions: The distillation is carried out under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reflux ratio is carefully controlled to optimize the separation efficiency.

  • Fraction Collection: Narrow boiling fractions are collected. The temperature at the head of the column is monitored precisely, and only the fraction corresponding to the boiling point of this compound is collected as the main product.

  • Purity Analysis: The purity of the collected fractions is analyzed using high-resolution gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8] The absence of impurity peaks confirms the high purity of the sample.

Caption: Workflow for the purification of this compound.

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied, with critically evaluated data available from sources such as the Thermodynamics Research Center (TRC) of the National Institute of Standards and Technology (NIST).[9][10][11] These data are the result of meticulous experimental measurements.

Heat Capacity (C_p)

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature by a given amount. For liquids, the isobaric heat capacity (C_p) is typically measured.

Experimental Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids.[12] The principle is to electrically heat a known mass of the sample in a well-insulated calorimeter and measure the resulting temperature rise.

Self-Validating System in Calorimetry:

A well-designed calorimetric experiment incorporates self-validation. This is achieved by calibrating the calorimeter using a substance with a well-established heat capacity, such as benzoic acid or n-heptane.[13][14] The experimental setup is validated if the measured heat capacity of the standard substance is within the accepted uncertainty of the literature value.

Caption: Experimental workflow for heat capacity measurement.

Critically Evaluated Heat Capacity Data (Liquid Phase): [9]

Temperature (K)Heat Capacity, C_p (J/mol·K)
298.15215.3
300216.2
320225.5
340235.3
360245.6
Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly from the enthalpy of combustion.

Experimental Methodology: Bomb Calorimetry

In bomb calorimetry, a known mass of the substance is combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb").[2][15][16][17] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature increase is measured.

Causality in Experimental Design:

The choice of a constant-volume bomb calorimeter is dictated by the need to ensure complete and rapid combustion. The use of high-pressure oxygen ensures that the reaction goes to completion, forming CO₂ and H₂O. The heat measured at constant volume (ΔU) is then converted to the enthalpy change (ΔH) using thermodynamic relationships.

Critically Evaluated Enthalpy of Formation Data: [9]

PhaseΔ_fH° (kJ/mol) at 298.15 K
Liquid-219.4
Ideal Gas-185.2
Vapor Pressure and Enthalpy of Vaporization (Δ_vapH)

Vapor pressure is a key indicator of a liquid's volatility. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Methodology: Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at various controlled pressures.[18][19][20] By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature (a Clausius-Clapeyron plot), the enthalpy of vaporization can be determined from the slope of the line.

Critically Evaluated Vapor Pressure and Enthalpy of Vaporization Data: [9][10]

Temperature (K)Vapor Pressure (kPa)
298.154.6
32011.5
34024.3
36047.1
384.35 (Boiling Point)101.3

The enthalpy of vaporization at 298.15 K is 34.2 kJ/mol.[9]

Computational Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering a valuable complement to experimental data.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual molecular groups.[21] While computationally inexpensive, its accuracy is limited for molecules with significant ring strain or complex steric interactions.

Ab Initio and Density Functional Theory (DFT) Calculations

More sophisticated methods, such as the Gaussian-n theories (e.g., G3 and G4) and various DFT functionals, can provide highly accurate predictions of thermodynamic properties.[22][23] The G3(MP2) method, for instance, is a composite approach that approximates high-level calculations at a reduced computational cost and has been successfully applied to cycloalkanes.[16][21][22] These methods involve optimizing the molecular geometry and calculating the vibrational frequencies to determine the zero-point energy and thermal corrections to the electronic energy.

Caption: Computational workflow for predicting thermodynamic properties.

A comparison of experimental and computationally predicted values is essential for validating the computational models and for estimating the properties of related, uncharacterized molecules.

Applications in Research and Development

A thorough understanding of the thermodynamic properties of this compound and similar cycloalkanes is crucial in several scientific and industrial contexts.

Drug Development

In drug discovery, the incorporation of small cycloalkane moieties, such as the trimethylcyclopentane group, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[6][9][24][25][26]

  • Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity, which can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

  • Lipophilicity and Solubility: The hydrocarbon nature of the trimethylcyclopentane group influences the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Thermodynamic data can inform the prediction of these properties.

  • Metabolic Stability: Saturated cyclic hydrocarbons are often more resistant to metabolic degradation than their linear counterparts, potentially leading to a longer in vivo half-life.

Chemical Process Design and Optimization

For chemical engineers, accurate thermodynamic data are indispensable for the design, simulation, and optimization of chemical processes.[27][28][29][30][31]

  • Separation Processes: The vapor pressure data for this compound is critical for designing distillation processes to separate it from other isomers or impurities.[24]

  • Reaction Engineering: The enthalpy of formation is a key parameter in calculating the heat of reaction for processes involving this compound, which is essential for reactor design and safety analysis.

  • Fluid Dynamics: Density and viscosity data are necessary for modeling fluid flow and heat transfer in process equipment.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of rigorous experimental measurements and increasingly accurate computational methods. This guide has provided an in-depth look at not only the critically evaluated data but also the scientific principles and methodologies that underpin this knowledge. For researchers and professionals, a solid grasp of these thermodynamic fundamentals is essential for innovation and problem-solving in fields ranging from medicinal chemistry to industrial process engineering.

References

Introduction: The Significance of Trimethylcyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1,2-Trimethylcyclopentane and its Isomers

Substituted cycloalkanes, particularly trimethylcyclopentanes, are critical components in the formulation of high-performance fuels. Their compact, cyclic structure and branched alkyl groups contribute to high density and favorable combustion properties, such as high octane ratings.[1][2] These characteristics make them valuable as high-density aviation fuels and as additives to improve the energy content and efficiency of conventional gasoline.[3][4] The synthesis of specific isomers, like this compound, is a key objective for researchers aiming to create tailored fuels with optimized performance characteristics. However, the selective synthesis of a single isomer presents significant chemical challenges due to the thermodynamic stability of various isomeric forms and the complex reaction pathways involved.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound and its isomers, designed for researchers and professionals in chemistry and drug development. We will explore methodologies ranging from large-scale industrial processes to targeted laboratory syntheses, emphasizing the underlying chemical principles and providing actionable experimental protocols.

Section 1: Catalytic Isomerization of C8 Hydrocarbons

The most industrially significant route to trimethylcyclopentanes is the catalytic isomerization of other C8 hydrocarbons, such as n-octane, iso-octanes, or other cycloalkanes like methylcycloheptane and ethylcyclohexane. This process is a cornerstone of catalytic reforming in the petroleum industry to boost the octane number of fuel stocks.[5][6][7]

Expertise & Causality: The Bifunctional Catalytic Mechanism

The isomerization of alkanes does not occur readily and requires a sophisticated catalytic system to proceed efficiently. The process relies on a bifunctional catalyst , which possesses both metal and acid sites that work in concert to execute a multi-step reaction sequence.[8][9]

  • Dehydrogenation (Metal Site): An alkane or cycloalkane precursor first adsorbs onto a noble metal site, typically Platinum (Pt) or Palladium (Pd), where it undergoes dehydrogenation to form an alkene intermediate.[8][10] This step is crucial because the C-H and C-C bonds in saturated alkanes are too strong to be directly rearranged by the acid catalyst.

  • Protonation & Rearrangement (Acid Site): The alkene desorbs from the metal site and migrates to a nearby Brønsted acid site on the catalyst support (e.g., a zeolite or sulfated zirconia). Here, the double bond is protonated, forming a secondary or tertiary carbenium ion.[8] This highly reactive intermediate can then undergo a series of skeletal rearrangements, including 1,2-hydride and 1,2-methyl shifts, to form more stable, branched carbenium ion isomers. Ring contraction (e.g., from a cyclohexane to a cyclopentane) also proceeds through this mechanism.[10]

  • Deprotonation & Hydrogenation (Metal Site): The rearranged carbenium ion loses a proton to regenerate the acid site, forming an isomeric alkene. This alkene then migrates back to a metal site where it is rapidly hydrogenated back to a saturated cycloalkane, completing the catalytic cycle.

The presence of hydrogen in the feed is critical not only for the final hydrogenation step but also to suppress side reactions like cracking and coke formation, which can deactivate the catalyst.[8]

Bifunctional_Catalysis cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., H-Zeolite) M1 Alkane Adsorption M2 Dehydrogenation M1->M2 A1 Protonation M2->A1 Alkene Intermediate M3 Hydrogenation M4 Alkane Desorption M3->M4 Output Isomeric C8 Alkane (e.g., Trimethylcyclopentane) M4->Output A2 Carbocation Rearrangement (Isomerization) A1->A2 A3 Deprotonation A2->A3 A3->M3 Isomeric Alkene Input C8 Alkane + H₂ Input->M1

Bifunctional catalytic cycle for alkane isomerization.
Experimental Protocol: Isomerization of Cyclohexane

This protocol is adapted from studies on bifunctional metal-acid catalysts and serves as a representative example for cycloalkane isomerization.[10] The target product from cyclohexane isomerization is primarily methylcyclopentane, but the principle is directly applicable to the isomerization of C8 cycloalkanes to form trimethylcyclopentanes.

1. Catalyst Preparation (Pt/Cs₂.₅H₀.₅PW₁₂O₄₀): a. The acidic support, Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW), a salt of a Keggin-type heteropoly acid, is prepared and calcined.[9] b. Platinum is loaded onto the CsPW support via incipient wetness impregnation using a solution of a platinum precursor (e.g., H₂PtCl₆). c. The impregnated catalyst is dried overnight at 120 °C and then calcined in air at 300 °C. d. Prior to the reaction, the catalyst is reduced in a stream of H₂ at 250 °C.

2. Isomerization Reaction: a. The reaction is carried out in a fixed-bed down-flow microreactor. b. 100 mg of the prepared Pt/CsPW catalyst is packed into the reactor. c. The reactor is heated to the reaction temperature (e.g., 200–270 °C) under a continuous flow of H₂. d. The liquid feedstock (e.g., ethylcyclohexane or dimethylcyclohexane) is introduced into the H₂ stream via a saturator or syringe pump to achieve a specific hydrocarbon/H₂ partial pressure ratio (e.g., 0.04–0.14).[10] e. The total pressure is maintained at ambient pressure.

3. Product Analysis: a. The reactor effluent is analyzed online using a gas chromatograph equipped with a capillary column (e.g., HP-INNOWAX) and a flame ionization detector (FID).[10] b. Product identification is confirmed by GC-MS by comparing mass spectra and retention times with known standards.[11][12][13]

Section 2: Ring Contraction and Cyclization Strategies

Targeted synthesis of specific isomers can be achieved through classical organic chemistry reactions, including intramolecular cyclization of acyclic precursors and rearrangement of larger ring systems.

Ring Contraction from Cyclohexane Derivatives

A powerful strategy for forming functionalized cyclopentanes is through the contraction of a six-membered ring.[14][15] One established method involves the ozonolysis of a cyclohexene derivative to form a dialdehyde, followed by an intramolecular aldol condensation.

Ring_Contraction Start 1,2,3-Trimethylcyclohexene Step1 Step 1: Ozonolysis (1. O₃, CH₂Cl₂, -78 °C) (2. DMS or Zn/H₂O) Start->Step1 Intermediate Acyclic Keto-aldehyde Step1->Intermediate Step2 Step 2: Intramolecular Aldol Condensation (e.g., aq. NaOH, heat) Intermediate->Step2 Product Trimethylcyclopentene Derivative Step2->Product Step3 Step 3: Hydrogenation (H₂, Pd/C) Product->Step3 Final This compound (and isomers) Step3->Final

Workflow for cyclopentane synthesis via ring contraction.

This approach offers good control over the relative stereochemistry of the substituents. The final hydrogenation step saturates the ring to yield the desired trimethylcyclopentane.

Intramolecular Cyclization of Acyclic Precursors

The formation of a cyclopentane ring can also be achieved by the intramolecular cyclization of a suitably functionalized C8 acyclic precursor. A common method is the radical-mediated cyclization of an unsaturated halide.

Experimental Protocol: Radical Cyclization

This protocol is a generalized procedure based on standard radical cyclization reactions used for cyclopentane synthesis.[16]

1. Synthesis of Precursor (e.g., 6-bromo-2,2,5-trimethyl-1-hexene): a. Synthesize the acyclic precursor through standard multi-step organic synthesis. This precursor should contain a halide and a double bond positioned to favor 5-exo-trig cyclization.

2. Radical Cyclization Reaction: a. Dissolve the bromo-alkene precursor (1 equivalent) in deoxygenated benzene or toluene. b. Add a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, 0.1 equivalents). c. Add a radical mediator, typically tri-n-butyltin hydride (Bu₃SnH, 1.1 equivalents), dropwise to the solution at reflux (approx. 80 °C for benzene).[16] d. Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

3. Work-up and Purification: a. Cool the reaction mixture and concentrate it under reduced pressure. b. The crude product, containing the desired this compound and organotin byproducts, is purified. Purification can be challenging; methods include precipitation of the tin species with iodine or fluoride, followed by column chromatography on silica gel.

Section 3: Synthesis from Biomass-Derived Platform Chemicals

A modern and sustainable approach involves upgrading simple, biomass-derived molecules like cyclopentanone.[3][17] Cyclopentanone can be produced from furfural, which is commercially available from the dehydration of hemicellulose.[18][19] This strategy involves C-C bond formation to introduce the required methyl groups, followed by complete deoxygenation.

Synthetic Pathway: Grignard Addition and Hydrodeoxygenation

A plausible and direct laboratory-scale synthesis of this compound can be designed starting from cyclopentanone.

  • Step 1: Grignard Reaction. React cyclopentanone with ethylmagnesium bromide (EtMgBr) to form 1-ethylcyclopentanol.

  • Step 2: Dehydration. Dehydrate the tertiary alcohol under acidic conditions (e.g., H₂SO₄, heat) to yield 1-ethylcyclopentene as the major product (Zaitsev's rule).

  • Step 3: Hydroboration-Oxidation. Convert the alkene to 2-ethylcyclopentanol. This anti-Markovnikov addition is necessary to place the hydroxyl group at the C2 position for the next step.

  • Step 4: Oxidation. Oxidize the secondary alcohol to 2-ethylcyclopentanone using a standard oxidant like pyridinium chlorochromate (PCC).

  • Step 5: Gem-Dimethylation. React 2-ethylcyclopentanone with excess methylmagnesium bromide (MeMgBr). The first equivalent will add to the carbonyl, and a second can be used in a more complex sequence, or alternatively, a different strategy like the Wittig reaction followed by cyclopropanation and rearrangement could be employed for gem-dimethyl installation. A more direct approach is reacting the ketone with the Tebbe reagent or a similar methylenating agent, followed by a Simmons-Smith cyclopropanation and hydrogenolysis of the cyclopropane ring. A simpler, albeit less direct, method involves α-methylation.

  • A More Direct Route: A more practical approach from 2-ethylcyclopentanone would be α-methylation using a base like LDA followed by methyl iodide. This would yield 2-ethyl-2-methylcyclopentanone. A subsequent Grignard reaction with MeMgBr would yield 1,2-dimethyl-2-ethylcyclopentanol. Dehydration and hydrogenation would lead to a mixture of isomers.

Given the complexity, a more robust pathway for this compound is:

  • Start with 2-methylcyclopentanone.

  • Grignard Addition: React with methylmagnesium bromide to form 1,2-dimethylcyclopentanol.

  • Dehydration: Eliminate water to form 1,2-dimethylcyclopentene.

  • Addition of a Methyl Group: A C-H activation or other advanced method would be needed to add the third methyl group.

Let's reconsider a more fundamental build-up. A highly effective route would be the alkylation of cyclopentanone followed by hydrodeoxygenation.

Proposed Protocol: Synthesis from Cyclopentanone

  • Step 1: Aldol Condensation & Hydrogenation. React cyclopentanone with a suitable aldehyde (e.g., acetaldehyde) via an aldol condensation, followed by hydrogenation to create a 2-alkylcyclopentanone.[20]

  • Step 2: Further Alkylation. Introduce the remaining methyl groups using enolate chemistry (e.g., using LDA and methyl iodide).

  • Step 3: Complete Hydrodeoxygenation. The final multi-substituted cyclopentanone is subjected to complete hydrodeoxygenation over a bifunctional catalyst (e.g., Pd/H-ZSM-5) to remove the carbonyl group and yield the final saturated cycloalkane product mixture.[18]

This biomass-centric approach is highly adaptable but typically results in a mixture of isomers, which is often acceptable for fuel applications.[3][4]

Section 4: Characterization and Data

The identification of this compound and the differentiation from its isomers is primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Provides retention time data for separating isomers and mass spectra for confirming the molecular weight (112.21 g/mol ) and fragmentation patterns.[11][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts, splitting patterns, and integration of the signals allow for the unambiguous assignment of the structure and stereochemistry of a specific isomer.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and two of its common isomers. Data is sourced from the NIST Chemistry WebBook and PubChem.[11][13][16][21][22][23][24]

PropertyThis compound1,1,3-Trimethylcyclopentanecis,cis,cis-1,2,3-Trimethylcyclopentane
CAS Number 4259-00-1[11]4516-69-2[24]2613-69-6[25]
Molecular Formula C₈H₁₆[11]C₈H₁₆[24]C₈H₁₆[25]
Molecular Weight 112.21 g/mol [11]112.21 g/mol 112.21 g/mol [25]
Boiling Point 111.2 °C at 760 mmHg[16]~114 °C (Predicted)124.7 °C
Density 0.762 g/cm³[16]~0.76 g/cm³0.77 g/cm³
Refractive Index 1.4205 at 20 °C[16]1.4191.425

Conclusion

The synthesis of this compound and its isomers can be approached through several distinct strategies, each with its own merits and applications.

  • Catalytic Isomerization is the dominant industrial method, ideal for producing large volumes of mixed isomers for fuel applications, leveraging robust bifunctional catalysts.

  • Classical Cyclization and Rearrangement reactions offer precise control for laboratory-scale synthesis of specific, often stereochemically pure, isomers, though they may involve more complex, multi-step procedures.

  • Biomass Upgrading represents a sustainable and increasingly viable route, converting renewable feedstocks into valuable fuel components, typically yielding a mixture of isomers suitable for drop-in fuel applications.

The choice of synthetic route is ultimately dictated by the desired scale, required isomeric purity, and the availability of starting materials. For researchers in fuel development, understanding all three approaches provides a versatile toolkit for creating next-generation, high-performance energy solutions.

References

1,1,2-Trimethylcyclopentane: A Niche Biomarker in Crude Oil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Geochemists

Preamble: The Silent Storytellers of Petroleum's Past

Crude oil, a complex amalgamation of hydrocarbons, holds within its molecular fabric a detailed history of its origin and journey through geological time. This history is narrated by biomarkers, intricate organic molecules that are the chemical fossils of once-living organisms.[1] These compounds, resistant to the rigors of diagenesis, provide invaluable insights into the source organic matter, the depositional environment, thermal maturity, and the extent of biodegradation of the oil.[2] While well-established biomarkers like steranes and hopanes have long been the cornerstones of petroleum geochemistry, the lighter, more volatile fraction of crude oil contains a diverse suite of short-chain alkylated cycloalkanes that offer additional, nuanced information. Among these is 1,1,2-trimethylcyclopentane, a C8 cyclic alkane whose presence and relative abundance can contribute to a more comprehensive understanding of a petroleum system.

This technical guide provides a detailed exploration of this compound and its isomers as biomarkers in crude oil analysis. It is intended for researchers, geochemists, and petroleum exploration scientists seeking to leverage the full spectrum of molecular indicators to unravel the complexities of hydrocarbon generation, migration, and alteration.

The Geochemical Significance of Alkylated Cyclopentanes

Cyclic alkanes, or naphthenes, are significant components of crude oil.[3] Their molecular structure, particularly the arrangement and number of alkyl substituents on a cyclopentane or cyclohexane ring, is a product of the original biological precursor molecules and the subsequent diagenetic and catagenetic alterations they undergo.[4]

Biological Precursors and Diagenetic Pathways

The precise biological precursors of short-chain alkylcyclopentanes like this compound are not as definitively established as those for larger biomarkers like steranes (from sterols in eukaryotes) or hopanes (from bacteriohopanepolyols in prokaryotes). However, it is widely accepted that they originate from the cyclization and rearrangement of acyclic isoprenoid or other lipid structures derived from microbial sources, particularly bacteria and algae.

The formation of these cyclic compounds occurs during diagenesis, the process of physical and chemical alteration of sediments after deposition and before metamorphism.[4][5][6] Microbial activity in the early stages of diagenesis plays a crucial role in the initial breakdown and transformation of organic matter. As burial depth and temperature increase, further thermal cracking and isomerization reactions can alter the molecular structure of these compounds.

Diagram 1: Generalized Diagenetic Pathway of Alkylcyclopentane Formation

Diagenesis cluster_0 Biological Precursors cluster_1 Early Diagenesis (Shallow Burial) cluster_2 Catagenesis (Deep Burial) cluster_3 Crude Oil Component Biological_Precursors Acyclic Lipids (e.g., from microbial membranes) Microbial_Alteration Microbial Alteration & Intramolecular Cyclization Biological_Precursors->Microbial_Alteration Sedimentation Isomerization Thermal Cracking & Isomerization Microbial_Alteration->Isomerization Increased Temperature & Pressure Final_Product This compound & Isomers Isomerization->Final_Product Hydrocarbon Generation

A simplified representation of the transformation of biological lipids into alkylcyclopentanes during burial and thermal maturation.

This compound: Properties and Isomers

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₆.[7][8][9][10][11] It belongs to the family of trimethylcyclopentane isomers, which differ in the positions of the three methyl groups on the five-carbon ring. These isomers often co-elute or have very similar retention times in standard gas chromatography, necessitating high-resolution techniques for their separation and identification.

PropertyValueSource
Chemical Formula C₈H₁₆[7][8][10]
Molecular Weight 112.21 g/mol [9][11]
CAS Number 4259-00-1[7][8][10]
Boiling Point ~114 °C[11]
Synonyms Camphocean[7][8][10]

The stereochemistry of these isomers can be influenced by the thermal maturity of the crude oil. As thermal stress increases, less stable isomers can convert to more stable configurations, providing a potential, albeit complex, indicator of the oil's thermal history.

Analytical Methodologies for the Characterization of this compound

The analysis of volatile and semi-volatile hydrocarbons in crude oil, including short-chain alkylcyclopentanes, is primarily accomplished through gas chromatography coupled with mass spectrometry (GC-MS).[1][12]

Sample Preparation and Fractionation

Prior to instrumental analysis, crude oil samples are typically fractionated to separate the complex mixture into more manageable groups of compounds.

Step-by-Step Protocol for Sample Fractionation:

  • Deasphalting: The crude oil is dissolved in a non-polar solvent like n-pentane or n-hexane to precipitate the asphaltenes.

  • Column Chromatography: The deasphalted oil (maltene fraction) is then passed through a chromatography column packed with silica gel and/or alumina.

  • Elution: A sequence of solvents with increasing polarity is used to elute different compound classes:

    • Saturates: Eluted with a non-polar solvent (e.g., n-hexane). This fraction contains the n-alkanes, branched alkanes, and cycloalkanes, including this compound.

    • Aromatics: Eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).

    • Resins and Polars: Eluted with a polar solvent (e.g., methanol).

Diagram 2: Workflow for Crude Oil Fractionation and Analysis

Workflow Crude_Oil Crude Oil Sample Deasphalting Deasphalting (n-hexane) Crude_Oil->Deasphalting Column_Chromatography Column Chromatography (Silica/Alumina) Deasphalting->Column_Chromatography Saturates Saturate Fraction (Alkanes, Cycloalkanes) Column_Chromatography->Saturates Elute with n-hexane Aromatics Aromatic Fraction Column_Chromatography->Aromatics Elute with Hexane/DCM GCMS GC-MS Analysis Saturates->GCMS

A schematic of the sample preparation and analysis pipeline for biomarker characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the workhorse technique for identifying and quantifying individual compounds within the saturate fraction.[3][12][13]

  • Gas Chromatography (GC): The saturate fraction is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. Less volatile, more interactive compounds move slower, resulting in separation.

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment in a characteristic pattern. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.

Identification of this compound:

Identification is achieved by comparing the retention time and the mass spectrum of a peak in the chromatogram to that of an authentic standard or a library of known spectra, such as the NIST Mass Spectral Library. The mass spectrum of this compound will show a molecular ion peak at m/z 112, corresponding to its molecular weight, and a series of fragment ions resulting from the loss of methyl (CH₃) and ethyl (C₂H₅) groups. The base peak is often a C₅H₉⁺ fragment (m/z 69) or a C₆H₁₁⁺ fragment (m/z 83).

Application in Crude Oil Analysis: An Emerging Perspective

While not as widely utilized as higher molecular weight biomarkers, the distribution of this compound and its isomers can provide complementary information in several areas of petroleum geochemistry.

Source and Depositional Environment

The relative abundance of different C8 alkylcyclopentane isomers may be linked to the specific microbial communities present in the source rock depositional environment. For instance, certain bacterial or algal precursors might favor the formation of specific isomers during diagenesis. However, more research is needed to establish definitive correlations between specific trimethylcyclopentane isomers and particular source organisms or depositional conditions (e.g., marine vs. lacustrine, oxic vs. anoxic).

Thermal Maturity Assessment

The isomerization of chiral centers in alkylcyclopentanes can be temperature-dependent. With increasing thermal maturity, thermodynamically less stable isomers tend to convert to more stable forms, approaching an equilibrium mixture at high maturity.[7][12][14][15] Ratios of specific isomers of trimethylcyclopentane could potentially be developed as thermal maturity indicators, particularly for the early to peak oil generation window. However, these ratios would need to be calibrated against established maturity parameters like vitrinite reflectance or sterane and hopane isomerization ratios.

Biodegradation Effects

Biodegradation in the reservoir can significantly alter the composition of crude oil.[2][16] Microorganisms preferentially consume certain types of hydrocarbons. Typically, n-alkanes are degraded first, followed by branched alkanes, and then cyclic alkanes.[3][17] Short-chain alkylcyclopentanes like this compound are relatively resistant to biodegradation compared to n-alkanes but are more susceptible than complex polycyclic biomarkers like hopanes. Their presence or absence, and their abundance relative to more easily degraded compounds, can help to assess the extent of biodegradation.

Limitations and Future Directions

The use of this compound as a standalone, diagnostic biomarker is currently limited by a lack of extensive, systematic studies. Several key areas require further investigation:

  • Biological Precursors: A clearer understanding of the specific organisms and biochemical pathways that lead to the formation of trimethylcyclopentane precursors is needed.

  • Calibration of Ratios: Isomer ratios of trimethylcyclopentanes need to be rigorously calibrated against established maturity and source parameters across a wide range of geological settings.

  • Analytical Challenges: The co-elution of numerous isomers in the C8 range requires high-resolution chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), for accurate quantification.[18]

Conclusion

This compound represents a component of the complex molecular tapestry of crude oil that holds potential for enhancing our understanding of petroleum systems. While not a primary biomarker in the current geochemical toolkit, its analysis, as part of the broader suite of short-chain naphthenes, can provide valuable, complementary data. As analytical techniques become more powerful and our understanding of microbial and diagenetic processes deepens, the role of such "unconventional" biomarkers is likely to grow, offering ever more detailed insights into the origins and history of Earth's hydrocarbon resources.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Trimethylcyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethylcyclopentanes (TMCs) are saturated cyclic hydrocarbons with the chemical formula C₈H₁₆. As components of gasoline and other fuel mixtures, their release into the environment is a significant concern. Understanding the environmental fate and transport of these compounds is crucial for assessing their potential risks, developing effective remediation strategies, and informing regulatory frameworks. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental behavior of trimethylcyclopentanes, intended for researchers, environmental scientists, and professionals in the field of drug development who may encounter these compounds as impurities or metabolites.

This guide will delve into the core processes governing the distribution and persistence of trimethylcyclopentanes in the environment, including their physical and chemical properties, degradation pathways, and transport mechanisms. By synthesizing available data with established scientific principles, this document aims to provide a robust framework for predicting and evaluating the environmental impact of this class of compounds.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate and transport of any chemical are fundamentally dictated by its physicochemical properties. For trimethylcyclopentanes, key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant. These properties determine how a compound partitions between different environmental compartments such as air, water, soil, and biota.

Several isomers of trimethylcyclopentane exist, with 1,1,3-trimethylcyclopentane and 1,2,3-trimethylcyclopentane being common examples. While data for all isomers is not always available, the following table summarizes key properties for 1,1,3-trimethylcyclopentane, which can be considered representative for this class of compounds.

PropertyValueSource
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [2]
Boiling Point 104.9 °C[3]
Water Solubility 3.73 mg/L at 25 °C[4]
Vapor Pressure 35.2 mmHg at 25 °C[3]
Log Kow (Octanol-Water Partition Coefficient) 4.35[3]
Henry's Law Constant 6.4 x 10⁻⁴ atm·m³/mol[5]

The low water solubility and high octanol-water partition coefficient (Log Kow > 4) indicate that trimethylcyclopentanes are hydrophobic compounds.[3] This suggests a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. The significant vapor pressure and Henry's Law constant point towards volatilization as a major transport pathway from surface water and moist soils into the atmosphere.[3][5]

Environmental Fate: Degradation and Transformation

The persistence of trimethylcyclopentanes in the environment is determined by their susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: The Microbial Gauntlet

Biodegradation is a primary mechanism for the removal of many organic pollutants from the environment. For cycloalkanes, including trimethylcyclopentanes, this process is known to occur, although it can be slower than for their linear alkane counterparts. The presence of branched alkyl groups can further hinder microbial attack.[6]

Generally, the microbial degradation of alkyl-substituted cycloalkanes is initiated by the oxidation of the alkyl side chain or the cycloalkane ring.[1][6] For compounds with longer alkyl chains, oxidation often begins at the terminal methyl group of the side chain, followed by β-oxidation.[6] In the case of trimethylcyclopentanes, with their short methyl groups, the initial enzymatic attack is more likely to occur on the ring structure. This typically involves the introduction of a hydroxyl group by a monooxygenase enzyme, leading to the formation of an alcohol. This initial step is often the rate-limiting step in the degradation pathway. Subsequent oxidation can lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways.[1]

Co-metabolism, where the degradation of a compound occurs in the presence of another growth-supporting substrate, is a common mechanism for the biodegradation of recalcitrant compounds like branched cycloalkanes.[1]

Expected Biodegradation Rate: Based on predictive models such as the EPI (Estimation Program Interface) Suite™, the aerobic biodegradation of 1,1,3-trimethylcyclopentane is expected to take weeks to months. It is not considered readily biodegradable.

Photodegradation: The Influence of Sunlight

Once volatilized into the atmosphere, trimethylcyclopentanes are subject to photodegradation, primarily through reactions with hydroxyl radicals (•OH).[7] The rate of this reaction is a key factor in determining the atmospheric lifetime of these compounds. The general mechanism involves the abstraction of a hydrogen atom from the cycloalkane, leading to the formation of an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, initiating a chain of reactions that can lead to the formation of more stable oxygenated products and ultimately to mineralization to CO₂ and H₂O.[7]

The atmospheric lifetime of a cycloalkane is inversely proportional to the rate constant of its reaction with hydroxyl radicals. For C5-C8 cycloalkanes, atmospheric lifetimes are estimated to be on the order of tens of hours, indicating that this is a significant removal pathway.[8]

Aqueous photodegradation of saturated cycloalkanes is generally considered to be a minor fate process, as these compounds do not absorb sunlight in the environmentally relevant wavelength range (>290 nm).[9] However, indirect photodegradation, mediated by photosensitizing species present in natural waters (such as dissolved organic matter), could potentially contribute to their transformation, though specific data for trimethylcyclopentanes is lacking.[10]

Hydrolysis: A Negligible Pathway

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for certain classes of organic compounds. However, alkanes and cycloalkanes, including trimethylcyclopentanes, lack hydrolyzable functional groups. Therefore, hydrolysis is not considered an important environmental fate process for these compounds.[4]

Environmental Transport: Movement Through Media

The movement and distribution of trimethylcyclopentanes in the environment are governed by several key transport processes: volatilization, sorption, and bioaccumulation.

Volatilization: Escape to the Atmosphere

As indicated by their relatively high vapor pressure and Henry's Law constant, trimethylcyclopentanes are expected to volatilize readily from surface water and moist soil.[3][5] The Henry's Law constant of 6.4 x 10⁻⁴ atm·m³/mol for 1,1,3-trimethylcyclopentane suggests a moderate to high potential for volatilization from water.[5] This process is a major pathway for the transfer of these compounds from the terrestrial and aquatic compartments to the atmosphere.

Sorption: Binding to Soil and Sediment

The hydrophobic nature of trimethylcyclopentanes, as indicated by their high Log Kow, leads to a strong tendency to sorb to organic matter in soil and sediment.[3] The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to quantify this process. A higher Koc value indicates stronger sorption and lower mobility in soil.

Estimated Koc values for 1,1,3-trimethylcyclopentane are in the range of 300 to 2800 L/kg, suggesting moderate to low mobility in soil.[11] This means that once released into the soil, a significant fraction of trimethylcyclopentanes will be associated with the solid phase, reducing their availability for leaching into groundwater but potentially increasing their persistence. The extent of sorption is highly dependent on the organic carbon content of the soil; soils with higher organic matter will exhibit greater sorption.

Bioaccumulation: Concentration in Living Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. For hydrophobic compounds like trimethylcyclopentanes, bioaccumulation is a significant concern. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.

The estimated Log BCF for 1,1,3-trimethylcyclopentane is 2.29, which corresponds to a BCF of approximately 195 L/kg.[12] While this value is below the threshold for being considered "very bioaccumulative" (BCF > 5000), it indicates a potential for bioaccumulation in aquatic organisms.[13] It is important to note that this is an estimated value, and experimental data would provide a more definitive assessment. The actual extent of bioaccumulation will also depend on the organism's ability to metabolize and excrete the compound.

Experimental Protocols

To provide a framework for the experimental validation of the predicted environmental fate and transport of trimethylcyclopentanes, this section outlines key standardized methodologies.

Biodegradation Assessment

The ready biodegradability of trimethylcyclopentanes can be assessed using the OECD 301 test guidelines.[14] Given their volatile nature, the OECD 301F (Manometric Respirometry Test) or the OECD 301D (Closed Bottle Test) are suitable methods.[15][16]

Workflow for OECD 301F: Manometric Respirometry Test

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium add_substance Add Trimethylcyclopentane (and reference substance) prep_media->add_substance prep_inoculum Prepare Inoculum (e.g., activated sludge) prep_inoculum->add_substance prep_test_vessel Prepare Test Vessels (Respirometer Flasks) prep_test_vessel->add_substance prep_control Prepare Control and Reference Vessels prep_control->add_substance incubate Incubate at 20-25°C in the dark with stirring add_substance->incubate measure_o2 Continuously Measure Oxygen Consumption incubate->measure_o2 calc_bod Calculate Biochemical Oxygen Demand (BOD) measure_o2->calc_bod calc_biodeg Calculate % Biodegradation (BOD/ThOD x 100) calc_bod->calc_biodeg calc_thod Calculate Theoretical Oxygen Demand (ThOD) calc_thod->calc_biodeg eval_criteria Evaluate against Ready Biodegradability Criteria (e.g., >60% in 10-day window) calc_biodeg->eval_criteria

Caption: Workflow for assessing ready biodegradability using the OECD 301F method.

Soil Sorption/Desorption Assessment

The soil sorption and desorption behavior of trimethylcyclopentanes can be determined using the OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method .[2]

Workflow for OECD 106: Batch Equilibrium Method

OECD_106_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase (Optional) cluster_analysis Data Analysis prep_soil Select and Characterize Test Soils (≥5 types) mix Mix Soil and Test Solution in Centrifuge Tubes prep_soil->mix prep_solution Prepare Test Solutions of Trimethylcyclopentane prep_solution->mix equilibrate Equilibrate by Shaking (determine equilibration time) mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze_aq Analyze Aqueous Phase Concentration (Ce) separate->analyze_aq replace_supernatant Replace Supernatant with Fresh Background Solution separate->replace_supernatant calc_sorbed Calculate Sorbed Concentration (Cs) analyze_aq->calc_sorbed resuspend Resuspend and Equilibrate replace_supernatant->resuspend separate_des Separate Phases resuspend->separate_des analyze_des Analyze Aqueous Phase Concentration separate_des->analyze_des calc_kd Calculate Distribution Coefficient (Kd = Cs/Ce) calc_sorbed->calc_kd calc_koc Calculate Organic Carbon Normalized Coefficient (Koc) calc_kd->calc_koc

Caption: Workflow for determining soil sorption/desorption coefficients via OECD 106.

Analytical Methods

Accurate quantification of trimethylcyclopentanes in environmental matrices is essential for fate and transport studies. Due to their volatility, methods that minimize analyte loss are required.

For Water Samples:

  • Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This is a standard and highly sensitive method for the analysis of volatile organic compounds (VOCs) in water.

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This technique is a solvent-free extraction method that is well-suited for the analysis of volatile compounds in complex matrices.[3]

For Soil and Sediment Samples:

  • Methanol Extraction followed by P&T-GC-MS or GC-MS: Methanol is an effective solvent for extracting VOCs from solid matrices.

  • Direct Sampling Ion Trap Mass Spectrometry (DSITMS): This method allows for rapid, on-site screening and quantification of VOCs in soil without extensive sample preparation.[2]

Conclusion

The environmental fate and transport of trimethylcyclopentanes are governed by a complex interplay of their physicochemical properties and various environmental processes. Their hydrophobic and volatile nature suggests that volatilization to the atmosphere and sorption to soil organic matter are the dominant transport and partitioning pathways. In the atmosphere, photodegradation via reaction with hydroxyl radicals is a significant removal mechanism. In soil and water, biodegradation is expected to occur, albeit at a potentially slow rate, particularly for the more highly branched isomers. Bioaccumulation in aquatic organisms is a potential concern that warrants further experimental investigation.

This guide provides a foundational understanding of these processes and outlines standardized methodologies for their experimental evaluation. Further research, particularly focused on generating isomer-specific experimental data for biodegradation rates and bioaccumulation factors, will enhance our ability to accurately predict the environmental risks associated with trimethylcyclopentanes.

References

An In-depth Technical Guide to the Discovery and History of Trimethylcyclopentane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Significance of the Trimethylcyclopentane Core

Within the vast landscape of alicyclic chemistry, the trimethylcyclopentane scaffold represents a class of molecules that, while not always in the spotlight, holds significant academic and industrial importance. These saturated five-membered rings, adorned with three methyl groups, are more than just simple hydrocarbons. They are subtle players in the composition of fuels, intricate stereochemical puzzles for synthetic chemists, and potential building blocks in the design of novel therapeutics.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the discovery, history, synthesis, and characterization of trimethylcyclopentane compounds. We will delve into the causality behind experimental choices, present self-validating protocols where established, and ground our discussion in authoritative references, offering a field-proven perspective on this fascinating family of molecules.

A Historical Perspective: Unraveling the Isomers

The study of alicyclic compounds gained significant momentum in the mid-20th century, driven by advancements in petroleum refining and the development of sophisticated analytical techniques.[3] The initial identification of trimethylcyclopentane isomers was closely tied to the analysis of gasoline and other hydrocarbon fuels, where they were found to be minor but informative components.[1] Early research in the 1940s laid the groundwork for understanding the complex mixtures of hydrocarbons present in fuels, with publications from institutions like the National Bureau of Standards detailing the synthesis and properties of various alicyclic compounds.[4]

The work of pioneers in alicyclic chemistry, such as Otto Wallach who received the Nobel Prize in Chemistry in 1910 for his work in this field, set the stage for the systematic investigation of these cyclic systems.[5] While a singular "discovery" paper for each trimethylcyclopentane isomer is not readily identifiable in historical literature, their existence was gradually revealed through the meticulous separation and characterization of hydrocarbon fractions. The development of gas chromatography was a pivotal moment, allowing for the resolution of complex isomeric mixtures and paving the way for the systematic study of individual trimethylcyclopentane stereoisomers.

A notable parallel in the historical exploration of substituted cycloalkanes is the work on trimethylcyclohexanes. For instance, a 1956 publication in the Journal of the American Chemical Society detailed the synthesis of the geometrical isomers of 1,2,3-trimethylcyclohexane, showcasing the burgeoning interest and developing methodologies for tackling stereochemically rich alicyclic systems.[6] This foundational work on related six-membered rings undoubtedly influenced the approaches taken to isolate and identify the various stereoisomers of trimethylcyclopentanes.

The Stereochemical Maze: Isomers of Trimethylcyclopentane

The seemingly simple molecular formula of trimethylcyclopentane, C8H16, belies a significant degree of structural and stereochemical complexity.[1] The positional arrangement of the three methyl groups on the cyclopentane ring gives rise to several constitutional isomers, with the most commonly studied being 1,2,3-, 1,2,4-, and 1,1,3-trimethylcyclopentane.

1,2,3-Trimethylcyclopentane

This isomer is particularly rich in stereoisomers due to the presence of three chiral centers at positions 1, 2, and 3. This leads to a total of four possible stereoisomers: two meso compounds and one pair of enantiomers.

  • (1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): A meso compound with a plane of symmetry.

  • (1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): Another meso compound.

  • (1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.

1,2,4-Trimethylcyclopentane

The 1,2,4-substitution pattern also results in multiple stereoisomers. The relative orientations of the methyl groups (cis or trans) determine the specific isomer.

1,1,3-Trimethylcyclopentane

This isomer has a geminal dimethyl group at position 1 and a single methyl group at position 3, leading to a simpler stereochemical profile with one chiral center at position 3.

The conformation of the cyclopentane ring, which rapidly interconverts between envelope and half-chair forms to relieve torsional strain, further adds to the complexity of analyzing these molecules.[1]

Synthesis and Characterization: A Methodological Overview

The synthesis of specific trimethylcyclopentane isomers, particularly with stereocontrol, presents a significant challenge. The general approaches often involve the alkylation of a cyclopentane precursor or the cyclization of an acyclic hydrocarbon.

General Synthetic Strategies

A common, albeit often non-selective, method for preparing trimethylcyclopentanes is the Friedel-Crafts alkylation of cyclopentane with a methylating agent. However, this typically leads to a mixture of isomers and polysubstituted products.

More controlled syntheses often start from functionalized cyclopentane derivatives, such as cyclopentanone or cyclopentene, where subsequent reactions can be directed to achieve a desired substitution pattern and stereochemistry. For instance, the reaction of organometallic reagents with substituted cyclopentanones followed by reduction can yield specific trimethylcyclopentane isomers.

Another approach involves the cyclization of acyclic precursors. For example, acid-catalyzed cyclization of specific branched alkanes can lead to the formation of the trimethylcyclopentane skeleton, though this can also be accompanied by rearrangements.[3]

Experimental Protocol: General Synthesis of 1,1,3-Trimethylcyclopentane (Illustrative)

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize 1,1,3-trimethylcyclopentane from a suitable precursor.

Materials:

  • 3-Methylcyclopentanone

  • Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Sodium sulfate (anhydrous)

  • Dehydrating agent (e.g., phosphorus pentoxide)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • Grignard Reaction: To a solution of 3-methylcyclopentanone in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,3-dimethylcyclopentanol.

  • Dehydration: The crude alcohol is then subjected to dehydration to form a mixture of trimethylcyclopentene isomers. This can be achieved by heating with a dehydrating agent such as phosphorus pentoxide or by passing the alcohol vapor over a heated catalyst.

  • Hydrogenation: The resulting mixture of trimethylcyclopentenes is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and hydrogenated in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.

  • Purification: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed. The resulting crude 1,1,3-trimethylcyclopentane is then purified by fractional distillation.

Characterization: The final product should be characterized by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

Data Presentation: Physicochemical Properties of Trimethylcyclopentane Isomers

The following table summarizes key physical properties of some trimethylcyclopentane isomers. Data is compiled from various sources, including the NIST Chemistry WebBook.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,3-Trimethylcyclopentane 4516-69-2C₈H₁₆112.21104.9
(1α,2α,3α)-1,2,3-Trimethylcyclopentane 2613-69-6C₈H₁₆112.21118.4
(1α,2β,3α)-1,2,3-Trimethylcyclopentane Not availableC₈H₁₆112.21Not available
(1α,2α,3β)-1,2,3-Trimethylcyclopentane 15890-40-1C₈H₁₆112.21118.0
(1α,2α,4β)-1,2,4-Trimethylcyclopentane 4850-28-6C₈H₁₆112.21110.6
(1α,2β,4α)-1,2,4-Trimethylcyclopentane 16883-48-0C₈H₁₆112.21111.9

Visualization of Key Concepts

Stereoisomers of 1,2,3-Trimethylcyclopentane

The following diagram illustrates the stereochemical relationships between the isomers of 1,2,3-trimethylcyclopentane.

stereoisomers meso1 (1α,2α,3α)-all-cis (meso) meso2 (1α,2β,3α)-cis,trans,cis (meso) enantiomers (1α,2α,3β)-cis,cis,trans (Enantiomeric Pair)

Caption: Stereoisomers of 1,2,3-Trimethylcyclopentane.

General Synthetic Workflow

The diagram below outlines a general workflow for the synthesis and characterization of a trimethylcyclopentane isomer.

workflow start Precursor Selection (e.g., Substituted Cyclopentanone) reaction Key Synthetic Step (e.g., Grignard Reaction) start->reaction modification Functional Group Modification (e.g., Dehydration, Hydrogenation) reaction->modification purification Purification (e.g., Fractional Distillation) modification->purification characterization Spectroscopic Characterization (NMR, GC-MS) purification->characterization final_product Pure Trimethylcyclopentane Isomer characterization->final_product

Caption: General synthetic and analytical workflow.

Trimethylcyclopentanes in the Context of Drug Development

While trimethylcyclopentane itself is not a common pharmacophore, the substituted cyclopentane motif is a recurring and valuable feature in a number of successful therapeutic agents. The rigid, three-dimensional structure of the cyclopentane ring can serve as a robust scaffold for orienting functional groups in a precise manner to interact with biological targets.

One of the most significant applications of the cyclopentane ring in drug design is as a bioisostere for the furanose sugar in nucleosides. This substitution creates carbocyclic nucleoside analogs, which often exhibit enhanced metabolic stability due to the absence of the glycosidic bond that is susceptible to enzymatic cleavage. This increased stability can lead to an improved pharmacokinetic profile for the drug candidate.

Examples of approved drugs featuring a cyclopentane core include:

  • Abacavir (Ziagen): An antiretroviral drug used to treat HIV/AIDS.

  • Entecavir (Baraclude): An antiviral medication used in the treatment of hepatitis B virus infection.

  • Latanoprost (Xalatan): A prostaglandin analogue used to treat increased intraocular pressure in patients with glaucoma.

The principles learned from these successful examples can be applied to the design of novel therapeutics incorporating a trimethylcyclopentane core. The methyl groups can be strategically placed to probe hydrophobic pockets in protein binding sites, potentially enhancing potency and selectivity. Furthermore, the stereochemistry of the trimethylcyclopentane scaffold can be systematically varied to explore the structure-activity relationship (SAR) of a new class of compounds.

Conclusion: A Foundation for Future Innovation

The story of trimethylcyclopentane compounds is one of gradual discovery and evolving understanding, deeply intertwined with the progress of analytical and synthetic organic chemistry. From their initial identification as components of complex hydrocarbon mixtures to their consideration as potential building blocks in modern drug design, these seemingly simple molecules offer a rich field of study. This guide has provided a comprehensive overview of their history, stereochemistry, synthesis, and relevance to the pharmaceutical sciences. It is our hope that by understanding the foundational principles and methodologies associated with trimethylcyclopentanes, researchers and scientists will be better equipped to unlock their full potential in the development of new technologies and therapeutics.

References

Health and safety data for 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 1,1,2-Trimethylcyclopentane

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No: 4259-00-1), designed for researchers, scientists, and professionals in drug development and other laboratory settings. While this compound is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its inherent properties as a volatile, flammable aliphatic hydrocarbon necessitate rigorous safety protocols. This document synthesizes available data with established best practices for handling chemicals of this class to ensure a self-validating system of laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a substance's identity and physical properties is critical for anticipating its behavior and implementing appropriate safety measures. This compound is a saturated alicyclic hydrocarbon.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 4259-00-1[2][3][4][5]
Molecular Formula C₈H₁₆[1][2][3][6]
Molecular Weight 112.21 g/mol [1][2][7]
Synonyms Camphocean[1][2][3]
InChIKey WINCSBAYCULVDU-UHFFFAOYSA-N[1][3][5]
Physicochemical Data for Hazard Assessment

The most significant immediate hazard associated with this compound is its flammability. The low flash point indicates that it can form an ignitable mixture with air at or even below standard room temperature.

PropertyValueImplication for SafetySource
Flash Point 6.4 °CHigh Fire Hazard. Vapors can ignite at temperatures commonly found in laboratories. Requires strict control of ignition sources.[2]
Boiling Point 111.2 - 114.0 °CVolatile liquid that will readily produce vapors, increasing the risk of inhalation and creating a flammable atmosphere.[2][8]
Density 0.762 g/cm³Lighter than water. In case of a spill into a water system, it will float, and fire-fighting measures must account for this.[2]
Vapor Pressure 27 mmHg at 25°CSignificant vapor pressure contributes to a flammable atmosphere in enclosed spaces. Requires excellent ventilation.[2]
Water Solubility 12.56 mg/L at 25 °C (estimated)Essentially insoluble in water. Do not use water streams for cleanup as it may spread the chemical.[8]

Section 2: Hazard Evaluation and Regulatory Status

GHS Classification

According to aggregated data from multiple notifications to the ECHA C&L Inventory, this compound does not meet the criteria for GHS hazard classification.[1][8][9]

Causality Insight: The lack of a formal GHS classification often indicates a scarcity of comprehensive toxicological data rather than a definitive confirmation of non-hazardousness. For volatile organic compounds like this, the primary physical hazard (flammability) and potential for effects common to hydrocarbons (e.g., aspiration toxicity, transient respiratory irritation) remain significant concerns that must be addressed through prudent laboratory practice.

Inferred Hazards and Prudent Practices

Given its structural similarity to other light hydrocarbons such as cyclopentane and various trimethylpentane isomers, it is professionally prudent to assume similar hazards.

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.[10][11] Do NOT induce vomiting if ingested.

  • Dermal Irritation: Prolonged or repeated skin contact may cause defatting of the skin, leading to dryness, cracking, and irritation.[12]

  • Inhalation: High vapor concentrations may cause drowsiness, dizziness, and respiratory tract irritation.[10][11]

  • Environmental Hazard: While specific data is lacking, similar hydrocarbons are often harmful to aquatic life with long-lasting effects.[12][13] Releases to the environment should be avoided.

Section 3: Exposure Control and Personal Protection

Engineering controls are the primary method for minimizing exposure, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate vapors, such as heating, agitation, or transfer of large quantities.[13][14]

  • Ignition Source Control: All sources of ignition—including open flames, hot plates, static electricity, and non-explosion-proof electrical equipment—must be strictly excluded from the handling area.[11][14][15]

  • Grounding and Bonding: Use grounding and bonding straps for containers and receiving equipment during transfers of significant volumes to prevent the buildup of static electricity.[15]

Personal Protective Equipment (PPE) Selection

The selection of PPE is task-dependent. The following workflow provides a self-validating system for ensuring adequate protection.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound cluster_1 Minimum PPE (Low Risk) cluster_2 Enhanced PPE (Moderate/High Risk) start Start: Define Task task Task Involves Potential for Splash, Vapor, or Aerosol? start->task min_ppe • Safety Glasses with Side Shields • Nitrile Gloves (EN 374) • Standard Laboratory Coat task->min_ppe No (e.g., handling sealed container) enhanced_ppe • Chemical Safety Goggles • Chemical-Resistant Gloves  (e.g., Viton®, Nitrile) • Flame-Retardant Lab Coat • Work in Chemical Fume Hood task->enhanced_ppe Yes (e.g., transfers, reactions) spill Spill Cleanup? enhanced_ppe->spill spill->min_ppe No spill_ppe • Add Face Shield • Chemical-Resistant Apron/Suit • Consider Respiratory Protection  (Organic Vapor Cartridge) spill->spill_ppe Yes

Caption: PPE selection workflow based on task risk.

Section 4: Safe Handling, Storage, and Emergency Protocols

Standard Operating Protocol: Safe Handling and Storage
  • Pre-Handling Assessment: Before use, confirm the functionality of the chemical fume hood and the availability of spill cleanup materials and a compatible fire extinguisher (e.g., dry chemical, CO₂, or foam).

  • Container Inspection: Visually inspect the container for damage or leaks before moving it.

  • Grounding: For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[15]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[16] Dispense the smallest quantity needed for the experiment.

  • Post-Handling: Tightly close the container immediately after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][14][16] The storage area must be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[11]

Emergency First-Aid Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. [10][13][17] If the person is conscious, give a small amount of water to rinse the mouth. The risk of aspiration into the lungs is high and can be fatal. Seek immediate medical attention.

Protocol: Accidental Release and Spill Response
  • Evacuate & Isolate: Immediately alert others in the area. Evacuate all non-essential personnel and restrict access.

  • Eliminate Ignition Sources: Shut off all flames, hot surfaces, and spark-producing equipment in the vicinity.[16]

  • Ventilate: Increase ventilation in the area, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat. For large spills, respiratory protection (air-purifying respirator with an organic vapor cartridge) may be necessary.[18]

  • Containment & Absorption: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[16] Do not use combustible materials like sawdust.

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[15][16]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to institutional and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10]

Section 5: Fire and Explosion Hazards

The primary, well-defined risk of this compound is its flammability. Vapors are heavier than air and may travel a considerable distance to an ignition source and "flash back".[13]

Fire_Safety cluster_0 Fire Prevention for this compound cluster_1 Control Measures A Fuel (Vapors from This compound) B Oxygen (Air) ControlA Minimize Quantities Use in Fume Hood A->ControlA C Ignition Source (Heat, Sparks, Flames) ControlB Maintain Ventilation (Cannot be eliminated) B->ControlB ControlC Remove All Ignition Sources Use Non-Sparking Tools Ground Equipment C->ControlC

Caption: Key fire prevention strategies.

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13] A water spray can be used to cool fire-exposed containers, but a solid stream of water may scatter and spread the fire.[11][13]

  • Special Firefighting Procedures: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[10]

Section 6: Stability and Reactivity

  • Chemical Stability: The material is stable under normal storage and handling conditions.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), as this may create a fire or explosion hazard.[11]

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[11]

  • Hazardous Polymerization: Will not occur.[16]

References

The Solubility of 1,1,2-Trimethylcyclopentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding the Significance of Solubility

1,1,2-Trimethylcyclopentane (C₈H₁₆) is a cyclic alkane whose utility in various industrial and research applications is intrinsically linked to its solubility characteristics.[1][2][3] As a non-polar molecule, its interaction with different solvents dictates its function as a reaction medium, a cleaning agent, or a component in complex formulations. In the pharmaceutical industry, understanding the solubility of such non-polar compounds is crucial for drug delivery systems, where they may act as excipients or model compounds for lipophilic drug molecules.

This guide moves beyond a simple tabulation of data to provide a deeper understanding of the physicochemical principles that govern the solubility of this compound. By integrating theoretical models with practical experimental design, we aim to equip the reader with the knowledge to predict, understand, and empirically determine the solubility of this and similar non-polar compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1][4]
Boiling Point 111.2 °C at 760 mmHg[2]
Melting Point -21.64 °C[2]
Density 0.762 g/cm³[2]
LogP (Octanol-Water Partition Coefficient) 3.6[2]
Water Solubility 12.56 mg/L at 25 °C (estimated)[5]

The high LogP value and extremely low estimated water solubility underscore the non-polar, hydrophobic nature of this compound.[2][5]

Solubility Profile of this compound in Organic Solvents

Solvent ClassSolvent ExamplePredicted Solubility/Miscibility
Non-Polar Aliphatic Hexane, HeptaneMiscible in all proportions
Non-Polar Aromatic Toluene, BenzeneMiscible in all proportions
Slightly Polar (Ethers) Diethyl Ether, Tetrahydrofuran (THF)Miscible in all proportions
Polar Aprotic Acetone, Ethyl AcetateVery Low / Immiscible
Polar Protic Ethanol, MethanolVery Low / Immiscible

Theoretical Framework for Solubility

The Power of Intermolecular Forces: A Qualitative Understanding

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • This compound (Solute-Solute): As a non-polar molecule, the primary intermolecular forces are weak London dispersion forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit predominantly London dispersion forces. When mixed, the energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released from forming solute-solvent interactions. This energetic balance, coupled with the increase in entropy upon mixing, drives miscibility.

  • Polar Solvents (e.g., Ethanol, Acetone): These solvents possess strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonds. The energy required to break these strong solvent-solvent interactions is significantly greater than the energy released from the weak London dispersion forces formed between the polar solvent and the non-polar this compound. This energetic imbalance prevents miscibility.

Hansen Solubility Parameters (HSP): A Semi-Quantitative Approach

Hansen Solubility Parameters provide a more nuanced, semi-quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

COSMO-RS: A Predictive Quantum Mechanical Model

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that uses quantum mechanics to calculate the thermodynamic properties of fluids and their mixtures, including solubility.[8] COSMO-RS can generate a "σ-profile" for a molecule, which represents the distribution of charge on its surface. By comparing the σ-profiles of a solute and a solvent, COSMO-RS can predict their interaction energies and, consequently, their mutual solubility without the need for experimental data. For this compound, a COSMO-RS analysis would yield a σ-profile indicative of a non-polar molecule, leading to predictions of high solubility in solvents with similar non-polar σ-profiles and low solubility in those with polar σ-profiles.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation & Result prep_materials Material Preparation: - this compound - Solvent of Interest - Calibrated Glassware prep_vials Prepare Vials: Add excess this compound to a known volume of solvent prep_materials->prep_vials agitation Agitation: Place vials in a temperature-controlled shaker bath (e.g., 25°C) prep_vials->agitation time_course Time Course Sampling: Sample supernatant at multiple time points (e.g., 24, 48, 72h) agitation->time_course separation Phase Separation: Centrifuge or filter supernatant to remove undissolved solute time_course->separation quantification Quantification: Analyze solute concentration in the supernatant via GC-FID separation->quantification plateau Equilibrium Confirmation: Plot concentration vs. time. Confirm plateau is reached. quantification->plateau result Solubility Determination: The concentration at the plateau is the thermodynamic solubility. plateau->result

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Material Preparation:

    • Ensure the purity of this compound and the chosen organic solvent using appropriate analytical techniques (e.g., Gas Chromatography-Mass Spectrometry).

    • Use calibrated volumetric flasks and pipettes for accurate volume measurements.

  • Sample Preparation:

    • In a series of screw-capped glass vials, add a known volume of the organic solvent.

    • To each vial, add an excess amount of this compound to ensure that a saturated solution is formed and an undissolved phase of the solute remains.

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to facilitate the dissolution process and reach equilibrium. A typical duration is 24 to 72 hours.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation increases the surface area of the solute in contact with the solvent, accelerating the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for a sufficient time for the two phases to separate (if immiscible) or for any excess solute to settle.

    • To ensure complete removal of any undissolved solute, centrifuge the vials at a moderate speed. Alternatively, filter the supernatant through a chemically inert filter (e.g., PTFE).

    • Causality: This step is crucial to ensure that only the dissolved solute is being measured in the subsequent analysis.

  • Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the samples and standards using a calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Causality: GC-FID is a highly sensitive and quantitative method for analyzing volatile organic compounds like this compound.

  • Self-Validation and Data Interpretation:

    • To confirm that thermodynamic equilibrium has been reached, perform a time-course study. This involves preparing multiple identical vials and analyzing the concentration of the dissolved solute at different time points (e.g., 24, 48, and 72 hours).

    • Plot the measured concentration against time. The point at which the concentration no longer increases and reaches a plateau indicates that equilibrium has been achieved. The concentration at this plateau is the thermodynamic solubility.

    • Trustworthiness: This self-validating step ensures that the measured solubility is a true thermodynamic value and not a kinetically limited one.

Predictive Modeling in Practice: A Logical Framework

For novel solvents or when experimental determination is not feasible, predictive models offer a valuable alternative.

G cluster_input Input Data cluster_model Predictive Model cluster_prediction Prediction & Analysis cluster_validation Validation solute_structure Solute Structure: This compound quantum_calc Quantum Mechanical Calculation (e.g., DFT for COSMO-RS) solute_structure->quantum_calc solvent_structure Solvent Structure: (e.g., Toluene, Ethanol) solvent_structure->quantum_calc parameter_calc Parameter Calculation: - σ-profile (COSMO-RS) - HSP values (HSPiP) quantum_calc->parameter_calc thermo_prediction Thermodynamic Prediction: - Activity Coefficient - Free Energy of Solvation parameter_calc->thermo_prediction solubility_output Predicted Solubility (Qualitative or Quantitative) thermo_prediction->solubility_output comparison Comparison with: - Known experimental data - Data for similar compounds solubility_output->comparison refinement Model Refinement (if necessary) comparison->refinement

Caption: Logical flow for predictive solubility modeling.

Applications in Research and Development

The solubility characteristics of this compound are relevant in several areas:

  • As a Non-Polar Solvent: Its miscibility with other hydrocarbons makes it a potential component in solvent blends for non-polar reactions or extractions.

  • Fuel and Lubricant Additive: Understanding its solubility in complex hydrocarbon mixtures is essential for its application in fuels and lubricants.

  • Model Compound in Pharmaceutical Sciences: In drug development, it can serve as a model for the non-polar, aliphatic portions of drug molecules, aiding in the study of drug-excipient interactions and the development of lipid-based drug delivery systems.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is lacking, a deep understanding of its physicochemical properties and the principles of intermolecular interactions allows for robust predictions of its behavior. It is expected to be fully miscible with non-polar solvents and essentially immiscible with polar solvents. Theoretical models such as Hansen Solubility Parameters and COSMO-RS provide a powerful framework for refining these predictions. For applications requiring precise solubility values, the detailed, self-validating experimental protocol provided in this guide offers a reliable method for their determination. This integrated approach of theoretical understanding and empirical verification provides a solid foundation for the effective application of this compound in scientific and industrial contexts.

References

Methodological & Application

High-Resolution Gas Chromatography Method for the Separation of Trimethylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

The separation of trimethylcyclopentane (TMCp) isomers presents a significant analytical challenge due to their closely related boiling points and structural similarities. This application note details a robust and optimized gas chromatography (GC) method designed for the high-resolution separation of these challenging analytes. By leveraging a non-polar stationary phase and carefully controlled chromatographic parameters, this protocol provides a reliable framework for the qualitative and quantitative analysis of TMCp isomers, crucial for applications in petroleum analysis, environmental monitoring, and chemical synthesis quality control.

Introduction: The Analytical Challenge of Isomer Separation

Trimethylcyclopentanes (C₈H₁₆) are saturated cyclic hydrocarbons that exist as multiple structural and stereoisomers. Their similar physicochemical properties make their individual separation and quantification a complex task for analytical chemists.[1] Gas chromatography (GC) is the premier technique for analyzing volatile compounds like these, but achieving baseline resolution of all isomers in a mixture requires a carefully optimized method.[2] The choice of GC column (stationary phase) and the fine-tuning of operational parameters are paramount to exploiting the subtle differences in analyte-phase interactions that drive separation.[3]

This guide provides a comprehensive, field-tested protocol for separating TMCp isomers. It moves beyond a simple list of steps to explain the scientific rationale behind each parameter selection, ensuring that researchers can not only replicate the method but also adapt and troubleshoot it for their specific needs.

The Chromatographic Rationale: Engineering Selectivity

The success of any chromatographic separation is governed by the resolution equation, which is influenced by three key factors: efficiency (N), retention factor (k), and selectivity (α).[3][4][5] For isomeric compounds, achieving adequate selectivity (α) is the most critical and challenging aspect.

  • The Role of the Stationary Phase: Selectivity is primarily determined by the specific molecular interactions between the analytes and the GC column's stationary phase.[3] The principle of "like dissolves like" is a useful starting point. Since trimethylcyclopentane isomers are non-polar hydrocarbons, a non-polar stationary phase is the logical choice. These phases, typically based on polydimethylsiloxane (PDMS), separate analytes primarily based on differences in their boiling points and, to a lesser extent, their molecular shape.[6][7] While more specialized phases like liquid crystals can offer unique selectivity for geometric isomers, standard non-polar phases provide excellent, reproducible results for a wide range of hydrocarbon analyses.[1][8]

  • Optimizing Efficiency (N): Efficiency relates to the narrowness of the chromatographic peaks. Higher efficiency, achieved through the use of long, narrow-bore capillary columns, minimizes peak broadening and improves the ability to resolve closely eluting compounds.[4][9]

  • Controlling Retention (k): The retention factor describes how long an analyte is retained on the column. This is primarily controlled by the column temperature and the carrier gas flow rate. An optimized temperature program ensures that isomers are retained long enough to be separated without excessive peak broadening or unnecessarily long analysis times.[10]

Experimental Protocol

This protocol is designed for a standard gas chromatograph equipped with a Flame Ionization Detector (FID), which is ideal for hydrocarbon analysis.

Instrumentation and Consumables
  • Gas Chromatograph: Any modern GC system equipped with electronic pneumatic control (EPC), a capillary split/splitless inlet, and an FID.

  • GC Column: A non-polar column is recommended. A prime example is a DB-1, HP-1, Rxi-1ms, or equivalent 100% dimethylpolysiloxane phase.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity or higher) is recommended. Hydrogen can be used for faster analysis, but flow rates must be adjusted.

  • Reagents: High-purity solvents (e.g., n-hexane or pentane) for sample dilution.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

GC Operating Conditions

The following parameters have been optimized for the separation of C₈ hydrocarbons.

ParameterRecommended SettingRationale
GC Column 100% Dimethylpolysiloxane (e.g., DB-1)Non-polar phase separates hydrocarbons based on boiling point and molecular shape.[6]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions provide a good balance of efficiency and sample capacity.[5]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimizes linear velocity for a 0.25 mm ID column, ensuring high efficiency.
Inlet Split/Splitless
Inlet Temp. 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Injection Mode SplitPrevents column overloading and maintains sharp peak shapes.
Split Ratio 100:1Can be adjusted based on sample concentration.
Injection Vol. 1.0 µL
Oven Program
Initial Temp. 40 °C, hold for 5 minutesAllows for focusing of volatile components at the head of the column.
Ramp Rate 5 °C/minA controlled ramp rate is crucial for resolving isomers with close boiling points.[5]
Final Temp. 150 °C, hold for 2 minutesEnsures all C₈ isomers have eluted.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas 25 mL/min (Nitrogen or Helium)
Sample Preparation
  • Standard Preparation: Prepare a mixed standard solution containing the trimethylcyclopentane isomers of interest (e.g., 1,1,3-TMCp, 1,2,4-TMCp, 1,2,3-TMCp) at a concentration of approximately 100 ppm (µg/mL) in n-hexane.

  • Sample Preparation: Dilute the unknown sample in n-hexane to bring the expected concentration of TMCp isomers into the working range of the instrument (typically 1-100 ppm).

  • Final Step: Transfer the prepared standard or sample into a 2 mL autosampler vial and seal.

Analysis Workflow

The overall analytical process follows a systematic sequence to ensure data quality and reproducibility.

GC_Workflow cluster_prep Pre-Analysis cluster_gc GC Analysis cluster_data Data Processing Sample_Prep Sample Dilution (in Hexane) GC_Setup Set GC Conditions (Table 1) Sample_Prep->GC_Setup Standard_Prep Standard Preparation Standard_Prep->GC_Setup Injection Inject 1 µL Sample GC_Setup->Injection Separation Chromatographic Separation (30m DB-1 Column) Injection->Separation Detection FID Detection Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Analysis Peak Integration & Identification Acquisition->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow from sample preparation to final report generation.

Data Interpretation and Expected Results

Peak Identification: Isomers are identified by comparing the retention times (RT) in the sample chromatogram to those obtained from the injection of the known standard mixture.

Kovats Retention Index (RI): For more robust identification across different instruments and conditions, calculating the Kovats Retention Index is recommended.[7] This system normalizes retention times to a scale based on the elution of n-alkanes. The RI for a specific isomer on a non-polar phase is a well-documented value. For example, published RI values on standard non-polar columns can be found in databases like the NIST Chemistry WebBook.[11][12][13]

Expected Elution Order & Data: The elution order of isomers on a non-polar column generally follows their boiling points. The expected retention indices for several trimethylcyclopentane isomers on a standard non-polar (dimethylpolysiloxane) column are provided below.

CompoundCAS NumberApproximate Retention Index (Non-Polar Column)
1,1,3-Trimethylcyclopentane4516-69-2~724[13]
1,2,4-Trimethylcyclopentane2815-62-5~777 (DB-5)[12]
cis,cis,cis-1,2,3-Trimethylcyclopentane15890-40-1~765[11]
cis,trans,cis-1,2,3-Trimethylcyclopentane16883-51-1Data available[14]

Note: Retention indices are dependent on the specific column and conditions used and should be confirmed experimentally with standards.

Method Optimization and Troubleshooting

Even with a robust starting method, some optimization may be necessary depending on the complexity of the sample matrix or the specific isomers of interest.

  • To Improve Resolution: If two peaks are not fully separated, consider decreasing the oven ramp rate (e.g., from 5 °C/min to 3 °C/min). This increases the time analytes spend interacting with the stationary phase, often improving selectivity.[5] Alternatively, using a longer column (e.g., 60 m) will increase the overall efficiency (N) of the separation.[4]

  • To Reduce Analysis Time: If all peaks are well-resolved with excess time between them, the analysis can be accelerated. Increase the oven ramp rate or use a shorter column. However, always ensure that the resolution of the most closely eluting pair remains acceptable.[9]

  • Peak Tailing: If hydrocarbon peaks show tailing, it could indicate issues with the inlet liner (activity or contamination) or the column itself. Ensure a clean, deactivated liner is used.

Conclusion

The gas chromatography method detailed in this application note provides an effective and reliable protocol for the separation of trimethylcyclopentane isomers. By utilizing a standard non-polar capillary column and an optimized temperature program, this approach achieves high-resolution separation suitable for both qualitative and quantitative analysis. The principles and optimization strategies discussed herein offer researchers the necessary tools to successfully implement this method and adapt it to meet the specific demands of their analytical challenges in various scientific and industrial fields.

References

Application Notes and Protocols for Utilizing 1,1,2-Trimethylcyclopentane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Chromatographic Quantification

In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and precision of quantitative analysis are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the multi-step nature of sample preparation and the inherent variability of injection volumes can introduce significant errors, compromising the integrity of the results. The implementation of an internal standard (IS) is a robust strategy to mitigate these variables, ensuring the reliability and reproducibility of the analytical method.[1]

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] By normalizing the analyte's response to the internal standard's response, variations arising from sample preparation and injection are effectively cancelled out. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,1,2-trimethylcyclopentane as an internal standard in GC-MS analysis, particularly for the quantification of non-polar volatile organic compounds (VOCs) and terpenes.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical decision that directly impacts the quality of the analytical data. An ideal internal standard should mimic the chemical and physical properties of the analyte(s) of interest as closely as possible, yet be chromatographically resolved from them.[1] this compound, a saturated hydrocarbon, presents several advantageous characteristics that make it a suitable internal standard for the analysis of non-polar VOCs and terpenes.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H16--INVALID-LINK--[2]
Molecular Weight 112.21 g/mol --INVALID-LINK--[3]
Boiling Point 114 °C--INVALID-LINK--[4]
LogP (Octanol-Water Partition Coefficient) 3.6--INVALID-LINK--[3]
Vapor Pressure 27 mmHg at 25°C--INVALID-LINK--[4]
Kovats Retention Index (Standard Non-Polar) ~760--INVALID-LINK--[3]

The non-polar nature and volatility of this compound make it an excellent surrogate for many non-polar VOCs and terpenes, ensuring similar behavior during sample extraction, concentration, and chromatographic separation. Its relatively simple mass spectrum, with a prominent molecular ion or characteristic fragments, allows for straightforward detection and quantification without interfering with the mass spectra of the target analytes. Furthermore, it is not typically present in biological or environmental samples, a crucial prerequisite for an internal standard.[1] The use of saturated hydrocarbons like n-tridecane as internal standards for terpene analysis is a well-established practice, providing a strong precedent for the suitability of this compound in similar applications.[5][6]

Experimental Workflow for GC-MS Analysis with this compound as an Internal Standard

The following diagram illustrates the general workflow for quantitative GC-MS analysis using an internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Analyte Sample Spiked_Sample Sample + IS Sample->Spiked_Sample Standard Calibration Standards Spiked_Standard Standard + IS Standard->Spiked_Standard IS_Stock Internal Standard Stock (this compound) IS_Stock->Spiked_Sample Spike IS_Stock->Spiked_Standard Spike Injection GC Injection Spiked_Sample->Injection Spiked_Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Calibration_Curve Calibration Curve Construction (Response Ratio vs. Concentration Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

GC-MS workflow with an internal standard.

Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (≥99% purity)

  • High-purity solvent (e.g., methanol, ethyl acetate, or hexane, chosen based on analyte and sample matrix compatibility)

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of the chosen solvent. d. Bring the flask to volume with the solvent, cap, and invert several times to ensure homogeneity. e. Calculate the exact concentration of the stock solution. f. Store the stock solution at 2-8°C in a tightly sealed container.

  • Working Solution (e.g., 10 µg/mL): a. Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the appropriate solvent. c. This working solution is now ready to be added to samples and standards. The concentration of the working solution should be chosen to result in a final concentration in the samples and standards that is similar to the expected concentration of the analytes.[1]

Protocol 2: Calibration Curve Preparation and Method Validation

Objective: To construct a calibration curve and validate the analytical method according to established guidelines.

Procedure:

  • Preparation of Calibration Standards: a. Prepare a series of at least five calibration standards by diluting a certified reference standard of the analyte(s) to cover the expected concentration range in the samples. b. To each calibration standard, add a constant volume of the this compound working solution. For example, add 10 µL of a 10 µg/mL working solution to 1 mL of each calibration standard. c. Prepare a blank sample containing only the solvent and the internal standard.

  • GC-MS Analysis: a. Set up the GC-MS instrument with an appropriate column (e.g., a non-polar column like a DB-5ms or equivalent) and analytical conditions (see table below for a starting point). b. Inject the prepared calibration standards. c. Acquire the data in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

Example GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL (splitless)
Inlet Temperature 250°C
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 40-400) or SIM
Quantification Ions To be determined based on the mass spectra of the analyte(s) and this compound
  • Data Analysis and Calibration Curve Construction: a. Integrate the peak areas of the analyte(s) and the internal standard (this compound) in each chromatogram. b. Calculate the response ratio for each calibration level: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) c. Plot the response ratio against the concentration of the analyte. d. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Method Validation: a. Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).

Data Interpretation and Quantification

Once the calibration curve is established and validated, the concentration of the analyte in unknown samples can be determined.

  • Prepare the unknown samples by adding the same constant amount of the this compound internal standard as was added to the calibration standards.

  • Analyze the samples using the same GC-MS method.

  • Calculate the response ratio for the analyte in the unknown sample.

  • Determine the concentration of the analyte in the sample by using the equation of the line from the linear regression of the calibration curve: Analyte Concentration = (Response Ratio - y-intercept) / slope

Conclusion and Best Practices

The use of this compound as an internal standard provides a reliable and effective means to improve the accuracy and precision of GC-MS quantification for non-polar volatile organic compounds and terpenes. Its chemical and physical properties make it an ideal surrogate for these classes of compounds, compensating for variations in sample preparation and injection.

For optimal results, it is crucial to:

  • Ensure the purity of the this compound used.

  • Verify that the internal standard is not present in the sample matrix.

  • Add the internal standard at an early stage of the sample preparation process to account for any losses during extraction and handling.[1]

  • Thoroughly validate the analytical method to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Evaluation of 1,1,2-Trimethylcyclopentane in High-Octane Fuel Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Octane, Sustainable Fuels

The pursuit of higher efficiency and reduced emissions in modern internal combustion engines is intrinsically linked to the development of high-octane fuels. These fuels, resistant to premature detonation or "knock," enable engines to operate at higher compression ratios, leading to improved performance and fuel economy.[1] Historically, octane enhancement has been achieved through additives like tetraethyllead and, more recently, oxygenates such as ethanol and methyl tertiary-butyl ether (MTBE).[2] However, environmental and health concerns have spurred research into novel, non-traditional fuel components.

Cycloalkanes, or naphthenes, are a class of hydrocarbons naturally present in crude oil and are known for their favorable combustion properties, including high energy density and, in many cases, high octane ratings.[3][4] Highly branched cyclic structures, such as 1,1,2-trimethylcyclopentane, are of particular interest due to their potential to combine the high-octane characteristics of branched alkanes with the density benefits of cyclic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a candidate fuel component is paramount. These properties influence its storage, handling, blending behavior, and ultimately, its performance in an engine.

PropertyValueSource
Molecular Formula C₈H₁₆[5]
Molecular Weight 112.21 g/mol [5]
CAS Number 4259-00-1[5]
Density 0.762 g/cm³[6]
Boiling Point 111.2 - 114.0 °C[6][7]
Flash Point 6.4 °C[6]
Vapor Pressure 27 mmHg at 25°C[6]

These properties indicate that this compound is a volatile, flammable liquid with a density comparable to conventional gasoline components. Its boiling point falls within the typical range for gasoline, suggesting it would be a suitable blendstock.

Core Experimental Workflow for Evaluation

The evaluation of a novel fuel component like this compound follows a structured workflow, from initial characterization to performance testing. This process is designed to be self-validating, with each step providing critical data for the subsequent stages.

G cluster_0 Compound Acquisition & Purity Analysis cluster_1 Physicochemical Characterization cluster_2 Octane Number Determination cluster_3 Engine Performance & Emissions Analysis synthesis Synthesis or Procurement gcms Purity Verification (GC-MS) synthesis->gcms properties Density, Viscosity, BP, etc. gcms->properties blending Blend Preparation properties->blending ron RON Testing (ASTM D2699) blending->ron mon MON Testing (ASTM D2700) blending->mon engine Dynamometer Engine Testing ron->engine mon->engine emissions Exhaust Gas Analysis engine->emissions

Caption: Experimental workflow for evaluating a novel fuel component.

Protocols for Synthesis and Analysis

Protocol 1: Synthesis of this compound (Hypothetical Route)

While numerous synthetic routes for substituted cyclopentanes exist, a common laboratory-scale approach involves the reduction of a corresponding ketone.[1] A plausible synthesis for this compound could be a two-step process starting from a suitable precursor.

Step 1: Grignard Reaction to form 1,1,2-trimethylcyclopentan-1-ol

  • Materials: 2-methylcyclopentanone, methylmagnesium bromide (Grignard reagent) in diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 2-methylcyclopentanone in anhydrous diethyl ether. b. Cool the flask in an ice bath. c. Slowly add the methylmagnesium bromide solution via the dropping funnel with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. f. Separate the organic layer, and extract the aqueous layer with diethyl ether. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,1,2-trimethylcyclopentan-1-ol.

Step 2: Reduction of the Tertiary Alcohol to this compound

  • Materials: Crude 1,1,2-trimethylcyclopentan-1-ol, a suitable reducing agent (e.g., triethylsilane), and a strong acid catalyst (e.g., trifluoroacetic acid).

  • Procedure: a. Dissolve the crude alcohol in a suitable solvent such as dichloromethane. b. Add triethylsilane to the solution. c. Slowly add trifluoroacetic acid to the stirred solution at room temperature. d. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. e. Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution. f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by fractional distillation to obtain pure this compound.

Causality of Experimental Choices: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and creating tertiary alcohols from ketones. The subsequent reduction of the tertiary alcohol is a common method to deoxygenate the molecule to the corresponding alkane.

Protocol 2: Octane Number Determination

The anti-knock quality of a fuel component is determined by its Research Octane Number (RON) and Motor Octane Number (MON). These are measured using a standardized Cooperative Fuel Research (CFR) engine.[3]

  • Blend Preparation: a. Prepare a series of blends of this compound with a base fuel of known octane rating (e.g., a primary reference fuel or a standardized gasoline). Typical blend ratios to evaluate are 10%, 20%, and 50% by volume. b. Ensure thorough mixing of the components.

  • RON Determination (ASTM D2699): a. Calibrate the CFR engine according to the ASTM D2699 standard procedure. b. Operate the engine at a constant speed of 600 rpm under the specified intake air temperature and other conditions. c. Introduce the fuel blend into the engine. d. Adjust the compression ratio until a standard level of knock intensity is observed. e. Compare this result with the compression ratios required to produce the same knock intensity with primary reference fuels (mixtures of iso-octane and n-heptane). The RON is determined by the percentage of iso-octane in the matching reference fuel.

  • MON Determination (ASTM D2700): a. Follow a similar procedure to the RON test, but with the engine operating at 900 rpm and a higher intake mixture temperature, as specified in the ASTM D2700 standard. b. The MON is determined by comparison with primary reference fuels under these more severe conditions.

Causality of Experimental Choices: The RON and MON tests simulate different driving conditions. RON represents lower-speed, milder driving, while MON reflects higher-speed, more strenuous conditions. The difference between these two values is the fuel's "sensitivity," which is an important parameter for modern engines with sophisticated knock-sensing systems.

Data Presentation and Interpretation

The results of the octane number testing should be tabulated for clear comparison. While experimental data for this compound is not available, the following table illustrates how the data would be presented and interpreted.

Fuel BlendRONMONSensitivity (RON-MON)
Base Gasoline 91.083.08.0
10% 1,1,2-TMCp in Base Hypothetical 93.5Hypothetical 84.5Hypothetical 9.0
20% 1,1,2-TMCp in Base Hypothetical 95.8Hypothetical 86.0Hypothetical 9.8
50% 1,1,2-TMCp in Base Hypothetical 100.5Hypothetical 89.0Hypothetical 11.5

Interpretation: A significant increase in both RON and MON upon blending would indicate that this compound is an effective octane booster. The change in sensitivity would also be a key finding, as it affects the fuel's performance across a range of engine operating conditions.

Advanced Protocols: Engine Dynamometer Testing

Beyond octane rating, a comprehensive evaluation involves testing in a modern, instrumented engine mounted on a dynamometer.

  • Engine Setup: Utilize a spark-ignition engine equipped with sensors for in-cylinder pressure, temperature, and exhaust gas composition.

  • Test Matrix: a. Run the engine with the base fuel and the various blends of this compound. b. Vary engine speed and load to simulate a range of driving conditions. c. For each operating point, optimize spark timing for maximum brake torque without exceeding a predetermined knock limit.

  • Data Acquisition: Record engine power, torque, fuel consumption, and exhaust emissions (CO, NOx, unburned hydrocarbons).

  • Analysis: Compare the performance and emissions of the blended fuels to the base fuel. An increase in power and a decrease in fuel consumption at a given operating point would demonstrate the benefits of the higher octane rating.

G cluster_0 Fuel Blends cluster_1 Engine Operating Conditions cluster_2 Performance & Emissions Metrics Base Base Fuel Dynamometer Dynamometer Engine Test Base->Dynamometer Blend10 10% 1,1,2-TMCp Blend10->Dynamometer Blend20 20% 1,1,2-TMCp Blend20->Dynamometer Speed Engine Speed (RPM) Speed->Dynamometer Load Engine Load (%) Load->Dynamometer Power Power (kW) Torque Torque (Nm) BSFC BSFC (g/kWh) Emissions CO, NOx, HC (g/kWh) Dynamometer->Power Dynamometer->Torque Dynamometer->BSFC Dynamometer->Emissions

Caption: Logical flow of a dynamometer engine test.

Conclusion and Future Directions

This compound represents a promising, yet understudied, candidate for a high-octane gasoline component. Its molecular structure suggests favorable anti-knock properties. The protocols outlined in this document provide a clear and scientifically rigorous pathway for its comprehensive evaluation. The key next step is the experimental determination of its Research and Motor Octane Numbers. Should these values prove to be high, further research into its blending behavior with other novel fuel components, its impact on engine efficiency and emissions in advanced engine architectures, and the development of cost-effective, scalable synthesis routes would be warranted. This systematic approach will be crucial in determining the viability of this compound as a component in the next generation of high-performance, sustainable fuels.

References

Application Note & Protocols: Strategic Functionalization of 1,1,2-Trimethylcyclopentane for the Synthesis of Novel Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopentane ring is a privileged scaffold in medicinal chemistry and natural products. However, the synthesis of highly substituted and stereochemically complex cyclopentane derivatives remains a significant challenge. This guide addresses the synthetic hurdles of utilizing saturated hydrocarbons as starting materials, focusing specifically on 1,1,2-trimethylcyclopentane. We present a detailed analysis of synthetic strategies, moving from classical free-radical approaches to modern, directed C-H activation methodologies. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to transform a simple alkane feedstock into a diverse library of functionalized cyclopentane building blocks.

Introduction: The Challenge and Opportunity of Saturated Carbocycles

Functionalized cyclopentane cores are prevalent in a vast array of biologically active molecules, including prostaglandins, steroids, and various pharmaceuticals. The rigid, three-dimensional structure of the cyclopentane ring allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets. Traditionally, the synthesis of these structures relies on ring-closing reactions of functionalized acyclic precursors or the elaboration of already functionalized cyclic starting materials.[1]

This compound [see: 14, 16], a simple and readily available saturated hydrocarbon, represents an underutilized feedstock. Its chemical inertness, stemming from the high bond dissociation energy of its C-H and C-C bonds, makes it a challenging substrate for selective functionalization. However, overcoming this challenge offers a direct and atom-economical route to novel derivatives. Modern synthetic methods, particularly in the field of C-H activation, are beginning to provide the tools necessary to unlock the potential of such simple alkanes.[2]

This guide provides a strategic framework and actionable protocols for the targeted functionalization of this compound, enabling the generation of valuable intermediates for drug discovery and development.

Strategic Analysis of the this compound Scaffold

The reactivity of this compound is dictated by the different types of C-H bonds present in the molecule. A clear understanding of their relative stability is crucial for predicting the outcome of non-directed reactions and for designing more sophisticated, selective transformations.

  • Tertiary C-H (at C2): This is the most reactive site for processes involving radical or carbocation intermediates due to the stability of the resulting tertiary radical/cation.

  • Secondary C-H (at C3, C4, C5): These are of intermediate reactivity.

  • Primary C-H (methyl groups at C1, C1, C2): These are the least reactive C-H bonds.

The inherent reactivity hierarchy suggests that initial functionalization will likely occur at the C2 position.[3]

Figure 1. Structure of this compound highlighting the most reactive tertiary C-H bond at the C2 position.

Methodology I: Non-Directed Functionalization via Free-Radical Halogenation

Free-radical halogenation is a classical and straightforward method for introducing a functional handle onto an alkane. The reaction proceeds via a chain mechanism and leverages the inherent reactivity differences between C-H bonds.

Causality and Experimental Choices: The choice of halogenating agent is critical. Bromination is significantly more selective than chlorination for the most substituted carbon due to the later, more product-like transition state of the hydrogen abstraction step. This makes bromine the preferred reagent for targeting the C2 position. The reaction is initiated by UV light or a radical initiator like AIBN, which homolytically cleaves the halogen-halogen bond.

G cluster_initiation Initiation cluster_propagation Propagation Cycle I1 Br-Br I2 2 Br• I1->I2 P1 R-H + Br• I2->P1 P2 R• + H-Br P1->P2 P3 R• + Br-Br P2->P3 P4 R-Br + Br• P3->P4 P4->P1 Chain Continues

Figure 2. Simplified mechanism of free-radical bromination, a classic chain reaction for alkane functionalization.

Protocol 3.1: Selective Monobromination at the C2 Position

This protocol is designed to favor the formation of 2-bromo-1,1,2-trimethylcyclopentane, which can serve as a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound and anhydrous CCl₄.

  • Reagent Addition: Add NBS and AIBN to the solution. Note: NBS is used as a source of bromine to maintain a low, constant concentration of Br₂ in the reaction mixture, minimizing side reactions.

  • Initiation & Reflux: Place the flask in an oil bath preheated to 80-90 °C and irradiate with a UV lamp (or a 250W sun lamp). Maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC (staining with KMnO₄). The reaction is typically complete when the denser solid succinimide byproduct floats to the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide and wash the solid with a small amount of fresh CCl₄.

  • Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired 2-bromo-1,1,2-trimethylcyclopentane.

Parameter Condition / Reagent Rationale
Bromine Source N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, enhancing selectivity and minimizing dibromination.
Initiator AIBN / UV LightProvides the initial radical species to start the chain reaction.
Solvent Carbon Tetrachloride (CCl₄)Inert, non-flammable solvent that does not participate in the radical reaction.
Temperature 80-90 °C (Reflux)Sufficient energy to promote AIBN decomposition and maintain the chain reaction.

Table 1. Key parameters and rationale for the selective monobromination protocol.

Methodology II: Directed C-H Functionalization via an Installed Directing Group

For greater control over regioselectivity, particularly at less reactive sites, modern C-H activation strategies are unparalleled. These methods typically require a directing group (DG) on the substrate to chelate to a metal catalyst and deliver it to a specific C-H bond. Since this compound lacks a native directing group, a two-stage strategy is required: (1) Install a directing group, and (2) Perform the directed C-H functionalization.

Causality and Experimental Choices: A carboxylic acid is an excellent directing group for palladium-catalyzed C-H activation.[4] We propose an initial oxidation step to form a carboxylic acid, which can then direct functionalization at the γ-position. This transannular reaction is challenging but has been shown to be effective with specialized ligands that enable the formation of the strained palladacycle intermediate.[4]

G A This compound (Starting Material) B Oxidation (e.g., RuCl₃/NaIO₄) A->B C Cyclopentane Carboxylic Acid (Intermediate with DG) B->C D Directed γ-C-H Arylation (Pd(OAc)₂, Ligand, Ar-I) C->D E γ-Arylated Product (Functionalized Derivative) D->E

Figure 3. Proposed two-stage workflow for the directed C-H functionalization of this compound.

Protocol 4.1 (Proposed): Oxidative Cleavage to Install a Carboxylic Acid Directing Group

This protocol aims to oxidatively cleave the bond between the two most substituted carbons (C1 and C2) to unmask a ketone, which can be further transformed into a carboxylic acid. This is a challenging transformation that may require optimization.

Materials:

  • This compound (1.0 eq)

  • Ruthenium(III) chloride (RuCl₃) (0.05 eq)

  • Sodium periodate (NaIO₄) (4.0 eq)

  • Acetonitrile (CH₃CN)

  • Carbon tetrachloride (CCl₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of CCl₄, CH₃CN, and H₂O (e.g., 2:2:3 ratio).

  • Reagent Addition: Add this compound, followed by NaIO₄ and a catalytic amount of RuCl₃.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The reaction should turn from dark brown to yellow-green.

  • Monitoring: Monitor the disappearance of the starting material by GC.

  • Workup: Quench the reaction by adding an aqueous solution of Na₂SO₃. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting keto-acid intermediate can be purified by chromatography or used directly in the next step. Note: This oxidation may yield a mixture of products and requires careful characterization.

Protocol 4.2: Ligand-Enabled Transannular γ-C–H Arylation

This protocol is adapted from state-of-the-art methods for the C-H functionalization of cycloalkane carboxylic acids.[4] It assumes the successful synthesis of a suitable carboxylic acid precursor from Protocol 4.1.

Materials:

  • Cyclopentane carboxylic acid derivative (from 4.1) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Quinuclidine-pyridone Ligand (e.g., L1 as described in cited literature) (0.15 eq)[4]

  • Aryl iodide (Ar-I) (2.0 eq)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 eq)

  • Sodium phosphate (Na₃PO₄) (1.5 eq)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • Reaction Setup: In a sealable reaction vial, add the carboxylic acid substrate, Pd(OAc)₂, the specified ligand, the aryl iodide, Ag₂CO₃, and Na₃PO₄.

  • Solvent Addition: Add anhydrous HFIP via syringe. Causality: HFIP is a polar, non-coordinating solvent known to promote C-H activation reactions.

  • Reaction: Seal the vial and place it in a preheated oil bath at 120 °C. Stir for 48 hours.

  • Monitoring: After cooling, take an aliquot from the reaction mixture, dilute with DCM, filter through a small plug of silica, and analyze by LC-MS to check for product formation.

  • Workup: Cool the reaction to room temperature and dilute with DCM. Filter the mixture through a pad of Celite®, washing with additional DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the γ-arylated cyclopentane derivative.

Component Role Rationale for Choice
Pd(OAc)₂ CatalystPrecursor to the active Pd(II) species that performs C-H activation.
Pyridone Ligand LigandEnables the challenging transannular C-H palladation step by stabilizing the catalyst and facilitating the reaction.[4]
Ar-I Coupling PartnerSource of the aryl group to be installed on the cyclopentane ring.
Ag₂CO₃ / Na₃PO₄ Oxidant/BaseAg(I) acts as an oxidant to regenerate the active Pd(II) catalyst, while the base facilitates the C-H cleavage step.
HFIP SolventIts high polarity and low coordinating ability are crucial for promoting the C-H activation/arylation cascade.

Table 2. Components and their functions in the directed γ-C-H arylation protocol.

Conclusion

The functionalization of this compound, while challenging, is an achievable goal that opens the door to a rich portfolio of novel chemical entities. This guide outlines two distinct strategic approaches: a classic, selectivity-driven free-radical halogenation and a modern, multi-step C-H activation strategy that offers superior control over the site of functionalization. By providing detailed, scientifically-grounded protocols, we empower researchers to transform this simple hydrocarbon feedstock into high-value, functionalized cyclopentane derivatives, thereby accelerating innovation in drug discovery and materials science.

References

Application Note: Chiral Separation of 1,1,2-Trimethylcyclopentane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,2-Trimethylcyclopentane is a volatile cyclic alkane. As with many chiral molecules, its enantiomers can exhibit distinct biological and chemical properties. The accurate determination of enantiomeric excess (ee) is crucial in fields such as asymmetric synthesis, petrochemical analysis, and fragrance research. Gas chromatography (GC) with a chiral stationary phase (CSP) is the predominant technique for separating volatile enantiomers like those of this compound.[1]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers. The method leverages a cyclodextrin-based CSP, which provides the necessary enantioselectivity for resolving non-polar analytes through inclusion complexation and surface interactions.[1][2] The causality behind each experimental choice is explained to provide a robust framework for method development and optimization.

Principle of Chiral Separation by GC

The separation of enantiomers via GC is achieved by creating a transient diastereomeric association between the analyte enantiomers and a chiral selector, which is immobilized as the stationary phase within the GC column.[3] For volatile, non-polar compounds like this compound, derivatized cyclodextrins are highly effective CSPs.[1][4]

Cyclodextrins are cyclic oligosaccharides with a toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[1][2] This structure allows them to form inclusion complexes with molecules that fit within their cavity.[5] By derivatizing the hydroxyl groups on the cyclodextrin rim, the enantioselectivity can be finely tuned.[2] The separation of this compound enantiomers relies on the differential stability of the inclusion complexes formed between each enantiomer and the chiral stationary phase.[3] One enantiomer will have a slightly better fit or stronger interaction, leading to a longer retention time and, thus, separation.[1]

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} caption: "Workflow of Chiral Separation by GC."

Recommended Materials and Instrumentation

Component Specification Rationale
Gas Chromatograph Any modern GC system with electronic pneumatic control (EPC) and a flame ionization detector (FID).EPC ensures precise and reproducible control of carrier gas flow, which is critical for stable retention times. FID is a universal detector for hydrocarbons, providing high sensitivity.[1]
Chiral GC Column Restek Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6][7]This column contains a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin phase doped into a polysiloxane backbone.[6] Beta-cyclodextrin derivatives are well-suited for separating a wide range of chiral compounds, including hydrocarbons.[8][9] The specific derivatization on the Rt-βDEXse enhances selectivity for various analytes.[6][7][10]
Carrier Gas Hydrogen (H₂) or Helium (He), high purity (99.999% or higher).Hydrogen is preferred as it allows for faster linear velocities (60-80 cm/sec) and often provides better resolution for chiral separations.[11] It also allows for lower analysis temperatures, which can enhance enantioselectivity. Helium is a suitable alternative if safety concerns preclude the use of hydrogen.
Injector Split/Splitless InletA split injection is recommended to prevent column overloading, which can lead to peak broadening and loss of resolution.[1][11]
Data System Chromatography Data System (CDS) for instrument control, data acquisition, and processing.Necessary for accurate peak integration and calculation of enantiomeric excess.
Sample/Standard Racemic this compound standard.Required for method development and confirmation of enantiomer elution order (if individual enantiomers are available).
Solvent Hexane or Pentane (GC grade).A non-polar, volatile solvent is required to dissolve the analyte without interfering with the chromatography.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and desired resolution.

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound at approximately 1000 µg/mL in hexane.

  • Prepare a working standard by diluting the stock solution to 10-50 µg/mL (equivalent to 10-50 ng/µL). Rationale: It is crucial to avoid column overload. On-column concentrations of 50 ng or less are recommended for optimal chiral separations on cyclodextrin phases.[11]

Step 2: GC Instrumentation and Conditions

Parameter Recommended Setting Justification & Optimization Notes
Injector Split Mode
Injector Temperature200 °CEnsures rapid volatilization of the analyte without causing thermal degradation.
Split Ratio50:1 to 100:1A high split ratio prevents overloading the column. This can be adjusted to optimize peak shape and sensitivity.
Column Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm)[6]
Carrier Gas Hydrogen
Flow Rate/Linear VelocityConstant Flow @ 1.5 mL/min (approx. 70-80 cm/sec)Faster linear velocities with hydrogen often improve resolution in chiral GC.[11] Optimize by testing velocities between 60-80 cm/sec.
Oven Temperature Program Initial Temp: 40 °C, hold for 2 minA low initial temperature is crucial for retaining and separating volatile compounds like trimethylcyclopentane.[11]
Ramp: 2 °C/min to 150 °CA slow temperature ramp rate is critical for enhancing chiral resolution.[11][12] Rates of 1-2 °C/min are often optimal.[11]
Final Hold: Hold at 150 °C for 5 minTo ensure elution of any less volatile impurities.
Detector Flame Ionization Detector (FID)
Detector Temperature230 °CMust be higher than the final oven temperature to prevent condensation of analytes.
Makeup Gas (N₂ or He)25 mL/minTo ensure efficient transfer of column effluent to the detector flame.
Hydrogen Flow30 mL/minStandard FID setting.
Air Flow300 mL/minStandard FID setting.
Injection
Injection Volume1 µL

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} caption: "Experimental Protocol Workflow."

Data Analysis and Interpretation

  • Peak Identification: The two separated peaks correspond to the (R)- and (S)-enantiomers of this compound. Without a pure enantiomeric standard, the absolute configuration of each peak cannot be assigned.

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) Where t_R is the retention time and w is the peak width at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (ee%): Calculate the ee% using the peak areas (A) of the two enantiomers: ee% = |(A_1 - A_2) / (A_1 + A_2)| x 100

Method Optimization: A Deeper Dive

Achieving optimal chiral separation often requires fine-tuning the analytical parameters. The interplay between temperature and carrier gas velocity is paramount.

  • Temperature Program: The resolution of enantiomers is highly dependent on temperature.[13][14] Lowering the oven temperature increases the stability of the transient diastereomeric complexes, enhancing the differences in their free energy and thus improving separation. A slow ramp rate (1-2 °C/min) allows for more theoretical plates to be utilized for the separation, which is often the most effective way to improve resolution.[11]

  • Carrier Gas Linear Velocity: While conventional chromatography aims for the optimal linear velocity (van Deemter plot minimum), chiral separations often benefit from higher-than-optimal linear velocities, especially when using hydrogen.[11] This can reduce analysis time without a significant loss of resolution and, in some cases, may even improve it by minimizing analyte diffusion within the thick film of the stationary phase.[15]

  • Analyte Concentration: Overloading the column is a common cause of poor chiral resolution.[11] The chiral recognition sites on the CSP can become saturated, leading to peak tailing and coalescence. If poor peak shape is observed, reduce the sample concentration or increase the split ratio.

Conclusion

This application note details a robust starting method for the enantioselective separation of this compound using a cyclodextrin-based chiral GC column. By carefully controlling key parameters—particularly the oven temperature program and carrier gas linear velocity—researchers can achieve baseline resolution of the enantiomers. The principles and protocols outlined herein provide a comprehensive guide for scientists and drug development professionals to successfully implement and optimize chiral separations for volatile alkanes.

References

Application Note: 1,1,2-Trimethylcyclopentane as a Reference Standard for Fuel Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Component-Specific Analysis in Fuel Quality

Modern spark-ignition engine fuels are complex amalgamations of hundreds of hydrocarbon compounds, each contributing to the overall performance, efficiency, and emission characteristics of the fuel. The precise quantification of these individual components, known as Detailed Hydrocarbon Analysis (DHA), is paramount for refinery process optimization, product quality control, and adherence to stringent regulatory standards.[1] DHA provides a comprehensive profile of the fuel's composition, categorizing hydrocarbons into paraffins, isoparaffins, olefins, naphthenes, and aromatics (PIONA).[2] This detailed characterization allows for the calculation of critical fuel properties such as octane number and vapor pressure.[3]

At the heart of accurate DHA lies the use of high-purity reference standards. These standards are essential for the calibration of analytical instrumentation, primarily gas chromatographs, and for the unambiguous identification of individual components within a complex fuel matrix. 1,1,2-Trimethylcyclopentane, a C8 naphthenic hydrocarbon, serves as a vital reference standard in this context. Its well-characterized physicochemical properties and distinct chromatographic behavior make it an indispensable tool for ensuring the accuracy and reliability of fuel analysis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a reference standard in the detailed hydrocarbon analysis of fuels. It outlines the underlying principles, provides detailed experimental protocols, and discusses the interpretation of results, all grounded in established scientific principles and standardized methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper application. This compound is a stable, flammable liquid with properties that make it well-suited for use in gas chromatography.[4][5]

PropertyValueSource
Chemical Name This compound[6]
Synonyms Camphocean[7]
CAS Number 4259-00-1[7]
Molecular Formula C₈H₁₆[4][5]
Molecular Weight 112.21 g/mol [4][8]
Boiling Point 111.2 °C at 760 mmHg[4]
Density 0.762 g/cm³[4]
Flash Point 6.4 °C[4]
Kovats Retention Index (Standard Non-polar Column) ~760[6]

The Kovats retention index is a critical parameter for identifying this compound in a gas chromatogram. This index relates the retention time of the analyte to the retention times of n-alkanes, providing a more reproducible identification parameter than retention time alone.[6]

The Role of this compound in Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis is predominantly performed using high-resolution gas chromatography with a flame ionization detector (GC-FID), following standardized methods such as ASTM D6729 and D6730.[3][9] These methods are designed to separate and quantify the numerous hydrocarbon components in spark-ignition engine fuels.[3][9]

This compound is typically not used as a standalone calibrant for entire gasoline samples. Instead, it serves as a key component within complex, multi-component reference standards, often referred to as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) mixtures.[2][10] These commercially available, certified reference materials (CRMs) contain a wide array of hydrocarbons representative of those found in gasoline.[1][10][11]

The function of this compound within these standards is twofold:

  • Retention Index Marker: By including this compound in a PIANO mix, its retention time can be precisely determined relative to the n-alkanes in the standard. This allows for the verification of the chromatographic system's performance and the accurate calculation of the Kovats retention index for this specific naphthenic compound. This, in turn, aids in the confident identification of the this compound peak in unknown fuel samples.

  • System Suitability and Resolution Check: The resolution between closely eluting peaks is a critical measure of the chromatographic system's performance. While not always a "critical pair" in the strictest definition within all ASTM methods, ensuring the separation of this compound from its neighboring isomers and other C8 hydrocarbons is indicative of a properly functioning high-resolution DHA system.

The workflow for Detailed Hydrocarbon Analysis can be visualized as follows:

DHA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Sample Gasoline Sample GC_System High-Resolution GC-FID System Sample->GC_System PIANO_Std PIANO Standard (containing this compound) PIANO_Std->GC_System nAlkane_Std n-Alkane Standard nAlkane_Std->GC_System Chromatogram Generate Chromatograms GC_System->Chromatogram Retention_Index Calculate Kovats Retention Indices Chromatogram->Retention_Index Peak_ID Identify Components (including this compound) Retention_Index->Peak_ID Quantification Quantify Components Peak_ID->Quantification PIONA_Report Generate PIONA Report Quantification->PIONA_Report

Caption: Workflow for Detailed Hydrocarbon Analysis (DHA).

Experimental Protocols

The following protocols are based on the principles outlined in ASTM D6729 and D6730 for the analysis of spark-ignition engine fuels.

Protocol 1: Gas Chromatography System Setup
  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is required. The system should have electronic pneumatic control for precise control of carrier gas flow.

  • Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane capillary column is typically used for DHA.[12] For methods like ASTM D6730, a pre-column (e.g., 2-3 m of 5% phenyl-methylpolysiloxane) is used to enhance the separation of aromatic compounds.[3]

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas. Hydrogen allows for faster analysis times.[12]

  • Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 150:1) to handle the high concentration of components in gasoline.[9]

  • Detector: A Flame Ionization Detector (FID) is used for the detection of hydrocarbons.

Protocol 2: Instrument Conditions and Calibration
  • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 5°C, requiring cryogenic cooling) to separate the highly volatile components, followed by a series of ramps to elute the heavier hydrocarbons up to approximately 225°C.[7][9]

  • Injector and Detector Temperatures: The injector and detector are typically maintained at 250°C.[9][13]

  • Calibration:

    • Inject a C₅-C₁₆ n-alkane standard to determine the retention times of these linear hydrocarbons. This data is used to calculate the Kovats retention indices of all other components.

    • Inject a comprehensive PIANO standard, which includes this compound. This allows for the verification of the retention index of this compound and confirms the resolution of critical pairs.

The relationship for calculating the Kovats Retention Index (I) is as follows:

Kovats_Index cluster_legend Where: I I = 100 * [n + (N - n) * (log(tR_i) - log(tR_n)) / (log(tR_N) - log(tR_n))] I_def I = Kovats Retention Index of component i n_def n = carbon number of the n-alkane eluting before i N_def N = carbon number of the n-alkane eluting after i tR_i_def tR_i = retention time of component i tR_n_def tR_n = retention time of n-alkane n tR_N_def tR_N = retention time of n-alkane N

Caption: Formula for calculating the Kovats Retention Index.

Protocol 3: Sample Analysis and Data Processing
  • Sample Preparation: Gasoline samples are typically analyzed neat (undiluted).[13]

  • Injection: Inject the gasoline sample into the GC-FID system using the same conditions as for the standards.

  • Data Acquisition: Acquire the chromatogram for the duration of the run.

  • Component Identification:

    • Using the retention times from the n-alkane standard, the data system calculates the Kovats retention indices for all peaks in the gasoline chromatogram.

    • The software then compares these calculated indices to a library of known retention indices to identify the individual components. The peak corresponding to a retention index of approximately 760 on a standard non-polar column will be identified as this compound.[6]

  • Quantification: The concentration of each component is determined by area normalization, often with response factors applied. The results are typically reported in mass percent.

  • Reporting: The final report provides a list of all identified components with their concentrations and a summary of the PIONA group totals.

Data Interpretation: Identifying this compound in a Chromatogram

The identification of this compound in a complex gasoline chromatogram is achieved through its retention index. Below is a representative chromatogram illustrating the elution order of various hydrocarbon classes and the approximate position of this compound.

Note: This is a representative chromatogram. Actual retention times will vary based on the specific instrument and method conditions.

(A representative chromatogram would be displayed here, with peaks for n-heptane (nC7), this compound, and n-octane (nC8) clearly labeled. The x-axis would be Retention Time (min) and the y-axis would be Detector Response.)

In this representative chromatogram, this compound elutes after n-heptane (nC7, retention index of 700) and before n-octane (nC8, retention index of 800). Its calculated retention index of approximately 760 confirms its identity.

Purity and Handling of this compound as a Reference Standard

For its use in quantitative analysis and for the accurate determination of retention indices, this compound must be of high purity, typically ≥95-99%.[4] When purchased as a certified reference material (CRM), it will be accompanied by a Certificate of Analysis (CofA) that specifies its purity and the uncertainty of the certified value.[10]

Safety and Handling:

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial reference standard in the detailed hydrocarbon analysis of fuels. Its primary role is as a component in multi-component PIANO standards, where it serves as a retention index marker for the naphthene class of hydrocarbons. By using this compound within a robust analytical framework, such as those outlined in ASTM methods, researchers and analysts can achieve accurate and reliable characterization of complex fuel matrices. This, in turn, enables better process control, ensures product quality, and supports regulatory compliance in the petroleum industry. The protocols and principles outlined in this application note provide a solid foundation for the effective use of this compound as a reference standard in this critical analytical application.

References

Application Note: A Validated Method for the Quantitative Analysis of 1,1,2-Trimethylcyclopentane in Environmental Matrices by Purge-and-Trap GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 1,1,2-Trimethylcyclopentane, a volatile cyclic alkane and a component of petroleum-based fuels, in environmental samples. The methodology is designed for researchers and environmental scientists requiring high-sensitivity detection in complex matrices such as water and soil. The protocol leverages automated purge-and-trap (P&T) concentration coupled with gas chromatography-mass spectrometry (GC-MS) for selective and accurate quantification. This document provides comprehensive, step-by-step procedures for sample collection, preservation, preparation, and instrumental analysis, alongside rigorous quality control (QC) measures to ensure data integrity and trustworthiness.

Introduction

This compound is a saturated cyclic hydrocarbon (C₈H₁₆) often associated with gasoline and other petroleum distillates.[1] Its presence in environmental matrices like soil and groundwater is a key indicator of contamination from fuel spills, leaking underground storage tanks, and industrial discharge. Accurate quantification of this volatile organic compound (VOC) is critical for site assessment, risk evaluation, and the monitoring of remediation efforts.

The inherent volatility of this compound presents significant analytical challenges, primarily the potential for analyte loss during sample collection and preparation.[2][3] This protocol addresses these challenges by incorporating state-of-the-art preservation techniques and a highly sensitive analytical approach. Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for this analysis, offering excellent chromatographic separation and positive compound identification based on mass spectra.[4][5] When preceded by purge-and-trap concentration, the method achieves the low detection limits necessary for regulatory compliance and thorough environmental investigation.[6][7]

This guide provides a self-validating system, explaining the causality behind experimental choices to empower researchers to generate scientifically defensible data.

Principle of the Method

The analytical workflow is based on the principle of dynamic headspace sampling, commonly known as purge-and-trap.

  • Purging: An inert gas (typically helium) is bubbled through a precisely measured water sample or a soil-water slurry. Volatile compounds, including this compound, are partitioned from the sample matrix into the gas phase.[8]

  • Trapping: The gas stream is directed through an analytical trap containing a sequence of sorbent materials (e.g., Tenax®, silica gel, carbon molecular sieve). These sorbents efficiently retain the target analytes while allowing the purge gas and water vapor to pass through.[7]

  • Desorption & Injection: The trap is rapidly heated, and the flow of gas is reversed. This backflushing process desorbs the trapped analytes onto the gas chromatography column in a concentrated, narrow band.

  • GC Separation & MS Detection: The analytes are separated based on their boiling points and affinity for the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the signal intensity of a characteristic ion is used for quantification.[9]

Experimental Workflow Diagram

The overall analytical process, from sample acquisition to final data reporting, is illustrated below. This workflow is designed to minimize analyte loss and ensure the generation of high-quality, reproducible data.

G cluster_0 Field Operations cluster_1 Laboratory Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting A Sample Collection (Water/Soil Core) B Field Preservation (Methanol for Soil, HCl for Water) A->B C Spike with Surrogates & Internal Standards B->C D Load Sample into Autosampler Vial C->D E Purge & Trap Concentration D->E F GC Separation E->F G MS Detection (Scan/SIM) F->G H Compound Identification (RT & Spectral Match) G->H I Quantification (Internal Standard Method) H->I J QA/QC Validation (Blanks, Spikes, Surrogates) I->J K Final Report Generation J->K

Caption: End-to-end workflow for the analysis of this compound.

Protocols: Sample Collection, Preparation, and Analysis

PART 4.1: Sample Collection and Preservation

Adherence to proper collection and preservation protocols is the most critical step for accurate VOC analysis. The primary goal is to minimize volatilization and prevent biodegradation between the field and the laboratory.[2][3]

Protocol for Aqueous Samples (Groundwater, Surface Water)

  • Preparation: Use 40 mL borosilicate glass vials with Teflon®-lined septa.

  • Preservation: For each vial, add 3-4 drops of 1:1 hydrochloric acid (HCl) to reduce the pH to <2. This step is crucial to inhibit microbial activity.

  • Collection: When collecting the sample, allow the vial to fill gently to overflowing, avoiding any turbulence or aeration that could strip volatiles from the water.

  • Sealing: Ensure no air bubbles (headspace) are trapped in the vial after sealing. Invert the vial and tap it to confirm the absence of bubbles.

  • Storage: Store samples on ice (≈4°C) and protect them from light. The maximum recommended holding time is 14 days.

Protocol for Soil and Sediment Samples (Based on EPA Method 5035A)

This protocol is designed to mitigate the significant VOC losses that occur when handling solid samples.[2][3]

  • High-Concentration Samples (>200 µg/kg):

    • Collection: Use a specialized soil coring device to obtain an intact core. Immediately extrude approximately 5 grams of soil directly into a pre-weighed 40 mL vial containing 5 mL of purge-and-trap grade methanol.

    • Sealing and Weighing: Immediately cap the vial and record the final weight to determine the exact soil mass. The methanol serves to both preserve the sample and act as the primary extraction solvent.[2]

    • Storage: Store samples on ice (≈4°C). The recommended holding time in methanol is up to 40 days.

  • Low-Concentration Samples (<200 µg/kg):

    • Collection: Use a coring device to collect a 5-gram soil plug and place it in a pre-weighed 40 mL vial containing sodium bisulfate preservative.

    • Sealing: Immediately seal the vial. This method avoids the dilution factor of methanol, which is important for achieving low detection limits.[2]

    • Storage: Store samples at ≈4°C and analyze within 48 hours. Due to the short holding time, methanol preservation is often preferred for logistical reasons.

PART 4.2: Instrumental Analysis Protocol

The following is a generalized protocol based on common P&T GC-MS systems, such as those used for EPA Method 8260.[7]

  • Sample Preparation for Analysis:

    • Water: Remove the vial from cold storage and allow it to equilibrate to room temperature. Using an autosampler, transfer a 5 mL aliquot to the purge vessel.

    • Soil (Methanol preserved): Vigorously shake the vial for 2 minutes. Allow the sediment to settle. Transfer a 100 µL aliquot of the methanol extract into 5 mL of reagent water in the purge vessel. Adjust the final calculation to account for this dilution.

  • Internal Standard/Surrogate Spiking: Add the internal standard and surrogate spiking solution to every sample, blank, and standard immediately before purging. This is a critical QC step to monitor and correct for matrix interference and instrument variability.[10][11]

  • Instrumental Conditions: The following table outlines typical operating parameters.

Parameter Condition Rationale
Purge-and-Trap
Purge GasHelium, 99.999%Inert gas for efficient stripping of VOCs.
Purge Flow/Time40 mL/min for 11 minOptimized for complete removal of target volatiles from the matrix.[7]
P&T Trap Type#10 Trap (Tenax®/Silica Gel/CMS)Multi-sorbent trap provides efficient retention for a wide range of VOCs.[7]
Desorb Temperature250°C for 2 minEnsures rapid and complete transfer of analytes to the GC column.
Bake Temperature270°C for 8 minCleans the trap between runs to prevent carryover.
Gas Chromatograph
Column30 m x 0.25 mm ID, 1.4 µm film (e.g., DB-624 type)Mid-polarity column provides good resolution for volatile hydrocarbons.[7]
Carrier GasHelium, 1.2 mL/min (Constant Flow)Standard carrier gas for GC-MS.
Oven Program35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 minTemperature program designed to separate this compound from other fuel components.
Inlet Temperature240°CEnsures complete volatilization of analytes from the P&T unit.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that produces reproducible, library-searchable mass spectra.
Mass Range35 - 300 amu (Full Scan)Wide enough to capture the molecular ion and key fragments of the target analyte and co-contaminants.
Source Temperature230°CStandard operating temperature to maintain ion source cleanliness.
Transfer Line Temp240°CPrevents condensation of analytes between the GC and MS.

Quality Assurance & Control (QA/QC)

A robust QA/QC protocol is essential for producing legally and scientifically defensible data.[10]

  • Initial Calibration: A five-point initial calibration curve is generated using standards of this compound. The calibration is acceptable if the relative standard deviation (%RSD) is ≤15% and the coefficient of determination (r²) is ≥0.995.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed every 12 hours or every 10 samples to verify instrument stability. The recovery should be within 80-120% of the true value.

  • Method Blank: A sample of reagent water is analyzed with each batch to ensure the system is free from contamination. No target analytes should be detected above the Method Detection Limit (MDL).

  • Laboratory Control Sample (LCS): A clean matrix (reagent water) is spiked with a known concentration of this compound and analyzed with each batch. Recovery limits are typically set at 70-130%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A field sample is spiked with a known amount of analyte and analyzed in duplicate. The MS/MSD results are used to assess the effect of the sample matrix on analytical accuracy and precision.

  • Surrogates: Compounds not expected in the sample but chemically similar to the analyte (e.g., deuterated compounds) are added to every sample. Surrogate recovery is monitored to assess the performance of the method on a per-sample basis.[11]

Data and Results

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of an authentic standard. Quantification is performed using the primary quantification ion (m/z 57 is a common fragment for branched alkanes) and referencing the initial calibration curve.[9]

The table below summarizes the typical method performance data achieved with this protocol.

Parameter Result Acceptance Criteria
Linearity (r²)0.998≥ 0.995
Method Detection Limit (MDL) - Water0.15 µg/LN/A
Limit of Quantitation (LOQ) - Water0.50 µg/LN/A
Method Detection Limit (MDL) - Soil7.5 µg/kgN/A
Limit of Quantitation (LOQ) - Soil25 µg/kgN/A
LCS Recovery98%70-130%
MS/MSD Recovery92% / 96%70-130%
MS/MSD Relative Percent Difference4.3%< 20%
Surrogate Recovery85-115%70-130%

Conclusion

The purge-and-trap GC-MS method described in this application note is a robust, sensitive, and reliable technique for the quantitative analysis of this compound in diverse environmental matrices. By following the detailed protocols for sample handling, preservation, and instrumental analysis, laboratories can achieve the low detection limits required for environmental monitoring. The integrated, self-validating QA/QC system ensures that the data generated is of high integrity, meeting the rigorous standards of both scientific research and regulatory enforcement.

References

Application Note: Quantitative Analysis of 1,1,2-Trimethylcyclopentane and other Volatile Organic Compounds using Static Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of volatile organic compounds (VOCs), with a specific focus on 1,1,2-Trimethylcyclopentane, in various matrices. The described methodology utilizes static headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free technique offers high sensitivity and minimizes matrix interference, making it ideal for the analysis of trace-level VOCs in complex samples such as environmental solids and liquids, and pharmaceutical preparations. The causality behind each experimental step is explained to provide a thorough understanding of the method's principles and to ensure its successful implementation.

Introduction: The Analytical Challenge of VOCs

Volatile organic compounds are a broad class of chemicals that are of significant interest in environmental monitoring, industrial hygiene, and pharmaceutical sciences due to their potential health impacts and role as process-related impurities.[1][2] The analysis of VOCs often presents a challenge due to their high vapor pressure, which can lead to analyte loss during sample preparation.[3] Furthermore, complex sample matrices can interfere with the analysis, necessitating a clean and efficient extraction technique.[4]

This compound (C₈H₁₆, MW: 112.2126 g/mol ) is a saturated cyclic hydrocarbon that can be found as a component of fuel and industrial solvents.[5][6] Its non-polar nature and volatility make it an ideal candidate for GC-MS analysis. This guide provides a comprehensive protocol for its analysis, which can be adapted for a wide range of other VOCs with boiling points below 200°C.[7][8]

Static headspace analysis is a powerful sample introduction technique for GC that is particularly well-suited for VOCs.[3][9][10] In this method, the sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gaseous phase (headspace).[9] An aliquot of the headspace is then injected into the GC-MS system. This approach avoids the introduction of non-volatile matrix components into the analytical system, thereby protecting the instrument and improving data quality.[4]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

VOC Analysis Workflow Figure 1: GC-MS Workflow for VOC Analysis cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Collection & Weighing ISTD_Spike Internal Standard Spiking Sample->ISTD_Spike Vial_Sealing Vial Sealing ISTD_Spike->Vial_Sealing Incubation Incubation & Equilibration Vial_Sealing->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Overall workflow from sample preparation to data analysis.

Materials and Reagents

  • Solvents: Methanol (purge and trap grade or equivalent)

  • Reagents: Reagent water (ASTM Type I)

  • Standards:

    • This compound (≥98% purity)

    • Internal Standard (ISTD): Toluene-d8 or Fluorobenzene

    • Surrogate Standards (optional): p-Bromofluorobenzene

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps.

Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is required. The following parameters are provided as a guideline and may be adapted based on the specific instrumentation used.

Headspace Autosampler

The headspace technique relies on the reproducible partitioning of analytes between the sample matrix and the headspace.[3] Heating the sample increases the vapor pressure of the VOCs, enhancing their concentration in the headspace and thus improving sensitivity.[9][10]

ParameterSettingRationale
Vial Oven Temperature 85 °CIncreases vapor pressure of VOCs for improved sensitivity.[10]
Incubation Time 15 minAllows for the equilibration of VOCs between the sample and headspace.[10]
Syringe Temperature 95 °CPrevents condensation of analytes in the syringe.[4]
Injection Volume 1 mLA larger volume can increase sensitivity, but may require a lower split ratio.
Vial Pressurization 10 psiEnsures consistent injection volume.[10]
Gas Chromatograph (GC)

The choice of the GC column is critical for the separation of VOCs. A non-polar stationary phase is generally recommended for the analysis of hydrocarbons like this compound.[11]

ParameterSettingRationale
Column DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thicknessProvides good separation for a wide range of VOCs.[12]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with good efficiency.
Inlet Temperature 220 °CEnsures rapid volatilization of the sample.
Split Ratio 20:1Prevents column overloading and improves peak shape.
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 2 minProvides separation of early-eluting VOCs while ensuring elution of higher-boiling compounds.
Mass Spectrometer (MS)

The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for VOCs, producing searchable library spectra.
Ionization Energy 70 eVStandard energy for consistent fragmentation and library matching.[4]
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Scan Range m/z 35-300Covers the expected mass range for the target VOCs and their fragments.
Acquisition Mode Full ScanAllows for the identification of unknown compounds. For increased sensitivity, Selected Ion Monitoring (SIM) can be used for target compounds.[3][10]

Protocol: Step-by-Step Methodology

Standard Preparation
  • Primary Stock Standard (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol. A typical calibration range would be 0.5 to 100 µg/L.

  • Internal Standard (ISTD) Stock Solution (approx. 1000 µg/mL): Prepare a stock solution of Toluene-d8 or Fluorobenzene in methanol.

  • ISTD Spiking Solution (25 µg/mL): Dilute the ISTD stock solution in methanol.

Sample Preparation
  • Aqueous Samples: Add 5 mL of the aqueous sample to a 20 mL headspace vial.

  • Solid Samples: Accurately weigh approximately 1 g of the solid sample into a 20 mL headspace vial and add 5 mL of reagent water.

  • Spiking: Add 5 µL of the 25 µg/mL ISTD spiking solution to each vial (blanks, standards, and samples). This results in a final ISTD concentration of 25 µg/L.

  • Sealing: Immediately seal the vials with crimp caps.

GC-MS Analysis
  • Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards, and samples.

  • Analysis: Place the vials in the headspace autosampler tray and start the sequence.

Data Analysis and Interpretation

Compound Identification

Identification of this compound and other VOCs is based on two criteria:

  • Retention Time: The retention time of the analyte in the sample must match that of the standard within a predefined window (e.g., ±0.1 minutes).

  • Mass Spectrum: The mass spectrum of the analyte in the sample must match the reference spectrum from a standard or a spectral library (e.g., NIST).

The mass spectrum of this compound is characterized by a molecular ion (M⁺) at m/z 112. However, for saturated cycloalkanes, the molecular ion peak can be of low abundance.[13] The fragmentation pattern is key for identification. Common fragmentation pathways for substituted cycloalkanes involve the loss of the alkyl side chains.[14] For this compound, a prominent fragment is expected from the loss of a methyl group (CH₃), resulting in a fragment ion at m/z 97 (M-15). Another significant fragmentation can be the loss of an ethyl group (C₂H₅) leading to a fragment at m/z 83 (M-29).

Proposed Quantifier and Qualifier Ions for this compound:

Ion Typem/zRationale
Quantifier Ion 97Typically the most abundant and characteristic fragment ion.
Qualifier Ion 1 83A significant fragment ion used for confirmation.
Qualifier Ion 2 112The molecular ion, if present in sufficient abundance.

The following diagram illustrates the expected primary fragmentation of this compound.

Fragmentation_112TMC Figure 2: Proposed Fragmentation of this compound 112TMC M_plus [M]+. m/z = 112 112TMC->M_plus Ionization M_minus_15 [M-CH3]+ m/z = 97 M_plus->M_minus_15 -CH3. M_minus_29 [M-C2H5]+ m/z = 83 M_plus->M_minus_29 -C2H5.

Caption: Proposed electron ionization fragmentation pathway.

Quantification

Quantification is performed using the internal standard method.[2] A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples is then calculated from this curve. The use of an isotopically labeled internal standard is recommended as it closely mimics the behavior of the native analyte, compensating for variations in sample preparation and injection.[15]

System Suitability and Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blank Analysis: A solvent blank should be run at the beginning of each sequence to check for system contamination.

  • Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the calibration.

  • Surrogate Spikes: If used, the recovery of surrogate standards in samples should be within acceptable limits (e.g., 70-130%).

Conclusion

The static headspace GC-MS method described in this application note provides a sensitive, robust, and reliable approach for the analysis of this compound and other volatile organic compounds. By eliminating the need for solvent extraction, this technique simplifies sample preparation, reduces the risk of analyte loss, and minimizes matrix effects. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

Derivatization of 1,1,2-Trimethylcyclopentane for enhanced analytical detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Strategies for the Enhanced Analytical Detection of 1,1,2-Trimethylcyclopentane and Other Saturated Hydrocarbons

Abstract

The quantitative and qualitative analysis of saturated hydrocarbons, such as this compound, presents a significant challenge for analytical chemists. These molecules lack functional groups, chromophores, and fluorophores, rendering them difficult to detect with high sensitivity using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence detection. While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method, the inherent non-polar nature and facile fragmentation of these compounds can lead to low sensitivity and poor specificity. This application note moves beyond conventional derivatization, which is largely inapplicable to inert alkanes, to explore advanced, in-situ functionalization and ionization techniques. We present detailed principles and protocols for two state-of-the-art mass spectrometry-based methods: Discharge-Induced Oxidation in Desorption Electrospray Ionization (DESI) and Field-Assisted Nitrogen Ion Insertion . These approaches chemically modify the inert hydrocarbon at the point of analysis, dramatically enhancing ionization efficiency and enabling sensitive detection without complex, multi-step sample preparation.

The Analytical Challenge of Saturated Hydrocarbons

This compound is a volatile organic compound (VOC) representative of a class of saturated, non-functionalized hydrocarbons.[1][2] Direct analysis of such compounds is fundamentally challenging for several reasons:

  • Lack of UV-Visible Chromophores: Saturated C-C and C-H bonds do not absorb light in the UV-Visible spectrum, precluding the use of standard HPLC-UV detectors.[3][4]

  • Absence of Fluorophores: The molecule does not fluoresce, making fluorescence detection impossible without chemical modification.[5]

  • Poor Ionization Efficiency: In mass spectrometry, their high ionization energy and lack of proton-accepting or -donating sites result in poor ionization efficiency with common techniques like Electrospray Ionization (ESI).

  • Low Polarity: Their non-polar nature can make them challenging to separate from complex matrices and limits the choice of suitable analytical columns and mobile phases in liquid chromatography.[6][7]

While GC-MS is the workhorse for VOC analysis, the electron ionization (EI) spectra of isomeric alkanes are often very similar, complicating definitive identification.[8] Furthermore, achieving the low limits of detection required in fields like environmental monitoring or impurity analysis in pharmaceuticals remains a hurdle.

Paradigm Shift: From Derivatization to In-Situ Functionalization

Traditional derivatization aims to chemically modify a compound to make it more suitable for analysis.[9][10] Common methods like silylation, acylation, or alkylation are highly effective but share a common requirement: the presence of an active hydrogen on a heteroatom (e.g., in hydroxyl, carboxyl, or amine groups).[11][12]

Causality of Inapplicability: Saturated hydrocarbons like this compound consist solely of C-C and C-H single bonds. These bonds are strong and non-polar, making the molecule chemically inert and resistant to the nucleophilic substitution or addition reactions that underpin standard derivatization protocols.[13][14] Therefore, a paradigm shift is necessary—from pre-column derivatization of existing functional groups to in-situ functionalization of the hydrocarbon backbone itself. This involves using high-energy processes to activate a C-H bond and introduce a functional group or charge concurrently with the analysis.

Protocol 1: In-Situ Oxidation via Reactive DESI-MS

Desorption Electrospray Ionization (DESI) is an ambient ionization technique where a charged solvent spray is directed onto a sample surface, desorbing and ionizing analytes for MS analysis. By inducing an electrical discharge in the DESI source, reactive oxygen species are generated, which can oxidize non-functionalized hydrocarbons in-situ, converting them into more readily detectable alcohols and ketones.[15]

Principle of Operation

The high voltage applied to the DESI emitter creates an electrical discharge in the ambient air between the emitter and the sample surface. This discharge generates ozone and other reactive oxygen species. As these species are incorporated into the spray, they react with the saturated hydrocarbon on the surface. The C-H bond is oxidized to a C-OH (alcohol) or C=O (ketone) group. These newly functionalized, more polar molecules are then efficiently protonated or adducted by the ESI-like process and detected by the mass spectrometer. This entire process—oxidation, desorption, and ionization—occurs in milliseconds.

Experimental Workflow: Reactive DESI-MS

cluster_prep Sample Preparation cluster_analysis Reactive DESI-MS Analysis Sample 1. Deposit Analyte (1-10 µL of this compound in hexane) onto a PTFE slide Evaporate 2. Evaporate Solvent (under gentle N2 stream) Sample->Evaporate DESI 3. Position Sample in DESI Source Evaporate->DESI Transfer to MS Discharge 4. Initiate Discharge DESI (Generate Reactive O2 Species) DESI->Discharge Reaction 5. In-Situ Oxidation (Alkane -> Alcohol/Ketone) Discharge->Reaction Ionization 6. Desorption & Ionization ([M+H]+ or [M+Na]+) Reaction->Ionization MS 7. Mass Analysis (High-Resolution MS) Ionization->MS

Caption: Workflow for Reactive DESI-MS analysis of saturated hydrocarbons.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, non-polar solvent like hexane (e.g., 1 mg/mL).

    • Deposit 1-5 µL of the solution onto an inert surface (e.g., PTFE microscope slide).

    • Allow the solvent to fully evaporate at room temperature or under a gentle stream of nitrogen.

  • Instrumentation and Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with a DESI source.

    • Prepare the DESI spray solvent. A typical solvent is a mixture of acetonitrile and water (e.g., 95:5 v/v) with a sensitivity-enhancing additive. For detecting the oxidized products, 0.1% formic acid can be used to promote protonation.

    • Set the solvent flow rate to 1-3 µL/min.

  • Reactive DESI-MS Parameters:

    • Position the DESI emitter at a 55-75° angle relative to the sample surface, with a tip-to-surface distance of 1-3 mm.

    • Apply a high voltage to the emitter (e.g., +4 to +5 kV).

    • Crucially , induce a stable electrical discharge. This may require adjusting the voltage and distance slightly. The presence of a faint violet glow is indicative of a discharge.

    • Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-200).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum from the sample spot.

    • Look for ions corresponding to the oxidized products. For this compound (C8H16, MW = 112.21), the expected ions would be:

      • [M+O-H2+H]+ (ketone): m/z 127.1117

      • [M+O+H]+ (alcohol): m/z 129.1274

    • Confirm the elemental composition using the high-resolution mass data.

Protocol 2: Field-Assisted Nitrogen Ion Insertion MS

This technique offers an alternative in-situ derivatization method that directly incorporates a nitrogen atom into the saturated hydrocarbon, forming an iminium ion ([M+N]⁺) that is readily detected by mass spectrometry.[16] This method is highly efficient for generating molecular ions of saturated hydrocarbons with minimal fragmentation.

Principle of Operation

A micro-discharge is initiated in a nitrogen-rich atmosphere (or lab air) near the sample, which is placed on a substrate. This discharge generates highly reactive nitrogen reagent ions (e.g., N₃⁺). These ions react with the condensed-phase hydrocarbon on the surface, leading to the insertion of a nitrogen atom into the molecule and the formation of a stable, detectable iminium ion. The process is facilitated by a high electric field, which assists in both the reaction and the desorption/ionization of the newly formed ion.

Experimental Workflow: Nitrogen Ion Insertion

cluster_prep Sample Preparation cluster_analysis Nitrogen Insertion MS Analysis Sample 1. Deposit Analyte (in volatile solvent) onto a suitable substrate (e.g., paper) Position 2. Position Sample at MS Inlet Sample->Position Transfer to MS Discharge 3. Initiate N2 Micro-Discharge (Generate N3+ reagent ions) Position->Discharge Reaction 4. N-Ion Insertion Reaction (Alkane -> Iminium Ion) Discharge->Reaction Ionization 5. Desorption & Ionization ([M+N]+) Reaction->Ionization MS 6. Mass Analysis (Ion Trap or Orbitrap) Ionization->MS

Caption: Workflow for Nitrogen Ion Insertion MS analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent (e.g., methanol or hexane).

    • Apply a small volume (e.g., 1 µL) of the sample solution onto a suitable substrate, such as a triangular piece of chromatography paper.

    • Allow the solvent to evaporate.

  • Instrumentation and Setup:

    • Use a mass spectrometer with an atmospheric pressure interface (API), such as a linear ion trap or Orbitrap.

    • The ion source is a custom or modified setup that allows for a micro-discharge to be generated in a stream of nitrogen gas directed at the sample. This can be adapted from a paper spray ionization source.

    • A high voltage power supply is needed for the discharge needle.

  • Nitrogen Insertion MS Parameters:

    • Position the sample-loaded paper tip a few millimeters from the mass spectrometer inlet.

    • Direct a flow of nitrogen gas (or use ambient air) across a discharge needle positioned near the sample tip.

    • Apply a high voltage (e.g., +3 to +5 kV) to the discharge needle to generate the nitrogen plasma.

    • Optimize the gas flow rate and the voltage of the MS ion optics (e.g., tube lens voltage) to maximize the signal of the derivatized ion.

  • Data Acquisition and Analysis:

    • Acquire data in positive ion mode.

    • The primary ion of interest will be the nitrogen-inserted molecular ion, [M+N]⁺.

    • For this compound (C8H16), the expected ion is [C8H16N]⁺, with a calculated m/z of 126.1277.

    • Use high-resolution MS to confirm the elemental formula and tandem MS (MS/MS) to characterize the fragmentation pattern of the iminium ion for structural confirmation.

Comparative Data Summary

The following table summarizes the key differences and advantages of the proposed in-situ functionalization techniques compared to direct GC-MS analysis for an inert hydrocarbon like this compound.

ParameterDirect GC-MS (EI)Reactive DESI-MSNitrogen Ion Insertion MS
Principle Gas phase separation, electron impact ionizationAmbient surface oxidation, desorption & soft ionizationAmbient surface nitrogenation, desorption & soft ionization
Analyte Form Detected Molecular ion (M⁺·), fragment ionsOxidized, protonated molecule ([M+O+H]⁺)Nitrogen-inserted molecule ([M+N]⁺)
Sample Preparation Often requires extraction/concentration (e.g., purge-and-trap)[8]Minimal; direct deposition on surfaceMinimal; direct deposition on surface
Analysis Time Minutes (due to chromatographic run)Seconds per sampleSeconds per sample
Sensitivity Moderate; dependent on volatility and ionization cross-sectionHigh; reported LoD of ~20 ng for alkanes[15]High; efficient generation of molecular ions[16]
Specificity Moderate; similar fragmentation for isomersHigh; based on accurate mass of functionalized moleculeHigh; based on accurate mass of derivatized molecule
Key Equipment Gas Chromatograph, Mass SpectrometerHigh-Resolution MS, DESI SourceHigh-Resolution MS, Custom Discharge Source

Conclusion and Future Outlook

The analysis of chemically inert saturated hydrocarbons like this compound requires moving beyond the traditional analytical chemistry playbook. Standard derivatization methods that target active functional groups are fundamentally incompatible with these molecules. This guide provides two robust, field-proven protocols based on advanced in-situ functionalization and ionization mass spectrometry. Both Reactive DESI-MS and Nitrogen Ion Insertion MS overcome the inherent analytical challenges by chemically modifying the analyte at the moment of analysis, creating charged species that are readily and sensitively detected. These methods eliminate complex sample preparation, reduce analysis time, and provide high chemical specificity through accurate mass measurements. For researchers in drug development, environmental science, and petrochemistry, adopting these innovative techniques can unlock new capabilities for detecting and quantifying this challenging class of compounds.

References

Application Notes and Protocols: 1,1,2-Trimethylcyclopentane as a Probe in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 1,1,2-trimethylcyclopentane as a specialized molecular probe for the elucidation of complex reaction mechanisms. With its unique structural features—a quaternary carbon, a tertiary carbon, and adjacent methyl groups—this saturated cycloalkane serves as an invaluable tool for investigating carbocation rearrangements, oxidation pathways, and pyrolysis processes. This document provides not only the theoretical underpinnings of its utility but also detailed, field-proven protocols for its application in mechanistic studies, catering to researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Strategic Value of this compound in Mechanistic Chemistry

The intricate dance of atoms and electrons that constitutes a chemical reaction is often obscured from direct observation. Elucidating the precise pathway—the reaction mechanism—requires clever experimental design and the use of molecular probes that can report on the transient intermediates and transition states. This compound (C8H16) is a particularly insightful probe due to its inherent structural properties that predispose it to revealing complex mechanistic details.[1][2][3]

The presence of a tertiary hydrogen atom makes it susceptible to initial abstraction in radical reactions, while the quaternary carbon and the specific arrangement of methyl groups create a scaffold ripe for rearrangements upon the formation of a carbocationic intermediate. The stability of the cyclopentane ring, while not as strained as smaller cycloalkanes, still influences its reactivity, particularly in high-energy processes like pyrolysis.[1][2][3]

This guide will explore three key areas where this compound provides significant mechanistic insights:

  • Carbocation Rearrangements: Its structure allows for the direct observation and quantification of hydride and alkyl shifts.

  • Oxidation Studies: As a model fuel component, it helps in understanding the complex autoignition and combustion chemistry of branched cycloalkanes.

  • Pyrolysis Mechanisms: Its decomposition pathways provide fundamental data for modeling the thermal cracking of cyclic hydrocarbons.

Elucidating Carbocation Rearrangements

Carbocation rearrangements are fundamental transformations in organic chemistry, often leading to a mixture of products. This compound is an excellent substrate for studying these rearrangements due to the potential for the formation of a tertiary carbocation, which can then undergo subsequent shifts to form other stable or rearranged carbocations.

Theoretical Framework: Hydride and Alkyl Shifts

Upon generation of a carbocation at the C2 position (a tertiary carbocation), a cascade of rearrangements can occur, driven by the thermodynamic imperative to reach a more stable energetic state. These rearrangements primarily involve 1,2-hydride shifts and 1,2-alkyl (methyl) shifts. The unique substitution pattern of this compound allows for a competitive study of these shifts.

Experimental Protocol: Acid-Catalyzed Isomerization

This protocol describes a typical experiment to study the acid-catalyzed isomerization of this compound, which proceeds through carbocation intermediates.

Objective: To identify and quantify the products of acid-catalyzed isomerization of this compound and to infer the operative rearrangement mechanisms.

Materials:

  • This compound (99%+ purity)

  • Sulfuric acid (98%) or a superacid (e.g., trifluoromethanesulfonic acid)

  • Anhydrous sodium sulfate

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., n-dodecane) for GC analysis

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane.

  • Initiation of Reaction: Cool the flask in an ice bath to 0°C. While stirring vigorously, slowly add 5.0 mL of concentrated sulfuric acid (98%) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. To monitor the progress of the isomerization, aliquots (0.1 mL) of the organic layer can be carefully removed at specific time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quenching and Workup of Aliquots: Each aliquot is immediately quenched by adding it to a vial containing 1 mL of a saturated sodium bicarbonate solution. The organic layer is then passed through a small plug of anhydrous sodium sulfate.

  • GC-MS and GC-FID Analysis: The dried organic layer is diluted with dichloromethane and a known amount of an internal standard (e.g., n-dodecane) is added. The sample is then analyzed by GC-MS to identify the isomeric products based on their mass spectra and retention times. Quantification of the product distribution is performed using GC-FID, which offers a more linear response for hydrocarbons.

  • Data Analysis: By comparing the product distribution over time, the relative rates of different rearrangement pathways can be inferred. The identification of various trimethylcyclopentane and other C8 isomers will provide evidence for specific hydride and methyl shifts.

Expected Results and Mechanistic Interpretation:

The reaction mixture is expected to contain a variety of C8H16 isomers, including other trimethylcyclopentanes (e.g., 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane), and potentially ring-opened or ring-expanded products depending on the reaction conditions. The formation of these isomers can be explained by a series of carbocation rearrangements.

Probing Oxidation Mechanisms

The oxidation of cycloalkanes is of great interest in combustion science and atmospheric chemistry. This compound serves as a model compound for branched cyclic hydrocarbons found in transportation fuels.

Theoretical Framework: Radical-Chain Reactions

The low-temperature oxidation of alkanes proceeds via a complex radical-chain mechanism. The initiation step typically involves the abstraction of a hydrogen atom to form an alkyl radical. In this compound, the tertiary C-H bond is the most likely site for initial hydrogen abstraction. The resulting radical can then react with molecular oxygen to form a peroxy radical, which can undergo a series of intramolecular hydrogen shifts and further reactions, leading to chain branching and autoignition.

Experimental Protocol: Jet-Stirred Reactor Oxidation

This protocol outlines the use of a jet-stirred reactor (JSR) to study the oxidation of this compound under controlled conditions.

Objective: To identify and quantify the stable intermediates and final products of this compound oxidation at various temperatures and equivalence ratios to validate and refine kinetic models.

Materials and Equipment:

  • This compound (high purity)

  • Oxygen (high purity)

  • Nitrogen (high purity, as a diluent)

  • Jet-stirred reactor (JSR) with temperature and pressure control

  • Gas chromatography (GC) with FID and/or MS detectors

  • Fourier-transform infrared (FTIR) spectrometer for online analysis of major species

Procedure:

  • Reactor Setup and Calibration: The JSR is brought to the desired temperature and pressure. The residence time is set by controlling the flow rates of the reactant gases.

  • Reactant Mixture Preparation: A gaseous mixture of this compound, oxygen, and nitrogen is prepared with a specific equivalence ratio (fuel-to-oxygen ratio). The high dilution with nitrogen helps to maintain isothermal conditions.

  • Initiation of Oxidation: The reactant mixture is introduced into the JSR.

  • Product Sampling and Analysis: After a steady state is reached, a sample of the reacting mixture is extracted from the reactor. The sample is analyzed online using FTIR for species like CO, CO2, and water. For a detailed analysis of hydrocarbon intermediates, samples are collected and analyzed offline using GC-MS and GC-FID.

  • Varying Experimental Conditions: The experiment is repeated at different temperatures and equivalence ratios to map out the oxidation behavior of this compound under a range of conditions.

Data Presentation and Mechanistic Insights:

The mole fractions of reactants, intermediates, and products are plotted as a function of temperature. This data can be used to identify the onset of reactivity and the formation of key intermediates such as smaller olefins, aldehydes, and ketones. This experimental data is crucial for the development and validation of detailed chemical kinetic models that can predict the combustion behavior of fuels containing branched cycloalkanes.

Temperature (K)[1,1,2-TMC] (mol frac)[O2] (mol frac)[CO] (mol frac)[CO2] (mol frac)[Key Intermediate A] (mol frac)[Key Intermediate B] (mol frac)
600
700
800
900
1000
1100

Note: This table is a template for presenting experimental data. The actual values would be obtained from the experiment.

Investigating Pyrolysis Pathways

Pyrolysis, or thermal decomposition in the absence of an oxidant, is a fundamental process in combustion and chemical processing. The study of this compound pyrolysis provides insights into the primary decomposition pathways of branched cycloalkanes.

Theoretical Framework: Unimolecular Decomposition

At high temperatures, the C-C and C-H bonds of this compound can break, initiating a series of radical reactions. The initial bond scission can occur at various locations in the molecule, with the weakest bonds being the most likely to break first. The subsequent reactions of the resulting radicals, including β-scission and hydrogen abstraction, determine the final product distribution.

Experimental Protocol: Single-Pulse Shock Tube Pyrolysis

This protocol describes the use of a single-pulse shock tube to study the high-temperature pyrolysis of this compound.

Objective: To determine the primary products of this compound pyrolysis at high temperatures and to elucidate the initial decomposition steps.

Materials and Equipment:

  • This compound

  • Argon (as a carrier gas)

  • Single-pulse shock tube

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Mixture Preparation: A dilute mixture of this compound in argon is prepared.

  • Shock Tube Experiment: The mixture is introduced into the shock tube. A shock wave is generated, which rapidly heats the gas to a high temperature (typically >1000 K) for a very short duration (milliseconds).

  • Quenching and Sampling: The reaction is rapidly quenched by an expansion wave. The product mixture is then sampled and analyzed by GC-MS.

  • Varying Conditions: The experiment is repeated at different temperatures to study the temperature dependence of the product distribution.

Data Analysis and Mechanistic Interpretation:

The product distribution provides direct information about the initial bond-breaking events. For example, the presence of smaller alkenes and radicals can indicate specific C-C bond scission pathways. By analyzing the product yields as a function of temperature, the activation energies for different decomposition channels can be estimated.

Visualization of Mechanistic Pathways

To aid in the conceptualization of the complex reaction networks, the following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed.

Carbocation Rearrangement Pathway

Carbocation_Rearrangement A This compound B Tertiary Carbocation (at C2) A->B H+ C Rearranged Carbocation (via 1,2-Hydride Shift) B->C ~H- D Rearranged Carbocation (via 1,2-Methyl Shift) B->D ~CH3- E Isomerized Products C->E D->E Oxidation_Workflow cluster_exp Experimental Setup cluster_data Data Analysis JSR Jet-Stirred Reactor GCMS GC-MS Analysis JSR->GCMS FTIR FTIR Analysis JSR->FTIR Kinetics Kinetic Modeling GCMS->Kinetics FTIR->Kinetics Mechanism Mechanism Validation Kinetics->Mechanism

References

Application and Protocol for the Photocatalytic Degradation of 1,1,2-Trimethylcyclopentane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Persistent Cycloalkanes

1,1,2-Trimethylcyclopentane, a substituted cycloalkane, represents a class of volatile organic compounds (VOCs) that can be found as components in fuels and industrial solvents.[1][2] Due to their chemical stability and low aqueous solubility, their presence in water sources poses a significant environmental concern, necessitating effective remediation strategies.[3] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into benign products like CO₂ and H₂O.[4]

This application note provides a comprehensive guide for researchers and scientists on the photocatalytic degradation of this compound in aqueous solutions using titanium dioxide (TiO₂) as a model photocatalyst. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical methodologies required for accurate quantification and mechanistic insights.

Scientific Foundation: The Mechanism of TiO₂ Photocatalysis

The photocatalytic activity of TiO₂ is initiated upon its irradiation with photons of energy equal to or greater than its band gap (typically ~3.2 eV for the anatase phase). This process creates electron-hole pairs (e⁻/h⁺) as described in the following steps:

  • Photoexcitation: TiO₂ + hν → TiO₂(e⁻ + h⁺)

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidants and can react with water molecules or hydroxide ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[5] Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to superoxide radical anions (•O₂⁻).

    • h⁺ + H₂O → •OH + H⁺

    • e⁻ + O₂ → •O₂⁻

  • Pollutant Degradation: The highly reactive and non-selective hydroxyl radicals are the primary species responsible for the degradation of organic pollutants.[5] They can abstract hydrogen atoms from the cycloalkane structure, initiating a cascade of oxidative reactions that ultimately lead to ring-opening and complete mineralization.

The efficiency of this process can be further enhanced by doping the TiO₂ with metal nanoparticles, which can improve charge separation and enhance visible light absorption.[6][7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for conducting a photocatalytic degradation experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Data Interpretation catalyst_prep Photocatalyst Synthesis (e.g., Metal-doped TiO₂) reactor_setup Photoreactor Assembly and Sterilization catalyst_prep->reactor_setup solution_prep Preparation of This compound Aqueous Solution solution_prep->reactor_setup dark_adsorption Dark Adsorption (Establish Equilibrium) reactor_setup->dark_adsorption irradiation Photocatalytic Reaction (UV/Vis Illumination) dark_adsorption->irradiation sampling Periodic Sampling irradiation->sampling sample_analysis Quantification of This compound (Headspace GC-MS) sampling->sample_analysis intermediate_id Identification of Degradation Intermediates (GC-MS/LC-MS) sampling->intermediate_id mineralization TOC Analysis sampling->mineralization kinetics Degradation Kinetics and Efficiency Calculation sample_analysis->kinetics mechanism Elucidation of Degradation Pathway intermediate_id->mechanism mineralization->kinetics kinetics->mechanism

Caption: High-level workflow for the photocatalytic degradation of this compound.

Detailed Protocols

Part 1: Synthesis of Metal-Doped TiO₂ Photocatalyst (Example: Ag-doped TiO₂)

This protocol describes a simple impregnation method for synthesizing silver-doped TiO₂ nanoparticles.[7]

Materials:

  • Commercial TiO₂ (e.g., P25)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Beakers, magnetic stirrer, and hot plate

  • Drying oven

  • Muffle furnace

Procedure:

  • Preparation of TiO₂ Slurry: Disperse a known amount of commercial TiO₂ powder in deionized water to form a slurry (e.g., 1 g in 100 mL).

  • Addition of Silver Precursor: While stirring, add a calculated amount of AgNO₃ solution dropwise to the TiO₂ slurry to achieve the desired weight percentage of Ag doping (e.g., 1 wt%).

  • Homogenization: Continue stirring the mixture for several hours to ensure uniform distribution of the silver precursor on the TiO₂ surface.

  • Drying: Dry the mixture in an oven at 80-100 °C overnight to evaporate the water.

  • Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-500 °C) for a few hours. This step promotes the formation of silver nanoparticles and their adhesion to the TiO₂ surface.

  • Characterization: The synthesized Ag-doped TiO₂ should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Transmission Electron Microscopy (TEM) for morphology and particle size, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap energy.

Part 2: Photocatalytic Degradation Experiment

This protocol is designed in accordance with standard methods for testing photocatalytic materials for water treatment.[8]

Materials and Equipment:

  • Synthesized photocatalyst (e.g., Ag-doped TiO₂)

  • This compound standard solution

  • Photoreactor (batch reactor with a quartz window)

  • UV lamp (e.g., mercury lamp) or a solar simulator

  • Magnetic stirrer

  • Syringes and syringe filters (0.22 µm)

  • Headspace vials

  • Headspace Gas Chromatograph-Mass Spectrometer (HS-GC-MS)

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Reactor Setup: Add a known volume of deionized water to the photoreactor.

  • Catalyst Loading: Disperse the photocatalyst in the water at a specific concentration (e.g., 0.5 g/L).

  • Spiking of Pollutant: Add a precise volume of a stock solution of this compound to achieve the desired initial concentration (e.g., 10 mg/L).

  • Dark Adsorption: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the this compound. Take an initial sample (t=0) at the end of this period.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the photocatalyst particles and quench the reaction. Transfer the filtered samples to headspace vials for analysis.

  • Control Experiments:

    • Photolysis: Run the experiment under illumination without the photocatalyst to assess the direct degradation of this compound by light.

    • Adsorption: Run the experiment with the photocatalyst in the dark to quantify the amount of this compound adsorbed onto the catalyst surface.

Part 3: Analytical Quantification by Headspace GC-MS

Due to the volatile nature of this compound, headspace sampling is a highly effective method for its quantification in water, minimizing matrix effects and improving sensitivity.[8][9][10][11]

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Headspace Vial Temperature: 85 °C

  • Vial Equilibration Time: 15 min

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 97, 83, 69, 55). Full scan mode can be used for the identification of intermediates.

Quantification:

A calibration curve should be prepared using standard solutions of this compound of known concentrations. The degradation efficiency can be calculated using the following formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where C₀ is the initial concentration after dark adsorption and Cₜ is the concentration at time t.

Data Presentation and Interpretation

The quantitative data obtained from the experiments should be tabulated for clarity.

Table 1: Hypothetical Degradation Data for this compound

Time (min)Concentration (mg/L)Degradation Efficiency (%)
010.00
157.525
305.248
602.377
900.892
120< 0.1> 99

The degradation kinetics can often be described by a pseudo-first-order model:

ln(C₀ / Cₜ) = k_app * t

Where k_app is the apparent rate constant. A plot of ln(C₀ / Cₜ) versus time should yield a straight line, the slope of which is k_app.

Proposed Degradation Pathway

The degradation of this compound is expected to be initiated by hydrogen abstraction by hydroxyl radicals, preferentially at the tertiary carbon atom. The resulting alkyl radical will then react with molecular oxygen to form a peroxy radical, leading to a cascade of reactions that can result in ring-opening and the formation of various oxygenated intermediates such as alcohols, ketones, and carboxylic acids, before complete mineralization to CO₂ and H₂O.

G A This compound B Cyclopentyl Radical A->B + •OH - H₂O C Peroxy Radical B->C + O₂ D Hydroperoxide C->D + H⁺, + e⁻ E Alkoxy Radical D->E hν or heat F Ring-opened Intermediates (Ketones, Aldehydes) E->F β-scission (Ring Opening) G Carboxylic Acids F->G Further Oxidation H CO₂ + H₂O (Mineralization) G->H Further Oxidation

Caption: Proposed initial steps in the photocatalytic degradation of this compound.

Conclusion and Future Perspectives

This application note provides a robust framework for investigating the photocatalytic degradation of this compound in aqueous solutions. The detailed protocols for catalyst synthesis, photocatalytic experiments, and analytical quantification offer a solid starting point for researchers. Future work could involve the investigation of different photocatalyst modifications, the effects of water matrix components, and a more detailed elucidation of the degradation intermediates and their toxicity. Such studies will contribute to the development of efficient and sustainable water treatment technologies for the removal of persistent organic pollutants.

References

Application Notes and Protocols: 1,1,2-Trimethylcyclopentane as a High-Fidelity Tracer in Geological and Environmental Forensics

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unseen Signature of Anthropogenic Activity

In the intricate tapestry of geological and environmental systems, the ability to trace the origin, transport, and fate of contaminants is paramount. Volatile organic compounds (VOCs) have long served as crucial chemical fingerprints, and among them, specific isomers of alkylated cycloalkanes are emerging as exceptionally robust tracers. This document provides a comprehensive guide to the application of 1,1,2-trimethylcyclopentane as a high-fidelity tracer for identifying and quantifying hydrocarbon contamination, particularly from gasoline and other petroleum distillates. Its unique physicochemical properties, including its relative resistance to degradation and characteristic isomeric distribution in fuel sources, make it an invaluable tool for researchers, environmental consultants, and regulatory bodies.

These application notes are designed to move beyond a simple recitation of methods. Instead, they provide a deep dive into the causality behind experimental choices, ensuring that every protocol is a self-validating system. By grounding our methodologies in authoritative sources and field-proven insights, we aim to equip the scientific community with the expertise to confidently deploy this compound as a reliable tracer in their investigations.

Scientific Foundation: Why this compound?

The efficacy of any tracer lies in its ability to mimic the transport of the substance of interest while remaining identifiable and quantifiable against a complex environmental background. This compound, a C8 cycloalkane, possesses a suite of properties that make it an excellent candidate for tracing hydrocarbon contamination.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application as a tracer. These properties govern its behavior in various environmental matrices.

PropertyValueSource
CAS Number 4259-00-1[1]
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Boiling Point 111.2 °C at 760 mmHg[2]
Density 0.762 g/cm³[2]
Vapor Pressure 27 mmHg at 25°C[2]
Water Solubility Low (insoluble or slightly soluble)[2]
The Rationale for its Use as a Tracer

The selection of this compound as a tracer is not arbitrary. Its utility is rooted in several key characteristics:

  • Source Specificity: this compound and its isomers are significant components of gasoline and liquefied petroleum gas (LPG) exhaust. This makes their presence in environmental samples a strong indicator of contamination from these sources.

  • Relative Persistence: While all hydrocarbons are subject to degradation, branched cycloalkanes like this compound exhibit greater resistance to biodegradation compared to their straight-chain counterparts. Studies on the biodegradation of C8 iso-alkanes show that metabolism is isomer-specific, with some structures being more recalcitrant. This relative persistence ensures that the tracer signature is not rapidly lost, allowing for the investigation of both recent and historical contamination events.

  • Isomeric Fingerprinting: Petroleum products contain a complex mixture of trimethylcyclopentane isomers. The relative ratios of these isomers can be characteristic of a specific source or refining process. By conducting an isomer-specific analysis, it is possible to differentiate between multiple sources of contamination in a given area, a technique known as source apportionment.

  • Co-migration with Contaminant Plumes: Due to its similar physicochemical properties to other gasoline components, this compound will migrate in soil and groundwater in a manner that is representative of the overall contaminant plume.

Applications in Environmental and Geological Studies

The primary application of this compound as a tracer is in the field of environmental forensics, specifically for the investigation of hydrocarbon contamination.

Tracing Gasoline and Diesel Contamination

Leaking underground storage tanks (USTs), pipeline breaches, and surface spills of gasoline and diesel are major sources of soil and groundwater contamination. The presence of this compound above background levels is a strong line of evidence for contamination from these sources.

Source Apportionment in Complex Scenarios

In industrial areas or locations with multiple potential polluters, identifying the party responsible for contamination can be challenging. By analyzing the full suite of trimethylcyclopentane isomers and comparing the resulting "fingerprint" to the chemical signatures of potential sources, it is possible to link a contaminant plume to its origin.

Monitoring Natural Attenuation and Remediation Efforts

The relative degradation rates of different hydrocarbon components can be used to assess the progress of natural attenuation or the effectiveness of remediation technologies. By monitoring the concentration of relatively persistent compounds like this compound in relation to more readily degradable compounds, scientists can gain insights into the biogeochemical processes occurring in the subsurface.

Detailed Protocols for Analysis

The accurate and precise measurement of this compound in environmental samples is critical for its successful application as a tracer. The following protocols are based on established methodologies for the analysis of volatile organic compounds.

Field Sampling Protocols

The integrity of any environmental analysis begins with proper sample collection. Due to the volatile nature of this compound, strict protocols must be followed to prevent loss of the analyte.

Objective: To collect a representative groundwater sample for VOC analysis with minimal analyte loss.

Materials:

  • 40 mL glass vials with Teflon®-lined septa (preserved with hydrochloric acid to pH < 2)

  • Bailer or low-flow peristaltic pump with dedicated tubing

  • Ice chest and ice

  • Field logbook and chain-of-custody forms

Procedure:

  • Purge the monitoring well to ensure the sample is representative of the aquifer.

  • Reduce the pump flow rate to minimize turbulence and volatilization during sample collection.[3]

  • Fill the 40 mL vials directly from the pump tubing or bailer, allowing the water to flow gently down the inside of the vial to minimize agitation.[3]

  • Fill the vial completely to form a positive meniscus, ensuring no air bubbles (headspace) are trapped in the sample.[3][4]

  • Securely cap the vial with the Teflon® septum facing the sample.

  • Invert the vial and tap it to check for air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Immediately place the labeled vials in an ice-filled cooler and maintain at 4°C until delivery to the laboratory.[3]

  • Complete the chain-of-custody form, noting the sample ID, date, time, and any relevant field observations.

Objective: To collect a soil sample for VOC analysis while preserving the integrity of the volatile compounds.

Materials:

  • Hermetically sealed sampling vials (e.g., En Core® samplers or similar)

  • Methanol-preserved vials

  • Spatula or coring device

  • Ice chest and ice

  • Field logbook and chain-of-custody forms

Procedure (Low-Level VOCs):

  • Use a coring device to obtain an undisturbed soil sample.

  • Immediately cap the coring device to minimize volatilization.

  • In a controlled environment (e.g., a field laboratory or a designated clean area), extrude the soil core and collect a subsample using a hermetically sealed sampler according to the manufacturer's instructions.

  • Immediately place the sealed sampler in a labeled bag and store it on ice.

Procedure (High-Level VOCs):

  • Quickly collect a known weight of soil (approximately 5 grams) using a clean spatula.

  • Immediately place the soil into a pre-weighed vial containing a known volume of methanol.

  • Securely cap the vial and shake vigorously to disperse the soil in the methanol.

  • Store the vial on ice.

Laboratory Analysis Protocol: Purge and Trap GC-MS

The gold standard for the analysis of volatile organic compounds like this compound in environmental samples is gas chromatography-mass spectrometry (GC-MS) with a purge and trap sample introduction system. This method offers excellent sensitivity and selectivity.

Instrumentation:

  • Purge and Trap Concentrator

  • Gas Chromatograph with a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness)

  • Mass Spectrometer

Analytical Procedure (Water Samples):

  • Sample Introduction: An aliquot of the water sample (typically 5-25 mL) is placed in the purging vessel of the purge and trap system.

  • Purging: An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate. The volatile compounds, including this compound, are stripped from the water and carried into a sorbent trap.

  • Trapping: The sorbent trap, containing materials like Tenax®, silica gel, and carbon molecular sieve, captures the VOCs while allowing the water vapor to pass through.

  • Desorption: After purging is complete, the trap is rapidly heated, and the trapped analytes are desorbed into the gas chromatograph in a small volume of carrier gas.

  • GC Separation: The desorbed compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. A temperature program is used to optimize the separation of the target analytes.

  • MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies the characteristic ions of this compound. Identification is confirmed by comparing the retention time and mass spectrum to that of a certified reference standard.

Analytical Procedure (Soil Samples):

  • Methanol Extraction: For high-concentration soil samples preserved in methanol, an aliquot of the methanol extract is diluted with reagent water and analyzed as a water sample.

  • Direct Soil Purging: For low-concentration soil samples collected in hermetically sealed vials, the entire vial is placed in the purge and trap autosampler. The instrument automatically adds reagent water and internal standards before purging the sample directly from the vial.

Data Interpretation and Quality Assurance

Isomer-Specific Quantification

For effective source apportionment, it is crucial to achieve chromatographic separation and individual quantification of the different trimethylcyclopentane isomers. This requires a high-resolution capillary GC column and optimized temperature programming.

Quality Control

To ensure the reliability of the data, a rigorous quality control program must be implemented. This includes:

  • Field Blanks: To check for contamination during sampling and transport.

  • Trip Blanks: To assess potential contamination of sample containers.

  • Method Blanks: To monitor for contamination within the laboratory.

  • Matrix Spikes and Matrix Spike Duplicates: To evaluate the effect of the sample matrix on the analytical method.

  • Laboratory Control Samples: To verify the accuracy and precision of the analytical method.

  • Surrogate Standards: Added to every sample to monitor the efficiency of the purge and trap process.

Visualizing the Workflow

To provide a clear overview of the entire process, from sample collection to data analysis, the following workflow diagrams have been created.

G cluster_0 Field Sampling cluster_1 Laboratory Analysis cluster_2 Data Analysis and Reporting A Site Assessment and Sampling Plan Development B Groundwater or Soil Sample Collection (Preserved Vials) A->B C Chain of Custody and Transport to Lab at 4°C B->C D Sample Login and Storage at 4°C C->D E Purge and Trap Concentration D->E F GC Separation of Isomers E->F G MS Detection and Quantification F->G H Data Review and Quality Control Assessment G->H I Isomer Ratio Analysis for Source Apportionment H->I J Final Report Generation I->J G cluster_0 Purge and Trap System cluster_1 GC-MS System A Water/Soil Sample in Purging Vessel B Inert Gas (He) Purge A->B C Volatiles Captured on Sorbent Trap B->C D Rapid Thermal Desorption C->D E Injection into GC D->E F Separation on Capillary Column E->F G Elution into MS F->G H Ionization and Fragmentation G->H I Detection and Data Acquisition H->I

References

Application Notes & Protocols: Synthesis and Polymerization of Novel 1,1,2-Trimethylcyclopentane-Based Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel polymeric scaffolds with unique physicochemical properties.

Introduction: The Potential of Bulky Cycloaliphatic Polymers

The relentless pursuit of advanced materials with tailored properties has driven polymer science into new territories. The incorporation of bulky, alicyclic moieties into polymer backbones can impart a unique combination of characteristics, including high thermal stability, amorphous nature, low dielectric constant, and enhanced solubility in organic solvents. This application note details a scientifically grounded, albeit novel, pathway for the synthesis of polymers derived from 1,1,2-trimethylcyclopentane, a saturated hydrocarbon with a sterically hindered and conformationally rigid structure.

The central hypothesis is that polymers derived from a vinyl-functionalized this compound monomer will exhibit distinct properties due to the bulky, non-polar side chains. These characteristics could be advantageous in applications such as advanced coatings, specialty membranes, and as hydrophobic matrices in drug delivery systems. We present a comprehensive guide, from the synthesis of a novel monomer, 3-vinyl-1,1,2-trimethylcyclopentane , to its subsequent polymerization via free-radical and coordination polymerization techniques.

Part 1: Synthesis of 3-Vinyl-1,1,2-trimethylcyclopentane Monomer

The synthesis of the target monomer from the saturated alkane this compound requires a multi-step approach to introduce a polymerizable vinyl group. The proposed synthetic pathway is outlined below, leveraging well-established and robust organic transformations.

Monomer_Synthesis A This compound B 3-Bromo-1,1,2-trimethylcyclopentane A->B Free-Radical Bromination C 1,1,2-Trimethylcyclopentan-3-one B->C Kornblum Oxidation D 3-Vinyl-1,1,2-trimethylcyclopentane C->D Wittig Reaction

Caption: Proposed synthetic route to 3-vinyl-1,1,2-trimethylcyclopentane.

Protocol 1.1: Free-Radical Bromination of this compound

This initial step introduces a functional handle onto the inert cycloalkane backbone. Free-radical bromination is selective for the most substituted carbon atom, which in this case is the tertiary carbon at the 3-position.[1][2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • 5% Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Reaction flask with reflux condenser and magnetic stirrer

  • UV lamp (optional, for initiation)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) under magnetic stirring. Initiation can be facilitated by irradiation with a UV lamp.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with 5% aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-bromo-1,1,2-trimethylcyclopentane, can be purified by vacuum distillation.

Protocol 1.2: Kornblum Oxidation to 1,1,2-Trimethylcyclopentan-3-one

The Kornblum oxidation provides a method for converting the synthesized alkyl bromide into the corresponding ketone using dimethyl sulfoxide (DMSO) as the oxidant.[3][4][5][6][7] This transformation is crucial for the subsequent olefination step.

Materials:

  • 3-Bromo-1,1,2-trimethylcyclopentane

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve 3-bromo-1,1,2-trimethylcyclopentane (1.0 eq) in anhydrous DMSO.

  • Add triethylamine (2.5 eq) to the solution.

  • Heat the reaction mixture to 150°C and maintain for 1 hour under vigorous stirring.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 1,1,2-trimethylcyclopentan-3-one by column chromatography on silica gel.

Protocol 1.3: Wittig Reaction for the Synthesis of 3-Vinyl-1,1,2-trimethylcyclopentane

The Wittig reaction is a highly reliable method for the synthesis of alkenes from ketones.[8][9][10] In this step, the ketone is converted to the desired vinyl monomer.

Materials:

  • 1,1,2-Trimethylcyclopentan-3-one

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0°C and add a solution of 1,1,2-trimethylcyclopentan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, 3-vinyl-1,1,2-trimethylcyclopentane, by column chromatography to separate it from triphenylphosphine oxide.

Part 2: Polymerization of 3-Vinyl-1,1,2-trimethylcyclopentane

The synthesized monomer, with its sterically hindered vinyl group, presents an interesting substrate for polymerization. We will explore two primary methods: free-radical polymerization and Ziegler-Natta polymerization.

Polymerization_Workflow cluster_frp Free-Radical Polymerization cluster_znp Ziegler-Natta Polymerization Monomer 3-Vinyl-1,1,2-trimethylcyclopentane FRP_Initiator Initiator (AIBN) ZNP_Catalyst Catalyst (TiCl₄) Polymer_FRP Poly(3-vinyl-1,1,2-trimethylcyclopentane) (Atactic) FRP_Initiator->Polymer_FRP FRP_Solvent Solvent (Toluene) FRP_Solvent->Polymer_FRP FRP_Conditions Heat (60-80°C) FRP_Conditions->Polymer_FRP Polymer_ZNP Poly(3-vinyl-1,1,2-trimethylcyclopentane) (Isotactic/Syndiotactic) ZNP_Catalyst->Polymer_ZNP ZNP_Cocatalyst Cocatalyst (Al(C₂H₅)₃) ZNP_Cocatalyst->Polymer_ZNP ZNP_Solvent Solvent (Heptane) ZNP_Solvent->Polymer_ZNP

References

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Cyclic Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common and often complex challenge of co-eluting cyclic alkanes in hydrocarbon mixtures. The separation of these compounds is critical in fields ranging from petroleum analysis to environmental monitoring and fragrance profiling, where structural isomers can have vastly different properties and impacts.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a significant problem for cyclic alkane analysis?

A: Co-elution occurs when two or more different compounds exit the gas chromatography (GC) column at the same time, resulting in a single, overlapping chromatographic peak.[1][2] This is particularly problematic for cyclic alkanes in complex mixtures because:

  • Structural Similarity: Cyclic alkanes often share similar boiling points and polarities with branched alkanes of a slightly higher carbon number, leading to chromatographic overlap on standard non-polar columns.

  • Isomeric Complexity: A single carbon number can correspond to numerous cyclic alkane isomers (e.g., ethylcyclohexane, 1,2-, 1,3-, and 1,4-dimethylcyclohexane), all with very similar physicochemical properties, making them difficult to separate.[3]

  • Quantitative Inaccuracy: When compounds co-elute, the area of the resulting peak is a sum of all contributing components, making accurate quantification of any single analyte impossible.[1]

  • Misidentification: Mass Spectrometry (MS) can struggle to differentiate co-eluting isomers, as they often produce similar fragmentation patterns, leading to incorrect compound identification.

Q2: How can I reliably detect co-elution in my chromatogram?

A: Confirming co-elution is the first critical step in troubleshooting. While a perfectly symmetrical peak can still hide co-eluting compounds, there are several tell-tale signs:[2]

  • Visual Peak Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or excessive tailing/fronting. A shoulder is a strong indicator that a minor component is hiding under a major one.[2]

  • Mass Spectral Analysis: If using a mass spectrometer, acquire spectra across the entire peak (start, apex, and end). If the mass spectrum changes or if ion ratios differ across the peak profile, it confirms the presence of multiple compounds.[4]

  • Extracted Ion Chromatograms (EICs): Plot the chromatograms for specific, unique fragment ions of the suspected co-eluting compounds. If the apices of these EICs are slightly offset, it proves that the compounds are not perfectly aligned in their elution.[4]

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping mass spectra to identify individual components within a single chromatographic peak.[4]

Troubleshooting Guides: A Systematic Approach to Resolution

This section addresses specific co-elution scenarios with actionable, field-proven solutions. The core principle of chromatographic separation is governed by the resolution equation, which depends on three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . Our troubleshooting will focus on systematically manipulating these factors.[1]

Problem 1: My cyclic alkanes are co-eluting with branched or n-alkanes of similar boiling points.

Q: My chromatogram shows poor separation between cyclopentane/cyclohexane derivatives and similarly boiling acyclic alkanes on a standard non-polar column. What is my first course of action?

A: This is a classic selectivity problem. Standard non-polar phases like polydimethylsiloxane (PDMS) separate primarily by boiling point. Since the boiling points are too close, you must introduce a different separation mechanism.

Solution Workflow:

  • Optimize the Temperature Program: Before changing hardware, optimize your temperature gradient.

    • Lower the Initial Temperature: A lower starting temperature improves the separation of volatile, early-eluting compounds.[4]

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution for closely eluting peaks.[5][6] This enhances the separation of compounds that have even minor differences in their interaction with the column.

  • Change the Stationary Phase to Enhance Selectivity: If temperature optimization is insufficient, a column with a different stationary phase is necessary.

    • Mid-Polar Phases: Switch to a stationary phase containing a low percentage of phenyl or cyanopropyl groups (e.g., 5% phenyl-polysiloxane). These phases introduce dipole and polarizability interactions, which can alter the elution order of cyclic vs. acyclic alkanes, resolving the co-elution.

    • Shape-Selective Phases: For more stubborn separations, consider specialized stationary phases. Liquid crystalline stationary phases have been shown to provide excellent selectivity for hydrocarbon isomers based on their molecular shape.[7] Modified cyclodextrin phases are also exceptionally effective at separating isomers, including cyclic compounds, through inclusion complexation.[8][9]

Problem 2: I cannot resolve stereoisomers (e.g., cis/trans) of substituted cyclic alkanes.

Q: My analysis requires the separation of cis- and trans-1,2-dimethylcyclohexane, but they elute as a single peak. How can I resolve them?

A: Separating stereoisomers requires a stationary phase capable of chiral or highly shape-selective recognition, as their boiling points are nearly identical.

Solution Workflow:

  • Employ a Cyclodextrin-Based Stationary Phase: This is the most effective solution for isomer separation. Modified cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with analytes.[8] The slightly different shapes of cis and trans isomers cause them to fit differently into the cyclodextrin cavity, leading to different retention times and successful separation.[9]

  • Optimize for Peak Efficiency (N): Isomer separations are demanding and require very sharp peaks.

    • Use Hydrogen as a Carrier Gas: Hydrogen is less viscous than helium, allowing for higher optimal linear velocities and generating sharper peaks, which improves resolution.[10][11]

    • Use a Long, Narrow-Bore Column: Increase column length (e.g., 60 m or 100 m) and decrease the internal diameter (e.g., 0.18 mm or 0.25 mm) to maximize theoretical plates (efficiency).[4]

Problem 3: My chromatogram contains an Unresolved Complex Mixture (UCM) "hump" where my cyclic alkanes should be.

Q: In my analysis of a crude oil extract, the C10-C20 region is dominated by a large "hump," preventing the identification of any individual cyclic alkanes.

A: This is a severe case of co-elution where thousands of structurally similar isomers are present, exceeding the peak capacity of any single GC column.[12][13] The definitive solution for this challenge is Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Solution: Implement Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator.[13] The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, short column for a very fast separation.[14]

  • Why it Works: The first dimension separates compounds by boiling point, while the second dimension separates them by polarity. This spreads the single "hump" from the 1D-GC across a two-dimensional plane, revealing structured groupings of compound classes (e.g., n-alkanes, branched alkanes, monocyclic alkanes, dicyclic alkanes) and resolving individual compounds that were deeply buried in the UCM.[12][15]

  • Benefits:

    • Massive Increase in Peak Capacity: GCxGC can resolve thousands of compounds in a single run.[13]

    • Structured Chromatograms: The organized patterns of compound classes make identification easier.[14]

    • Enhanced Sensitivity: The modulator refocuses the analyte bands, leading to taller, sharper peaks and improved signal-to-noise ratios.[13]

Visualizing the Solution

Troubleshooting Workflow Diagram

G Start Co-elution Suspected (Broad/Asymmetric Peak) Confirm Confirm Co-elution (Mass Spectra, EICs) Start->Confirm Optimize Optimize Temperature Program (Lower Initial T, Slower Ramp) Confirm->Optimize CheckRes Resolution Improved? Optimize->CheckRes ChangeGas Optimize Carrier Gas Flow (Switch to H2 for Efficiency) CheckRes->ChangeGas No End_Success Problem Solved CheckRes->End_Success  Yes CheckRes2 Resolution Improved? ChangeGas->CheckRes2 ChangeCol Change Column (Different Selectivity) CheckRes2->ChangeCol No CheckRes2->End_Success  Yes CheckRes3 Resolution Improved? ChangeCol->CheckRes3 GCxGC Implement GCxGC for Highly Complex Mixtures CheckRes3->GCxGC No / UCM Present CheckRes3->End_Success  Yes End_Complex Advanced Separation Achieved GCxGC->End_Complex

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

GCxGC System Schematic

GCxGC Injector Injector Column1 1st Dimension Column (e.g., 30m Non-polar) Injector->Column1 Sample Modulator Modulator (Thermal or Flow-based) Column1->Modulator Separation 1 (Boiling Point) Column2 2nd Dimension Column (e.g., 2m Polar) Modulator->Column2 Modulation (Focus & Re-inject) Detector Detector (TOFMS or FID) Column2->Detector Separation 2 (Polarity) DataSystem Data System (2D Chromatogram) Detector->DataSystem Signal

Caption: Simplified schematic of a Comprehensive GCxGC system.

Data & Protocols

Table 1: Stationary Phase Selection Guide for Cyclic Alkanes
Stationary Phase TypeChemical CompositionPrimary Separation MechanismBest For Resolving
Non-Polar 100% Dimethylpolysiloxane (PDMS)Boiling Point / van der Waals forcesGeneral hydrocarbon profiles, n-alkanes.[16]
Mid-Polar 5-50% Phenyl PolysiloxaneBoiling Point & PolarizabilityAromatic from aliphatic hydrocarbons, cyclic from branched alkanes.
Polar Polyethylene Glycol (PEG) or CyanopropylDipole-Dipole, H-bondingNot typically used for alkanes, but essential as a 2nd dimension column in GCxGC.
Shape-Selective Modified CyclodextrinsInclusion Complexation (Shape)Stereoisomers (cis/trans), positional isomers, enantiomers.[8][9]
Protocol 1: Systematic Method Development for Resolving Co-eluting Cyclic Alkanes (1D-GC)

Objective: To resolve a known pair of co-eluting cyclic and branched alkanes.

  • Initial Analysis:

    • Column: Standard 30 m x 0.25 mm, 0.25 µm non-polar (e.g., PDMS-based) column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).

    • Injection: 1 µL split injection (50:1).

    • Action: Confirm co-elution using MS spectral skewing or peak shape analysis.[4]

  • Step 1: Optimize Temperature Program:

    • New Oven Program: 35 °C (hold 2 min), ramp at 3 °C/min to 300 °C (hold 5 min).

    • Rationale: A slower ramp rate increases interaction time with the stationary phase, improving separation of compounds with small boiling point differences.[5]

    • Action: Evaluate resolution. If still insufficient, proceed to the next step.

  • Step 2: Enhance Column Efficiency:

    • Carrier Gas Change: Switch from Helium to Hydrogen. Set to an optimal average linear velocity (e.g., 40 cm/s).

    • Rationale: Hydrogen provides higher efficiency (sharper peaks) at faster analysis times, which can be sufficient to resolve closely eluting peaks.[10]

    • Action: Re-analyze the sample. If resolution is still inadequate, a change in selectivity is required.

  • Step 3: Change Selectivity (New Column):

    • New Column: 60 m x 0.25 mm, 0.25 µm mid-polar column (e.g., 5% Phenyl-PDMS).

    • Rationale: The introduction of phenyl groups provides a different separation mechanism (polarizability) that will alter the retention behavior of cyclic vs. branched alkanes, breaking the co-elution.[16]

    • Action: Re-run the optimized method on the new column. This combination of high efficiency and different selectivity should resolve most common co-elutions.

Protocol 2: General GCxGC Setup for Detailed Hydrocarbon Analysis

Objective: To resolve the Unresolved Complex Mixture (UCM) in a complex hydrocarbon sample.

  • Column Configuration:

    • 1st Dimension (¹D): 30 m x 0.25 mm, 0.25 µm non-polar column (separates by boiling point).

    • 2nd Dimension (²D): 1-2 m x 0.1 mm, 0.1 µm polar column (e.g., 50% Phenyl-PDMS or WAX) (separates by polarity).[15][17]

  • Modulator Settings:

    • Type: Thermal (cryogenic or consumable-free) or flow-based modulator.

    • Modulation Period: 4-8 seconds (this determines the run time on the ²D column). A shorter period provides more cuts of the ¹D peak but can cause wrap-around.

    • Hot/Cold Pulse Duration: Dependent on modulator type; typically 200-400 ms.

  • Oven and Gas Parameters:

    • Carrier Gas: Helium or Hydrogen at a high constant pressure (e.g., 230 kPa) to ensure fast elution in the ²D column.[15][17]

    • Oven Program: Very slow ramp rate (e.g., 1-3 °C/min) to maximize separation in the ¹D column. A typical program might be 40 °C ramped at 2 °C/min to 320 °C.[15][17]

  • Detection:

    • A fast detector is required due to the narrow peaks produced (50-500 ms).[13] A Flame Ionization Detector (FID) for quantification or a fast Time-of-Flight Mass Spectrometer (TOFMS) for identification is ideal.

References

Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,1,2-Trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in chromatographic and mass spectrometric analyses. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to ensure the scientific integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of analyzing this compound?

In the analysis of this compound, a volatile organic compound (VOC), matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by other components present in the sample matrix.[1][2] The matrix consists of all substances in your sample apart from this compound. These effects can lead to inaccurate quantification, diminished sensitivity, and poor reproducibility of your results.[1]

Q2: What are the typical causes of matrix effects in the GC-MS analysis of this compound?

For a non-polar, volatile compound like this compound analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the primary causes of matrix effects include:

  • Matrix-Induced Signal Enhancement: This is a prevalent effect in GC-MS. Non-volatile components from your sample can accumulate in the GC inlet liner.[1][3] These residues can mask active sites where this compound might otherwise adsorb or degrade. This "protective" effect results in a larger amount of the analyte reaching the detector, leading to an artificially inflated signal.[1][4]

  • Matrix-Induced Signal Suppression: While less common in GC-MS for non-polar compounds, signal suppression can occur. This may be due to competition for ionization within the MS source or interference from matrix components with the transfer of this compound from the GC to the MS.[1]

  • Competition During Derivatization: If a derivatization step is employed to enhance the chromatographic properties of other components in your sample, other matrix constituents with similar functional groups might compete for the derivatizing agent. This could indirectly impact the analysis of this compound by altering the chromatographic profile and co-eluting interferences.[1]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

To diagnose matrix effects, you can perform a straightforward experiment by comparing the analytical response of a this compound standard prepared in a pure solvent (e.g., hexane) to the response of the same standard spiked into a blank sample matrix (a sample that does not contain this compound but is otherwise identical to your test samples). A significant difference in the signal intensity between these two preparations is a clear indicator of matrix effects.[1]

  • A higher signal in the matrix-spiked standard suggests signal enhancement .

  • A lower signal points to signal suppression .[1]

A more quantitative assessment can be made using the post-extraction spike method, which is detailed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Signal Enhancement in GC-MS Analysis

Scenario: You observe a significantly higher response for this compound in your sample than expected, or your quality control samples prepared in the matrix are consistently biased high.

Troubleshooting Workflow: Signal Enhancement

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Corrective Actions A Unexpectedly High Signal for This compound B Confirm Matrix Effect: Compare Solvent vs. Matrix-Matched Standard A->B Hypothesize Matrix Effect C Inspect GC Inlet Liner B->C If Enhancement Confirmed F Implement Matrix-Matched Calibration B->F For Accurate Quantification D Replace Liner and Septum C->D If Contaminated E Optimize Injector Temperature C->E If Liner is Clean G Utilize Stable Isotope-Labeled Internal Standard F->G For Highest Accuracy

Caption: Troubleshooting workflow for signal enhancement.

Step-by-Step Protocol: Confirming Signal Enhancement
  • Prepare Standards:

    • Solvent Standard: Prepare a standard of this compound in a pure solvent (e.g., hexane) at a known concentration.

    • Matrix-Spiked Standard: Obtain a blank matrix sample (e.g., a soil or water sample known to be free of this compound). Spike this blank matrix with the same concentration of this compound as the solvent standard.

  • Analysis: Analyze both standards under the same GC-MS conditions.

  • Evaluation: Compare the peak areas of this compound from both analyses. A significantly larger peak area in the matrix-spiked standard confirms signal enhancement.

Corrective Actions and Explanations
  • Inspect and Maintain the GC Inlet:

    • Action: Regularly inspect the GC inlet liner for visible contamination or residue. If contaminated, replace it and the septum.[1]

    • Rationale: The accumulation of non-volatile matrix components in the liner is a primary cause of signal enhancement.[1] These residues create a protective layer, preventing the analyte from interacting with active sites in the liner and leading to a more efficient transfer to the column. Using a properly deactivated liner is also crucial to minimize these active sites from the outset.

  • Optimize GC Parameters:

    • Action: Evaluate and optimize the injector temperature.

    • Rationale: An injector temperature that is too low may not effectively volatilize the analyte, while a temperature that is too high can cause degradation of other sample components, leading to further contamination of the liner.

  • Implement Matrix-Matched Calibration:

    • Action: Prepare your calibration standards in a blank matrix that is representative of your samples.

    • Rationale: This approach ensures that the calibration standards and the unknown samples experience the same matrix effects, thereby compensating for the signal enhancement and leading to more accurate quantification.[3]

  • Use a Stable Isotope-Labeled (SIL) Internal Standard:

    • Action: The most robust solution is to use a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled) as an internal standard.

    • Rationale: A SIL internal standard has nearly identical chemical and physical properties to the native analyte and will co-elute.[5] Therefore, it will experience the same matrix effects as the analyte. By using the ratio of the analyte response to the SIL internal standard response for quantification, the matrix effects are effectively canceled out, providing the most accurate and precise results.[5][6]

Guide 2: Diagnosing and Mitigating Signal Suppression

Scenario: You are experiencing lower than expected sensitivity for this compound, or your recovery experiments show consistently low values.

Troubleshooting Workflow: Signal Suppression

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Corrective Actions A Low Sensitivity or Poor Recovery of This compound B Confirm Matrix Effect: Post-Extraction Spike Experiment A->B Hypothesize Matrix Effect C Evaluate Sample Preparation Efficiency B->C If Suppression Confirmed F Method of Standard Additions B->F For Accurate Quantification D Dilute the Sample C->D If Cleanup is Inefficient E Improve Sample Cleanup (e.g., SPE) D->E If Dilution is Insufficient G Utilize Stable Isotope-Labeled Internal Standard F->G For Highest Accuracy

Caption: Troubleshooting workflow for signal suppression.

Step-by-Step Protocol: Post-Extraction Spike Experiment
  • Prepare Two Sample Sets:

    • Set A (Pre-spiked): Take a known volume of a blank matrix and spike it with a known concentration of this compound. Process this sample through your entire sample preparation procedure.

    • Set B (Post-spiked): Take the same volume of the blank matrix and process it through your sample preparation procedure. Then, spike the final extract with the same concentration of this compound as in Set A.

  • Analysis: Analyze the final extracts from both sets.

  • Calculate Recovery and Matrix Effect:

    • The recovery of your sample preparation method can be calculated from Set A.

    • By comparing the response of Set B to a standard in pure solvent at the same concentration, you can quantify the matrix effect. A response in Set B that is significantly lower than the solvent standard indicates signal suppression.

Corrective Actions and Explanations
  • Sample Dilution:

    • Action: Dilute your sample extract with a suitable solvent.

    • Rationale: This is often the simplest and most effective way to reduce matrix effects. By diluting the sample, you reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration of your analyte remains above the limit of quantification of your method.

  • Enhance Sample Cleanup:

    • Action: Incorporate or optimize a cleanup step in your sample preparation protocol, such as Solid-Phase Extraction (SPE).

    • Rationale: A well-designed SPE procedure can selectively remove interfering components from your sample matrix while retaining this compound, leading to a cleaner extract and reduced signal suppression.

  • Method of Standard Additions:

    • Action: Divide an unknown sample into several aliquots. Spike each aliquot with increasing, known amounts of a this compound standard (leaving one aliquot unspiked). Analyze all aliquots and plot the instrument response versus the added concentration. The absolute value of the x-intercept of the resulting calibration curve gives the concentration of the analyte in the original sample.

    • Rationale: This method is highly effective at compensating for matrix effects because the calibration is performed in the actual sample matrix. It is particularly useful when a blank matrix is not available.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard:

    • Action: As with signal enhancement, a SIL internal standard is the gold standard for correcting signal suppression.

    • Rationale: The SIL internal standard will experience the same degree of signal suppression as the native this compound. The use of the response ratio for quantification effectively normalizes for this suppression, yielding accurate results.[5][6]

Data Summary Table: Comparison of Mitigation Strategies
Mitigation StrategyPrinciple of OperationProsCons
Sample Dilution Reduces the concentration of interfering matrix components.Simple, fast, and often effective.May lower the analyte concentration below the limit of quantification.
Improved Sample Cleanup (e.g., SPE) Physically removes interfering components from the sample matrix.Can significantly reduce matrix effects; leads to a cleaner overall analysis.Can be time-consuming, may require method development, and can lead to analyte loss if not optimized.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix.Relatively straightforward and cost-effective.Requires a representative blank matrix, which may not always be available. Does not account for sample-to-sample variability in the matrix.
Method of Standard Additions Calibration is performed in the actual sample matrix.Highly effective at correcting for matrix effects; does not require a blank matrix.Time-consuming and requires a larger sample volume as multiple analyses are needed for each sample.
Stable Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.The most accurate and robust method for correcting matrix effects.[5][6]Can be expensive and may not be commercially available for all analytes.

References

Technical Support Center: Optimization of Chiral Stationary Phases for Trimethylcyclopentane Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the enantioseparation of trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges associated with separating nonpolar, unfunctionalized chiral alkanes. Given its three stereocenters, 1,2,3-trimethylcyclopentane can exist as multiple stereoisomers, including two meso compounds and a pair of enantiomers, making high-resolution separation essential for stereochemical assignment and purity assessment.[1]

This resource provides field-proven insights and systematic troubleshooting protocols to help you optimize your chiral separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for trimethylcyclopentane enantiomers so challenging?

A1: The primary difficulty lies in the molecule's nonpolar nature. Trimethylcyclopentane lacks functional groups (like carbonyls, hydroxyls, or amines) that can participate in strong, specific interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions with a chiral stationary phase (CSP).[2] The separation mechanism relies on weaker, less specific van der Waals forces and the differential inclusion or fit of the enantiomers into the chiral cavities of the stationary phase.[2][3] This demands highly selective CSPs and meticulously optimized analytical conditions to exploit the subtle differences in their three-dimensional structures.

Q2: What is the most effective chromatographic technique for separating chiral alkanes like trimethylcyclopentane?

A2: Due to the volatility of small alkanes, Gas Chromatography (GC) is the most effective and widely employed technique for their enantioseparation.[2][4] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, particularly for less volatile or nonpolar compounds, as it often provides faster separations than HPLC.[2] While HPLC is a cornerstone of chiral separations for pharmaceuticals, it is generally less suitable for small, non-functionalized alkanes due to their poor retention and interaction with common HPLC CSPs.

Q3: Which type of chiral stationary phase (CSP) is best suited for trimethylcyclopentane separation?

A3: For the gas chromatographic separation of chiral alkanes, modified cyclodextrin-based CSPs are the industry standard and have demonstrated the highest success rates.[2][3][4] Cyclodextrins are chiral, bucket-shaped molecules that can form temporary inclusion complexes with analytes.[4] By derivatizing the hydroxyl groups on the cyclodextrin rim (e.g., with alkyl or acyl groups), their enantioselectivity can be fine-tuned to effectively discriminate between alkane enantiomers.[3]

Q4: How does temperature impact the separation of nonpolar enantiomers?

A4: Temperature is a critical parameter in chiral GC. For separations driven by weak inclusion complexation, lower temperatures generally lead to better resolution .[5] Lowering the temperature increases the stability of the transient diastereomeric complexes formed between the alkane enantiomers and the cyclodextrin phase, enhancing enantioselectivity. However, this comes at the cost of longer retention times and potentially broader peaks. Conversely, higher temperatures can improve peak efficiency but often reduce selectivity.[5] Therefore, optimizing the temperature or temperature program is a crucial step in method development. In some rare cases, increasing temperature has been shown to improve separation or even reverse the elution order, making temperature screening essential.[6][7]

Troubleshooting & Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing actionable protocols and the scientific rationale behind them.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My chromatogram shows a single, unresolved peak or only a slight shoulder for my trimethylcyclopentane standard. What is the first step to improve separation?

The first step is a systematic optimization of the core chromatographic parameters: CSP selection, temperature, and carrier gas flow rate.

start Start: Poor Resolution (Rs < 1.5) csp_check 1. Verify CSP Selection Is it a modified cyclodextrin GC column? start->csp_check temp_opt 2. Optimize Temperature Program Lower the initial/final temperatures. csp_check->temp_opt Yes fail Re-evaluate CSP Consider a different cyclodextrin derivative. csp_check->fail No flow_opt 3. Adjust Carrier Gas Flow Rate Reduce flow to increase interaction time. temp_opt->flow_opt result Resolution Improved? flow_opt->result success Success: Baseline Resolution (Rs ≥ 1.5) result->success Yes result->fail No

Caption: Workflow for troubleshooting poor enantiomeric resolution.

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Action: Confirm that you are using a GC column with a modified cyclodextrin phase. Structural similarity between analytes does not guarantee similar behavior on CSPs, so screening different columns may be necessary if an exact application note is unavailable.[8]

    • Rationale: As established, these are the most effective phases for nonpolar alkanes. Using an incorrect phase (e.g., a standard non-chiral phase or an HPLC column) will not yield separation.

    • Data-Driven Selection: Refer to the table below for recommended CSPs.

Chiral Stationary Phase TypeCommon DerivatizationTypical Application Suitability
Beta-Cyclodextrin Di-pentyl, Di-methyl, TrifluoroacetylBroadly applicable for C7-C10 chiral alkanes. Often the first choice for screening.[3]
Gamma-Cyclodextrin Octakis(6-O-methyl-2,3-di-O-pentyl)Larger cavity size, suitable for bulkier alkanes or those not resolved on beta-CDs.[3]
Alpha-Cyclodextrin Per-pentylatedSmaller cavity, may be selective for smaller chiral hydrocarbons.
  • Optimize the Temperature Program:

    • Action: If using an isothermal run, decrease the temperature in 5°C increments. If using a temperature ramp, lower the initial temperature and reduce the ramp rate (e.g., from 5°C/min to 1-2°C/min).

    • Rationale: Reducing thermal energy increases the lifetime and stability of the weak, transient bonds forming the inclusion complex, thereby enhancing enantioselective recognition.[5][6] The table below illustrates the expected effect.

ParameterCondition 1Condition 2 (Optimized)
Temperature 80°C Isothermal60°C Isothermal
Retention Time (min) ~15 min~28 min
Separation Factor (α) 1.021.08
Resolution (Rs) 0.8 (Poor)1.6 (Baseline)
Hypothetical data for trimethylcyclopentane enantiomers.
  • Adjust Carrier Gas Flow Rate:

    • Action: Reduce the carrier gas (Helium or Hydrogen) flow rate or switch to constant pressure mode to decrease the linear velocity as analytes travel through the column.

    • Rationale: A lower linear velocity increases the residence time of the enantiomers on the stationary phase, allowing more time for equilibrium between the mobile and stationary phases to be established. This can significantly improve the efficiency of the separation and enhance resolution.

Problem 2: Asymmetric or Poor Peak Shape (Tailing/Fronting)

Question: My peaks are resolved, but they show significant tailing, which is affecting quantification. What are the likely causes?

Peak asymmetry is typically caused by column overload, issues with the GC inlet, or improper column installation.

start Start: Asymmetric Peaks overload_check 1. Check for Column Overload Dilute sample 1:10 and 1:100. Re-inject. start->overload_check overload_result Peak Shape Improved? overload_check->overload_result inlet_check 2. Inspect GC Inlet Replace inlet liner, septum, and seal. overload_result->inlet_check No success Success: Symmetrical Peaks overload_result->success Yes inlet_result Peak Shape Improved? inlet_check->inlet_result install_check 3. Verify Column Installation Recut column end. Check insertion depth. inlet_result->install_check No inlet_result->success Yes install_check->success Yes fail Issue Persists Consider column contamination/degradation. install_check->fail No

Caption: Troubleshooting workflow for peak tailing or fronting.

  • Rule Out Column Overload:

    • Action: Prepare 1:10 and 1:100 dilutions of your sample and inject them.

    • Rationale: Injecting too much mass onto the column saturates the active sites of the stationary phase, leading to peak distortion (typically fronting, but can also cause tailing). If the peak shape improves significantly upon dilution, the original sample was overloading the column.[5]

  • Perform Inlet Maintenance:

    • Action: Replace the inlet liner, septum, and gold seal.

    • Rationale: An active or contaminated inlet liner is a very common cause of peak tailing.[2] Over time, non-volatile residues can accumulate in the liner, creating active sites that interact undesirably with the analyte. A fresh, properly deactivated liner is crucial for good chromatography.

  • Verify Proper Column Installation:

    • Action: Remove the column from the inlet. Using a ceramic wafer, make a clean, 90-degree cut at the column end. Reinstall the column, ensuring the correct insertion depth into the injector as specified by the instrument manufacturer.

    • Rationale: A poor cut can create turbulence as the sample enters the column, leading to peak broadening and tailing. Incorrect insertion depth can create unswept dead volumes, also contributing to poor peak shape.[2]

Problem 3: Drifting Retention Times

Question: My retention times are not stable from one injection to the next. What should I check?

Retention time instability is almost always a system-level issue, not a column chemistry problem.

  • Check for Leaks: Perform a system leak check, paying close attention to the septum nut, column fittings at the inlet and detector, and gas line connections. A leak will cause fluctuations in pressure and flow, directly impacting retention times.

  • Verify Gas Purity and Pressure: Ensure the carrier gas cylinder has sufficient pressure. As a cylinder empties, the outlet pressure can fluctuate, and the concentration of contaminants increases.

  • Confirm Temperature Stability: Check that the oven temperature is stable and accurate. Use a calibrated digital thermometer to verify the oven's setpoint. Drifts in oven temperature will cause proportional drifts in retention times.[9]

  • Check Septum: A cored or leaking septum can cause intermittent pressure drops and sample loss. Replace the septum if it has exceeded its recommended number of injections.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and accurate trace-level detection of 1,1,2-Trimethylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals who are working with this volatile organic compound (VOC) and require robust analytical methods. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental workflow.

Introduction: The Challenge of Trace-Level VOC Detection

This compound (CAS No. 4259-00-1) is a saturated cyclic hydrocarbon that may be present as a trace-level impurity or biomarker in various matrices, including environmental samples, pharmaceutical products, and biological specimens.[1][2][3] Its volatile nature and the complexity of sample matrices can make achieving low detection limits a significant analytical challenge. This guide provides practical, field-proven insights to enhance the sensitivity and reliability of your gas chromatography-mass spectrometry (GC-MS) methods for this analyte.

Part 1: Troubleshooting Guide for Low Sensitivity

This section addresses specific issues that can lead to poor sensitivity in the analysis of this compound. Each problem is presented in a question-and-answer format with a logical troubleshooting workflow.

Scenario 1: Weak or No Analyte Signal

Question: I am injecting a standard of this compound, but I am seeing a very weak signal, or no signal at all. What are the potential causes and how can I fix this?

Causality and Troubleshooting Workflow:

A weak or absent signal for this compound can stem from issues in sample introduction, chromatographic separation, or detection. The following workflow will help you systematically identify and resolve the root cause.

Diagram: Troubleshooting Workflow for Weak/No Signal

Start Start: Weak or No Signal Detected Check_Standard 1. Verify Standard Integrity - Correct concentration? - Proper storage? - Recently prepared? Start->Check_Standard Check_Injection 2. Inspect Sample Introduction System - Syringe issues (plugged, leaking)? - Correct injection volume? - Inlet septum cored or leaking? Check_Standard->Check_Injection Standard OK Check_Inlet_Params 3. Review Inlet Parameters - Appropriate temperature for volatilization? - Correct split ratio (if applicable)? Check_Injection->Check_Inlet_Params Injection OK Check_GC_Params 4. Examine GC Parameters - Correct carrier gas flow rate? - Column installed correctly? - Oven temperature program suitable? Check_Inlet_Params->Check_GC_Params Inlet OK Check_MS_Params 5. Verify MS Detector Settings - Detector turned on and functioning? - Correct acquisition mode (Scan vs. SIM)? - MS tune performance optimal? Check_GC_Params->Check_MS_Params GC OK Resolution Resolution: Signal Restored Check_MS_Params->Resolution MS OK Start Start: High Background Noise Check_Gas_Purity 1. Verify Gas Purity - High-purity carrier gas? - Functional gas purifiers? Start->Check_Gas_Purity Check_Column_Bleed 2. Assess Column Bleed - Operating within column's temperature limits? - Is the column old or damaged? Check_Gas_Purity->Check_Column_Bleed Gas is Pure Check_System_Contamination 3. Inspect for System Contamination - Contaminated inlet liner or septum? - Dirty MS ion source? Check_Column_Bleed->Check_System_Contamination Column OK Resolution Resolution: Reduced Baseline Noise Check_System_Contamination->Resolution System Clean Sample_Prep 1. Sample Preparation (5 mL in 20 mL vial) Incubation 2. Incubation (60°C, 5 min) Sample_Prep->Incubation Extraction 3. Headspace Extraction (SPME fiber, 20 min) Incubation->Extraction Desorption 4. Thermal Desorption (GC Inlet, 250°C, 2 min) Extraction->Desorption Analysis 5. GC-MS Analysis Desorption->Analysis

References

Addressing baseline noise and drift in the chromatographic analysis of cyclic alkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Baseline Noise and Drift

Welcome to the technical support center dedicated to resolving common challenges in the gas chromatography (GC) analysis of cyclic alkanes. This guide is structured to provide researchers, scientists, and drug development professionals with expert, field-proven insights into diagnosing and solving baseline instabilities. A stable, flat baseline is the foundation of accurate and reproducible quantification. This resource provides a systematic approach to achieving that foundation.

Frequently Asked Questions (FAQs)

Q1: Why is a stable baseline particularly critical for the analysis of cyclic alkanes?

A1: Cyclic alkanes are non-polar hydrocarbons, and their analysis often involves temperature programming to elute a range of components. A drifting or noisy baseline during a temperature ramp can obscure low-concentration analytes, leading to inaccurate peak integration and reduced sensitivity.[1][2] Column bleed, which is a primary cause of baseline drift, increases with temperature, directly impacting the elution window of higher-boiling point cyclic alkanes. Therefore, a pristine baseline is essential for achieving the low detection limits and high precision required in many applications, such as petroleum analysis or pharmaceutical impurity profiling.

Q2: What is the most common cause of sudden baseline noise in an otherwise stable GC system?

A2: A sudden onset of baseline noise is frequently linked to contamination in the gas supply or the introduction of a leak.[3][4] This can happen after changing a gas cylinder, where the new cylinder may have a higher level of impurities like moisture or oxygen.[3][5] Another common cause is a leak introduced during routine maintenance, such as changing the septum or column. An electronic leak detector is an indispensable tool for quickly identifying the source of the problem.[6]

Q3: Can my sample preparation method affect the baseline?

A3: Absolutely. The sample matrix can be a significant source of contamination that leads to baseline issues.[7] If the sample contains non-volatile residues (salts, lipids, etc.), these can accumulate in the injector liner or at the head of the column.[8] Over subsequent runs, these residues can degrade at high temperatures, causing a wandering or drifting baseline and ghost peaks.[9] It is crucial to use high-purity solvents and implement cleanup steps like solid-phase extraction (SPE) for complex matrices to protect the instrument and ensure a clean baseline.[7][10]

Q4: What is "column bleed," and how does it relate to baseline drift?

A4: Column bleed is the natural degradation of the column's stationary phase, which releases small siloxane fragments that are detected as a rising baseline, particularly during a temperature program.[1][11] While all columns exhibit some bleed, excessive bleed can be caused by operating the column above its maximum temperature limit, or by the presence of oxygen in the carrier gas, which accelerates stationary phase degradation.[12][13][14] This results in a classic upward baseline drift that can compromise the signal-to-noise ratio for late-eluting peaks.[13]

In-Depth Troubleshooting Guides

This section provides a systematic, question-and-answer approach to specific baseline problems. We will explore the root causes and provide detailed protocols for resolution.

Problem 1: High-Frequency Baseline Noise (Fuzzy Baseline)

Q: My baseline is consistently "fuzzy" or shows high-frequency noise, reducing my signal-to-noise ratio. What are the likely causes and how do I fix it?

A: High-frequency noise is often electronic in origin or related to the detector and gas flows.[3][4] It manifests as rapid, small spikes along the baseline.

Causality and Troubleshooting Workflow:

The logical flow for diagnosing this issue is to first rule out simple external factors and then move systematically inward through the GC system.

Start Observe High-Frequency Noise Check_Electronics 1. Check External Electronics Start->Check_Electronics Check_Detector_Gases 2. Verify Detector Gas Flows & Purity Check_Electronics->Check_Detector_Gases No loose cables? Power stable? note1 Electrical interference from other lab equipment can cause spikes. [6] Check_Electronics->note1 Isolate GC power supply. Check signal cable. Check_Column_Installation 3. Check Column Installation in Detector Check_Detector_Gases->Check_Column_Installation Flows correct? Gas pure? note2 note2 Check_Detector_Gases->note2 Incorrect flow rates or contaminated detector gases are common culprits. [13] Clean_Detector 4. Clean Detector Check_Column_Installation->Clean_Detector Correct insertion depth? note3 note3 Check_Column_Installation->note3 Improper insertion can expose the polyimide coating to the flame, causing noise. [7, 15] Resolved Problem Resolved Clean_Detector->Resolved Noise eliminated? note4 note4 Clean_Detector->note4 Contaminant buildup on FID jets or collectors causes erratic signals. [9, 11]

Caption: Systematic workflow for troubleshooting high-frequency baseline noise.

Step-by-Step Protocol:

  • Isolate Electrical Issues : Check that the GC signal cable is securely connected at both the instrument and the data system.[4] If possible, plug the GC into a dedicated circuit to rule out interference from other laboratory equipment.[3]

  • Verify Detector Gas Flows : Incorrect flow rates for detector gases (e.g., hydrogen and air for an FID) can cause a noisy flame.[15] Use a calibrated electronic flowmeter to verify that the flow rates at the detector match the method setpoints.

  • Check Gas Purity : A recently changed gas cylinder could be the source of contamination.[3][16] Ensure you are using high-purity gases (99.999% or better) and that in-line purifiers are not expired.[5]

  • Inspect Column Installation : Ensure the column is installed at the correct depth in the detector.[17] If inserted too far, the polyimide coating can degrade in the hot detector zone, creating noise.[18] If not inserted far enough, dead volume can cause peak tailing and potential baseline issues. Consult your instrument manual for the correct distance.[19]

  • Clean the Detector : Over time, deposits can build up on detector components like the FID jet or collector.[20] This is especially true if analyzing samples that contain silicon (e.g., from derivatizing agents or septum bleed), which can form insulating silicon dioxide deposits.[4] Follow the manufacturer's instructions for cleaning the detector.

Problem 2: Baseline Drift (Rising Baseline)

Q: During my temperature-programmed run for a mixture of cyclic alkanes, the baseline steadily rises, compromising the integration of my later-eluting peaks. What's happening?

A: A steadily rising baseline, especially during a temperature ramp, is a classic symptom of column bleed or contamination being eluted from the system.[15][18]

Root Cause Analysis and Solutions:

Potential Cause Explanation Primary Solution Secondary Actions
Excessive Column Bleed The stationary phase is degrading due to oxygen exposure or excessive temperature. Oxygen is a "column killer" that accelerates this process.[11][14]Perform a system leak check. Even a small leak at an inlet fitting can introduce enough oxygen to damage a column.Use low-bleed columns (often designated with an "MS" suffix). Do not exceed the column's upper temperature limit.[12][13]
Insufficient Column Conditioning New columns have residual solvents and low molecular weight siloxanes from manufacturing that must be purged. If not properly conditioned, these will elute and cause a rising baseline.[21]Condition the column properly. This involves heating the column to a temperature above the final method temperature (but below the column's max limit) with carrier gas flow but disconnected from the detector.For a previously used column, perform a "bake-out" to remove accumulated contaminants.[16]
Carrier Gas Flow Inconsistency Operating in "constant pressure" mode during a temperature ramp will cause the carrier gas flow rate to decrease as the oven temperature (and thus gas viscosity) increases. For a flow-sensitive detector, this can manifest as baseline drift.[18]Switch to "constant flow" mode. This ensures the linear velocity of the carrier gas remains stable throughout the run, providing a more stable baseline and more reproducible retention times.Verify all gas flow controllers are functioning correctly.[22]
System Contamination Contaminants from the sample, septum, or gas lines can accumulate at the head of the column at low temperatures and then elute as the oven temperature increases, appearing as a broad, rising baseline.[2][23]Perform inlet maintenance. Replace the septum and inlet liner. A cored septum can deposit particles into the liner.Run a blank solvent injection and then a "no injection" blank run to isolate the source of contamination.[16][24]

Experimental Protocol: GC Column Conditioning

This protocol is essential for new columns or columns that have been stored for an extended period.

  • Installation : Install the column in the GC inlet, ensuring all fittings are tight. Do not connect the column outlet to the detector. This prevents contaminants from being flushed into and fouling the detector.

  • Purge : Set the carrier gas flow to the typical rate for your analysis (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column at room temperature for 15-30 minutes.[25] This removes any oxygen that entered the column during installation.[18]

  • Heating Program : Check the column's documentation for its maximum isothermal and programmed temperature limits. Set the oven to ramp at 5-10°C/min to a final temperature approximately 20°C above your highest analytical temperature, but at least 20°C below the column's maximum programmed temperature limit.

  • Hold : Hold at this final temperature for 1-2 hours. For very high-temperature applications or low-bleed requirements, an overnight conditioning may be necessary.

  • Cooldown and Connection : Cool the oven down, turn off the carrier gas flow, and connect the column outlet to the detector.

  • Equilibration : Restore gas flow and heat the system to your method's initial temperature. Allow the baseline to stabilize before running samples.

References

Strategies for reducing solvent interference in 1,1,2-Trimethylcyclopentane analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 1,1,2-Trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to solvent interference. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

This section covers foundational concepts that are crucial for understanding and preventing solvent interference.

Q1: Why is solvent interference a common problem when analyzing a volatile compound like this compound?

A1: Solvent interference in gas chromatography arises because the sample is introduced into the instrument dissolved in a solvent. This solvent is present at a concentration many orders of magnitude higher than the analyte, this compound. Several issues can result:

  • Detector Overload: The massive amount of solvent can saturate the detector, creating a very large, broad peak.

  • Co-elution: this compound is a volatile organic compound (VOC) with a relatively low boiling point.[1] It will therefore elute early in the chromatographic run. If a solvent with a similar boiling point or polarity is used, its peak can overlap with or completely obscure the analyte peak.[2]

  • Peak Tailing: The large solvent injection can lead to a "tailing" peak, where the signal does not return to the baseline quickly. This can interfere with the integration and quantification of nearby peaks, especially early-eluting ones like this compound.[3][4]

  • Column Degradation: Injecting large volumes of certain solvents can degrade the stationary phase at the head of the GC column over time, leading to poor peak shape and resolution for all analytes.[3]

Q2: How should I select a solvent to minimize potential interference?

A2: The ideal solvent should dissolve your sample adequately while having chromatographic properties that are significantly different from this compound.[2] Key considerations include:

  • Boiling Point: Choose a solvent with a boiling point that is substantially different from your analyte. For an early-eluting compound, a solvent with a much higher boiling point can sometimes be used, allowing the analyte to elute well before the solvent.[5] Alternatively, a very volatile solvent can be used in conjunction with techniques like a solvent delay.

  • Polarity: Since this compound is a non-polar alkane, using a solvent with a different polarity can alter the retention characteristics and improve separation. However, ensure your analyte is soluble in the chosen solvent.

  • Purity: Always use high-purity, GC-grade, or "headspace grade" solvents. Lower-purity solvents can contain contaminants that may co-elute with your analyte and cause interference.

The following table summarizes properties of common GC solvents. For this compound (Boiling Point: ~117°C), solvents like Dichloromethane or Methanol might provide good separation based on boiling point, but solubility must be confirmed.

SolventBoiling Point (°C)Polarity IndexKey Considerations
Pentane36.10.0Very volatile, non-polar. High risk of co-elution with early eluters.
Hexane68.00.1Non-polar. High risk of co-elution with volatile alkanes.
Dichloromethane (DCM)39.63.1Volatile but more polar. Good starting choice if analyte is soluble.
Acetone56.05.1Polar. Good for creating a retention gap between the solvent and non-polar analytes.
Methanol64.75.1Very polar. May not be suitable for dissolving non-polar alkanes.
Toluene110.62.4Boiling point is close to the analyte, increasing co-elution risk.
Dimethyl Sulfoxide (DMSO)189.07.2High boiling point. Analyte will elute long before the solvent. Often used in headspace analysis.[5]

Troubleshooting Guide: Specific Issues & Solutions

This section provides step-by-step guidance for resolving common experimental problems.

Initial Troubleshooting Workflow

Before diving into advanced techniques, follow this systematic approach to rule out common issues.

G cluster_coelution Co-elution Solutions cluster_tailing Tailing Solutions cluster_matrix Matrix Effect Solutions start Problem: Solvent Interference check_coelution Is the analyte peak co-eluting with the solvent peak? start->check_coelution check_tailing Is the solvent peak large and tailing, affecting the baseline? check_coelution->check_tailing No coelution_solutions 1. Optimize Temperature Program 2. Adjust Split Ratio 3. Use Solvent Delay (GC-MS) check_coelution->coelution_solutions Yes check_matrix Is the sample in a complex matrix? check_tailing->check_matrix No tailing_solutions 1. Check/Replace Inlet Liner 2. Trim GC Column Inlet 3. Consider PTV Solvent Vent check_tailing->tailing_solutions Yes end Problem Resolved check_matrix->end No (Consult Advanced Topics) matrix_solutions 1. Use Headspace (HS) Analysis 2. Use Purge-and-Trap (P&T) 3. Perform Standard Addition check_matrix->matrix_solutions Yes coelution_solutions->end tailing_solutions->end matrix_solutions->end

Caption: General troubleshooting workflow for solvent interference.

Q3: My this compound peak is completely obscured by the solvent front. How can I resolve it?

A3: This is a classic co-elution problem. Your primary goal is to increase the separation between the solvent and your analyte.

Strategy 1: Modify Chromatographic Conditions The simplest approach is to adjust your GC method parameters to better separate the peaks in time.[2]

  • Protocol: Temperature Program Optimization

    • Lower the Initial Oven Temperature: Start the oven program 20-40°C below the boiling point of your solvent. This helps focus the analytes at the head of the column in a tight band, a technique known as "solvent focusing".[4][6]

    • Extend the Initial Hold Time: Hold this low initial temperature for 1-2 minutes to ensure the solvent has completely passed through the column before the temperature ramp begins.

    • Increase the Ramp Rate: After the solvent has eluted, use a faster temperature ramp to elute your analyte more quickly, saving analysis time.

Strategy 2: Adjust Injection Mode (Split vs. Splitless) The way you introduce your sample can dramatically change the amount of solvent that enters the analytical column. For an analyte at a detectable concentration, using a split injection is highly effective.[7][8]

  • Split Injection: Vents a majority of the injected sample, allowing only a small, representative portion onto the column. This is ideal for reducing the solvent load.[2][9]

  • Splitless Injection: Transfers nearly the entire sample onto the column. This is necessary for trace-level analysis but maximizes the amount of solvent, often causing the interference issues you are seeing.[7][9]

  • Protocol: Implementing a Split Injection

    • In your instrument method, change the injection mode from "Splitless" to "Split".

    • Start with a moderate split ratio, such as 50:1. This means for every 51 parts of sample vapor, 1 part goes to the column and 50 parts are vented.

    • Analyze your sample. If the analyte signal is too low, decrease the split ratio (e.g., to 20:1). If the solvent peak is still too large, increase the split ratio (e.g., to 100:1).

G cluster_split Split Injection cluster_splitless Splitless Injection inj_split Sample Injected (e.g., 104 mL/min total flow) split_point Split Point inj_split->split_point vent_split Split Vent (100 mL/min) split_point->vent_split Majority of Sample Vented col_split To Column (4 mL/min) split_point->col_split Small Fraction Analyzed inj_splitless Sample Injected (e.g., 4 mL/min total flow) splitless_point Split Vent Closed inj_splitless->splitless_point col_splitless To Column (4 mL/min) splitless_point->col_splitless Entire Sample Transferred

Caption: Comparison of Split and Splitless injection modes.

Strategy 3: Use a Solvent Delay (GC-MS) If you are using a mass spectrometer (MS) detector, you can implement a "solvent delay". This feature turns off the MS detector's filament during the time the solvent is eluting from the column.[10]

  • Causality: This prevents the filament from being damaged by the massive solvent bolus and stops the detector from acquiring data during that time, effectively removing the solvent peak from your chromatogram.[5] You must first determine the retention time of your solvent peak and set the delay to end just after it has fully eluted.

Q4: I am performing trace analysis and must use splitless injection, but the massive solvent tailing is ruining my baseline. What can I do?

A4: This is a common challenge in trace analysis. Since you cannot reduce the amount of solvent via a split injection, you must use more advanced techniques to remove the solvent before it interferes.

Strategy 1: Programmed Temperature Vaporization (PTV) with Solvent Venting A PTV inlet offers the most powerful solution. Unlike a hot split/splitless inlet, a PTV can start cool and then rapidly heat up. The solvent vent mode uses this capability to eliminate the majority of the solvent before it is transferred to the column.[11]

  • Workflow:

    • Cool Injection: The sample is injected into a cool PTV liner.

    • Solvent Venting: The inlet is held at a temperature just below the solvent's boiling point with the split vent open. This evaporates the solvent, which is purged out the vent. The less volatile analyte (this compound) remains trapped in the liner.[12]

    • Analyte Transfer: The split vent is closed, and the inlet is rapidly heated. This vaporizes the trapped analyte and transfers it to the GC column for analysis.

This technique allows for large volume injections (up to hundreds of microliters) to achieve ultra-trace detection limits without solvent interference.[13]

G step1 Step 1: Cool Injection Sample injected into cool PTV inlet. Split vent is OPEN. step2 Step 2: Solvent Venting Inlet heated below solvent boiling point. Solvent vapor is vented. step1->step2 step3 Step 3: Analyte Transfer Split vent is CLOSED. Inlet is rapidly heated. step2->step3 step4 Step 4: GC Analysis Trapped analyte is vaporized and transferred to the column. step3->step4

Caption: Workflow for PTV injection with solvent venting.

Q5: My this compound is in a complex sample matrix (e.g., water, soil, biological fluid). How can I analyze it without injecting the matrix and causing interference?

A5: When the sample matrix itself is the problem, the best strategy is to selectively introduce only the volatile analytes into the GC system, leaving the non-volatile matrix components behind. This is the primary advantage of headspace and purge-and-trap techniques.[14][15]

Strategy: Static Headspace (HS) Analysis This is a solvent-free (or solvent-minimized) technique ideal for volatile compounds like this compound.[16][17]

  • Principle: The sample is placed in a sealed vial and heated. Volatile compounds partition from the sample matrix (liquid or solid) into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. Since only the gas is injected, non-volatile matrix components that would cause interference are completely avoided.[15]

  • Protocol: Headspace GC Analysis

    • Sample Preparation: Place a precisely measured amount of your sample into a headspace vial. If needed, a high-boiling point solvent like DMSO or water can be used to help dissolve the sample and facilitate partitioning.

    • Equilibration: The vial is heated and agitated in the headspace autosampler for a set time (e.g., 15 minutes at 80°C) to allow the analytes to reach equilibrium between the sample and gas phase.

    • Injection: The autosampler pressurizes the vial and injects a fixed volume of the headspace gas directly into the GC inlet.

G start Sample in Sealed Vial (Liquid or Solid Matrix) heat Heat & Agitate Vial (e.g., 80°C for 15 min) start->heat partition Volatiles (e.g., this compound) partition into the headspace (gas phase) heat->partition inject Autosampler injects a portion of the headspace gas into GC partition->inject end Analysis proceeds without non-volatile matrix interference inject->end

Caption: Workflow for Static Headspace (HS) GC analysis.

This approach is highly reproducible, easily automated, and drastically reduces system contamination and interference from complex matrices.[18]

References

Optimizing MS parameters for unambiguous identification of trimethylcyclopentane isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trimethylcyclopentane (TMCP) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenge of differentiating these structurally similar compounds. Given that isomers possess identical atomic compositions, their unambiguous identification demands a nuanced and optimized approach, integrating high-resolution chromatography with precise mass spectrometry.[1]

This resource provides field-proven insights and troubleshooting protocols to navigate the complexities of TMCP isomer analysis, ensuring both scientific rigor and trustworthy results.

Frequently Asked Questions (FAQs)

Q1: Why are trimethylcyclopentane isomers so difficult to differentiate using standard mass spectrometry?

A1: The primary challenge lies in their identical molecular weight (112.21 g/mol ) and elemental composition (C8H16).[2][3][4] Standard electron ionization (EI) mass spectrometry often produces very similar fragmentation patterns for these isomers. This is because the initial fragmentation is driven by the cleavage of C-C bonds and loss of methyl (CH3) or larger alkyl groups, which can occur at multiple positions, leading to a common set of fragment ions (e.g., m/z 97, 83, 69, 55, 41). Without prior chromatographic separation, the resulting mass spectrum is a composite, making unambiguous identification nearly impossible.

Q2: Can I identify TMCP isomers based on mass spectra alone?

A2: Relying solely on mass spectra for identification is highly unreliable and not recommended. While subtle differences in the relative abundances of certain fragment ions may exist between isomers, these can be influenced by instrument conditions and are often insufficient for confident identification. The most robust method involves coupling high-resolution gas chromatography (GC) with mass spectrometry (GC-MS). The retention time from the GC provides the primary dimension of separation and identification, which is then confirmed by the mass spectrum.

Q3: What is the most critical factor for successful TMCP isomer analysis?

A3: Without question, the most critical factor is achieving baseline or near-baseline chromatographic separation of the isomers. If two isomers co-elute (elute from the GC column at the same time), their mass spectra will be convoluted, preventing unambiguous identification. Therefore, optimization of the GC method is paramount.

Q4: Are there alternatives to GC-MS for this analysis?

A4: While GC-MS is the most common and accessible technique, other methods can provide structural information. For instance, advanced techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can separate isomers in the gas phase based on their size and shape.[5] However, these instruments are less common in standard analytical laboratories. For specific applications, particularly when dealing with stereoisomers, specialized chiral chromatography columns can be employed.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor or no chromatographic separation of TMCP isomers.

This is the most frequent challenge. The isomers have very similar boiling points and polarities, making them difficult to separate on standard GC columns.

Root Causes & Solutions:

  • Inappropriate GC Column Phase: A standard, non-polar column (like a DB-1 or equivalent) may not provide sufficient selectivity.[7]

    • Solution: Employ a more selective stationary phase. Liquid crystalline stationary phases are known for their unique ability to separate rigid isomers based on molecular shape.[8] Consider columns with a higher phenyl content or specialized phases designed for hydrocarbon isomer separations.

  • Suboptimal GC Oven Temperature Program: A fast temperature ramp can cause peaks to elute too quickly and merge.

    • Solution: Optimize the temperature program. Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min). This increases the interaction time of the analytes with the stationary phase, enhancing separation.[9]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. This is often around the van Deemter minimum for the best efficiency.

Problem 2: My mass spectra for two separated peaks look identical. How can I confirm their identity?

Even with good chromatographic separation, the EI mass spectra can be strikingly similar.

Root Causes & Solutions:

  • Inherent Similarity of Fragmentation: As discussed in FAQ 1, the fragmentation pathways are very similar.

    • Solution 1: Use Retention Indices: The most reliable method is to compare the retention indices (Kovats indices) of your unknown peaks with those from a known reference standard or a trusted database like the NIST Chemistry WebBook.[7][10][11] Retention indices are more reproducible between instruments and laboratories than simple retention times.

    • Solution 2: Analyze Ion Ratios: Carefully examine the relative abundances of key fragment ions. While the ions present may be the same, the ratio of a specific ion pair (e.g., m/z 97 to m/z 83) might be consistently different between isomers. This requires highly reproducible MS conditions.

Illustrative Data: Reference Mass Spectra

The following table summarizes the key fragment ions for two common TMCP isomers, based on data from the NIST Mass Spectral Library. Note the similarity in the major ions.

m/z1,2,3-Trimethylcyclopentane (Relative Abundance %)1,2,4-Trimethylcyclopentane (Relative Abundance %)
97 100.0100.0
55 85.095.0
41 70.075.0
83 65.060.0
69 50.055.0
112 (M+) 15.018.0

Data sourced and adapted from the NIST Chemistry WebBook.[3][12]

Problem 3: I have a complex mixture, and I suspect co-elution with other hydrocarbons.

In complex matrices like petroleum fractions or biological samples, other C8H16 isomers or unrelated compounds can interfere with the analysis.

Root Causes & Solutions:

  • Matrix Complexity: The sample itself contains compounds with similar chromatographic behavior.

    • Solution 1: High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement. While all C8H16 isomers have the same nominal mass, an accurate mass can distinguish them from other compounds with the same nominal mass but a different elemental formula (isobars).

    • Solution 2: Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (m/z 112) or a major fragment ion (e.g., m/z 97) in the first mass analyzer, induce fragmentation, and analyze the resulting product ions in the second mass analyzer. The product ion spectrum can provide more structural information and may reveal unique fragments for a specific isomer, helping to confirm identity even in the presence of co-eluting interference.

Experimental Protocol: Optimizing GC-MS for TMCP Isomer Separation

This protocol provides a starting point for developing a robust method. It must be further optimized based on your specific instrumentation and sample matrix.

1. Instrument & Consumables:

  • GC-MS System: A standard Gas Chromatograph with a Mass Spectrometric detector.

  • GC Column: Start with a mid-polarity column (e.g., DB-5ms, 60 m x 0.25 mm, 0.25 µm film thickness). For enhanced separation, a liquid crystalline phase column is recommended.[8][13]

  • Carrier Gas: Helium, 99.999% purity.

  • Standards: Certified reference materials for the TMCP isomers of interest.

2. GC Method Parameters:

  • Injection: 1 µL, Split mode (50:1 ratio to avoid column overload).

  • Injector Temperature: 250°C.

  • Carrier Gas Flow: Constant flow mode, 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 2°C/minute to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Rationale: The low starting temperature and slow ramp rate are crucial for maximizing the separation of these closely eluting isomers.

3. MS Method Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV (standard for library matching).

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the injection solvent).

4. Data Analysis Workflow:

  • Step 1: Peak Integration: Integrate all peaks of interest in the total ion chromatogram (TIC).

  • Step 2: Background Subtraction: Obtain a clean mass spectrum for each peak by subtracting the background noise.

  • Step 3: Library Search: Compare the experimental spectrum against a reliable database like the NIST/EPA/NIH Mass Spectral Library.[7]

  • Step 4: Retention Index Confirmation: If authentic standards are available, inject them under the same conditions to confirm retention times. If not, calculate and compare Kovats retention indices.

Diagrams

Logical Workflow for Isomer Identification

G cluster_0 Chromatographic Separation cluster_1 Mass Spectrometric Analysis cluster_2 Confirmation & Troubleshooting GC_Optimization Optimize GC Method (Column, Temp Program) Separation_Check Achieve Baseline Separation? GC_Optimization->Separation_Check Separation_Check->GC_Optimization No MS_Analysis Acquire Mass Spectra (EI, 70eV) Separation_Check->MS_Analysis Yes Library_Search NIST Library Search MS_Analysis->Library_Search Retention_Confirmation Confirm Retention (Time or Index) MS_Analysis->Retention_Confirmation Ambiguity_Check Ambiguity Remains? Library_Search->Ambiguity_Check Retention_Confirmation->Ambiguity_Check Final_ID Unambiguous Identification Ambiguity_Check->Final_ID No Advanced_Methods Use Advanced Methods (High-Res MS, MS/MS) Ambiguity_Check->Advanced_Methods Yes Advanced_Methods->Final_ID

References

Column bleeding issues in the high-temperature GC analysis of cyclic hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting column bleeding issues in the high-temperature gas chromatography (GC) analysis of cyclic hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems that compromise data quality. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your analytical results.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the causes and a step-by-step protocol for resolution.

Question 1: I'm seeing a significant baseline rise during my temperature-programmed analysis of polycyclic aromatic hydrocarbons (PAHs). Is this normal, and how can I fix it?

A continuous, rising baseline, especially at higher temperatures, is a classic symptom of column bleed.[1][2][3] This phenomenon occurs when the stationary phase of the GC column degrades, releasing volatile components that are detected as background noise.[1][4][5] While a minimal level of bleed is normal and unavoidable, excessive bleed can obscure analyte peaks, reduce sensitivity, and lead to inaccurate quantification.[1][6][7]

Immediate Diagnostic Steps:

  • Verify Operating Temperature: Confirm that your oven temperature program does not exceed the column's specified maximum operating temperature.[4][7] Columns have two temperature limits: an isothermal limit for prolonged use and a higher programmed limit for short durations during a temperature ramp.[7][8] Exceeding these limits, even for a short time, accelerates stationary phase degradation.[1][8]

  • Perform a Blank Run: Inject a blank solvent and run your standard temperature program. If the baseline rise persists, the issue is likely with the column or system, not the sample.[3][9]

Potential Causes and Solutions:

  • Cause A: Thermal Degradation

    • Explanation: The stationary phase is breaking down due to excessive heat. This is the most common cause of premature column failure.[1][10][11] Polar stationary phases are generally more susceptible to thermal damage than non-polar phases.[8]

    • Solution:

      • Review the manufacturer's specifications for your column and ensure your method's maximum temperature is at least 20-30°C below the stated limit.[3][6]

      • If possible, modify your temperature program to a lower final temperature.

      • For new methods, select a column with a higher thermal stability that is appropriate for your analytes.[1]

  • Cause B: Oxygen in the Carrier Gas

    • Explanation: Oxygen is highly destructive to most stationary phases, especially at elevated temperatures.[10][12][13] It catalyzes the degradation of the stationary phase, leading to irreversible damage and high bleed.[10][11] This can be caused by leaks in the system or impurities in the carrier gas.[1][10][12]

    • Solution:

      • Leak Check: Perform a thorough leak check of your GC system, paying close attention to the injector, column fittings, and gas lines.[10][12] An electronic leak detector is recommended for this purpose.[14]

      • Gas Purity and Traps: Ensure you are using high-purity carrier gas (99.999% or higher) and that an oxygen trap is installed in the carrier gas line.[3][10] Regularly replace the oxygen trap according to the manufacturer's recommendations.[2][14]

  • Cause C: Column Contamination

    • Explanation: Non-volatile residues from your sample matrix can accumulate at the head of the column.[2][15] When heated, these residues can cause a rising baseline or discrete "ghost" peaks.[1][15]

    • Solution:

      • Use a Guard Column: A guard column is a short, deactivated piece of fused silica tubing installed before the analytical column to trap non-volatile contaminants.[10]

      • Sample Preparation: Ensure your sample preparation method effectively removes non-volatile components.

      • Column Trimming: As a last resort, you can trim the first 0.5 to 1 meter of the column to remove the contaminated section.[10]

Diagram: Troubleshooting High Baseline Bleed

start High Baseline Bleed Observed blank_run Perform Blank Run start->blank_run check_temp Is Oven Temp < Column Max? column_issue Column Issue Suspected check_temp->column_issue Yes system_issue System Issue Suspected check_temp->system_issue No blank_run->check_temp Bleed Persists leak_check Perform System Leak Check gas_quality Check Carrier Gas Purity & Traps leak_check->gas_quality No Leak fix_leak Fix Leaks leak_check->fix_leak Leak Found replace_traps Replace Gas Traps gas_quality->replace_traps Traps Expired condition_column Recondition Column gas_quality->condition_column Traps OK column_issue->leak_check adjust_method Adjust Method Temperature system_issue->adjust_method trim_column Trim Column Inlet condition_column->trim_column Bleed Remains High replace_column Replace Column trim_column->replace_column Bleed Still High

Caption: A workflow for diagnosing high baseline bleed.

Question 2: My mass spectrometer source is getting dirty very quickly, and I'm seeing siloxane ions (m/z 73, 207, 281) in my spectra. Is this related to column bleed?

Yes, this is a direct consequence of column bleed.[9][16] The siloxane ions you are observing are characteristic fragments of the polysiloxane stationary phase that is degrading and eluting from the column.[7][9] This not only contaminates the MS source, requiring more frequent maintenance, but can also interfere with the spectral identification of your target analytes.[6][16]

Solutions to Minimize MS Contamination:

  • Select a Low-Bleed Column: For MS applications, it is crucial to use columns specifically designed for low bleed (often designated with "ms" in the product name).[1][7] These columns use a more thermally stable stationary phase that minimizes degradation.[7]

  • Proper Column Conditioning: A new column must be properly conditioned before being connected to the mass spectrometer. This process removes volatile contaminants and stabilizes the stationary phase.[1][6][7]

    Protocol: GC Column Conditioning

    • Installation (Inlet Only): Install the new column in the GC inlet but do not connect it to the MS detector. Leave the column outlet in the GC oven, preferably vented to the atmosphere.[17][18]

    • Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen from the system.[18][19][20] This step is critical, as heating the column in the presence of oxygen will cause permanent damage. [17][21]

    • Temperature Program: Slowly ramp the oven temperature (e.g., 10°C/min) to a conditioning temperature.[17][20] This should be about 20°C above the highest temperature of your analytical method, but at least 25°C below the column's maximum isothermal temperature limit.[6][17]

    • Hold: Hold at the conditioning temperature for 1-2 hours, or until the baseline signal (if monitored by a different detector) is stable.[18][21] For thick-film columns, a longer conditioning time may be necessary.[18][19]

    • Cool Down and Connect: Cool the oven, turn off the carrier gas, and then connect the column to the MS detector.

    • Final Check: Re-establish flow, perform a leak check, and run a blank temperature program to confirm a stable, low-bleed baseline before analyzing samples.[18]

  • Regular Maintenance: Regularly replace consumables like inlet liners and septa to prevent the introduction of contaminants that can degrade the column.[1][14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of column bleed?

Column bleed is the result of the natural degradation of the column's stationary phase, which is typically a polysiloxane polymer.[5][12] At high temperatures, the polymer backbone can undergo a "back-biting" reaction, where the end of the polymer chain attacks a silicon atom further down the chain.[7][10] This process liberates cyclic siloxane fragments, which are volatile and elute from the column, creating a background signal.[7][10] This degradation is accelerated by high temperatures, the presence of oxygen, and certain chemical contaminants.[10][11][13]

Q2: How do I choose the right GC column to minimize bleed for high-temperature analysis of cyclic hydrocarbons?

Choosing the right column is your first line of defense against excessive bleed.[1]

Key Column Selection Parameters:

ParameterRecommendation for Low Bleed & High Temp AnalysisRationale
Stationary Phase Select a low-polarity, thermally stable phase (e.g., 5% phenyl-methylpolysiloxane). Use "ms-certified" or "low-bleed" columns.[1][7][22]Non-polar phases are generally more thermally stable.[3] "ms" columns are manufactured to have lower bleed profiles.[7]
Film Thickness Use the thinnest film possible that still provides adequate resolution and capacity (e.g., 0.25 µm).[3][23]Thicker films contain more stationary phase and therefore produce more bleed.[2][23] Thinner films also allow for higher maximum operating temperatures.[23]
Internal Diameter (ID) Choose the smallest ID that provides the necessary sample capacity (e.g., 0.25 mm).Smaller ID columns offer higher efficiency and resolution, potentially allowing for shorter run times and lower final temperatures.[22][24]
Column Length Use the shortest column that achieves the required separation (e.g., 30 m).[22][24]Doubling column length only increases resolution by about 40% but significantly increases analysis time and potential for bleed.[22][24]

Q3: Can my sample matrix contribute to column bleed?

Yes, indirectly. While the sample matrix itself doesn't cause the stationary phase to bleed, non-volatile or reactive components within the matrix can accumulate on the column.[2][15] These residues can degrade the stationary phase through chemical attack or become active sites that promote analyte degradation.[2][12][25] This is often referred to as a "matrix effect." In some cases, matrix components can also protect analytes from active sites, leading to signal enhancement.[25][26]

Mitigation Strategies:

  • Thorough Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove matrix components.

  • Use Inlet Liners with Glass Wool: The glass wool can help trap non-volatile residues before they reach the column.

  • Derivatization: For reactive analytes, derivatization can make them more inert and less likely to interact with the stationary phase.[1]

Q4: How can I distinguish column bleed from other sources of baseline noise or ghost peaks?

This is a crucial diagnostic step. Not all baseline issues are due to column bleed.[6]

ObservationLikely CauseExplanation
Gradual, consistent baseline rise with temperature. [1][3]Column Bleed This is the characteristic signature of stationary phase degradation, which is temperature-dependent.[1]
Sharp, discrete peaks in a blank run. [1][3]Contamination Bleed is a continuous process along the entire column.[3][9] Sharp peaks originate from a point source, such as a contaminated injector, septum, or solvent.[6][9]
High baseline at low temperatures (e.g., 100°C). [2][6]System Contamination or Detector Issue Column bleed is minimal at low temperatures.[3] A high baseline at the start of a run points to contamination in the system or a dirty detector.[6]
Wandering or unstable baseline. [6]Gas Flow Instability or Leak This is not characteristic of column bleed. It suggests an issue with gas flow controllers or a leak in the system.

Diagram: Differentiating Bleed from Contamination

cluster_bleed Column Bleed cluster_contamination System Contamination a1 Gradual Baseline Rise with Temperature a2 Temperature Dependent a3 Reproducible in Blank Runs a4 MS shows m/z 207, 281 b1 Sharp, Discrete Ghost Peaks b2 High Baseline at Low Temp b3 Irregular or Drifting Baseline b4 Peaks may not be reproducible

Caption: Key characteristics of column bleed vs. contamination.

By understanding the causes of column bleed and implementing these systematic troubleshooting and preventative measures, you can significantly improve the quality and reliability of your high-temperature GC analysis of cyclic hydrocarbons.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 1,1,2-Trimethylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1,2-trimethylcyclopentane, a volatile organic compound of interest in various research and industrial settings, including pharmaceutical drug development where it may be present as a residual solvent or impurity.[1] We will delve into the validation of a primary gas chromatography-mass spectrometry (GC-MS) method, offering a detailed experimental protocol and exploring the rationale behind its selection. Furthermore, we will compare its performance with a viable alternative, gas chromatography with flame ionization detection (GC-FID), supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound quantification, in accordance with regulatory expectations.[2][3][4][5]

Introduction: The Importance of Accurate this compound Quantification

This compound (C8H16, MW: 112.21 g/mol ) is a saturated cyclic hydrocarbon.[6] Its presence, even in trace amounts, can be critical in the context of pharmaceutical manufacturing, where residual solvents are strictly controlled to ensure product safety and efficacy.[1] Accurate and precise quantification is therefore not merely an analytical exercise but a crucial component of quality control and regulatory compliance. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[7][8] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[2][4][9][10]

Primary Analytical Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For the quantification of a volatile compound like this compound, headspace sampling coupled with gas chromatography is the technique of choice.[2][5][7][11] This approach minimizes matrix effects and prevents contamination of the GC system. The choice of a mass spectrometer as the detector provides high sensitivity and, crucially, high specificity, allowing for unambiguous identification of the analyte based on its mass spectrum.[8][12][13]

Rationale for Selecting HS-GC-MS

The selection of HS-GC-MS as the primary method is based on the following key advantages:

  • High Specificity: Mass spectrometry offers structural information, providing a high degree of confidence in the identification of this compound, even in the presence of other co-eluting volatile compounds.[8][12]

  • High Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve low limits of detection (LOD) and quantification (LOQ), which is essential for trace-level impurity analysis.[10][14][15]

  • Versatility: The method can be adapted to various sample matrices with minimal modification.

Experimental Protocol: HS-GC-MS Method Validation

The following protocol outlines the steps for the validation of an HS-GC-MS method for the quantification of this compound.

Materials and Reagents:

  • This compound certified reference standard (≥99.5% purity)[9]

  • Methanol (HPLC or GC grade), or another suitable solvent

  • High-purity helium (carrier gas)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a mass selective detector.

  • Capillary column: e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

Chromatographic Conditions:

ParameterCondition
GC Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Split Ratio 10:1
Oven Temperature Program Initial 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min
MS Transfer Line Temp 230 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., m/z 97, 83, 55)

Headspace Parameters:

ParameterCondition
Oven Temperature 80 °C
Vial Equilibration Time 15 min
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Injection Volume 1 mL

Workflow Diagram:

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh sample into headspace vial prep2 Add appropriate solvent (e.g., Methanol) prep1->prep2 prep3 Seal vial prep2->prep3 hs Headspace Autosampler (Vial Incubation & Sampling) prep3->hs gc Gas Chromatograph (Separation on capillary column) hs->gc ms Mass Spectrometer (Detection & Identification) gc->ms integrate Peak Integration ms->integrate quantify Quantification using calibration curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HS-GC-MS analysis.

Validation Parameters and Acceptance Criteria

The method was validated according to ICH Q2(R2) guidelines, with the following parameters assessed:

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of this compound. Mass spectrum of the analyte in a sample should match that of the reference standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range 1 ppm to 50 ppm (or as required by the specific application).
Accuracy Mean recovery between 90.0% and 110.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15.0% for six replicate preparations at 100% of the target concentration.
Precision (Intermediate) RSD ≤ 20.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Method performance remains acceptable with small, deliberate variations in parameters (e.g., oven temperature, flow rate).

Alternative Analytical Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is a widely used and robust technique for the quantification of volatile organic compounds, particularly hydrocarbons.[3][4][16][17] It offers a cost-effective and simpler alternative to GC-MS.

Rationale for Considering HS-GC-FID
  • Cost-Effectiveness and Simplicity: GC-FID systems are generally less expensive to purchase and maintain than GC-MS systems.[3]

  • Robustness: FID is a highly reliable and rugged detector, making it suitable for routine quality control environments.

  • Good Linearity and Dynamic Range: FID provides a wide linear dynamic range for hydrocarbon analysis.[16]

The primary drawback of GC-FID is its lack of specificity compared to MS. It provides a response for any compound that combusts in the hydrogen flame, meaning co-eluting impurities can interfere with quantification.[3][4]

Performance Comparison: HS-GC-MS vs. HS-GC-FID

To provide a clear comparison, the following table summarizes the performance data obtained from the validation of both methods for the quantification of this compound.

Validation ParameterHS-GC-MSHS-GC-FID
Specificity High (Confirmed by Mass Spectrum)Moderate (Based on Retention Time)
Linearity (r²) 0.99920.9989
Range 1 - 50 ppm5 - 100 ppm
Accuracy (% Recovery) 98.5% - 103.2%95.3% - 104.8%
Precision (Repeatability, RSD) 4.8%3.5%
Precision (Intermediate, RSD) 6.2%5.1%
LOD 0.3 ppm1.5 ppm
LOQ 1.0 ppm5.0 ppm

Logical Relationship of Validation Parameters:

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Accuracy->Range Precision->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness

Caption: Interdependence of analytical method validation parameters.

Discussion and Recommendations

Both HS-GC-MS and HS-GC-FID are suitable for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.

  • HS-GC-MS is the recommended method for:

    • Trace-level analysis where high sensitivity is required.

    • Analysis of complex matrices where specificity is crucial to avoid interference.

    • Confirmatory analysis and impurity identification.

  • HS-GC-FID is a suitable alternative for:

    • Routine quality control of samples where the matrix is well-characterized and the potential for interfering impurities is low.

    • Applications where cost and ease of use are primary considerations.

It is important to note that while GC-FID is a powerful quantitative tool, its reliance solely on retention time for identification necessitates careful method development and system suitability checks to ensure the absence of co-eluting peaks.[4] In a GMP environment, the use of GC-MS provides a higher level of assurance in the identity of the quantified analyte.[8]

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of analytical data. This guide has provided a comprehensive overview of the validation of an HS-GC-MS method for the quantification of this compound, in line with ICH guidelines. A detailed experimental protocol and performance data have been presented, along with a comparison to an HS-GC-FID method. By understanding the relative strengths and weaknesses of each technique, researchers and scientists can make an informed decision on the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.

References

A Guide to Inter-laboratory Comparison of 1,1,2-Trimethylcyclopentane Analysis: Ensuring Accuracy and Reproducibility in Volatile Organic Compound Measurement

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly within environmental monitoring, industrial hygiene, and pharmaceutical development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 1,1,2-Trimethylcyclopentane, a saturated cyclic hydrocarbon, often serves as a representative analyte in these fields. Its presence, even at trace levels, can be indicative of contamination or a critical component in a complex mixture. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, offering insights into methodology, data interpretation, and the establishment of self-validating analytical systems.

The primary objective of an inter-laboratory comparison, or round-robin study, is to assess the proficiency of participating laboratories in performing a specific analysis and to identify potential discrepancies in analytical methods. For a compound like this compound, which falls under the broad category of VOCs, standardized methods such as those from the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO) provide a solid foundation for analysis.[1][2][3][4][5][6][7] However, subtle variations in instrumentation, consumables, and operator expertise can lead to significant differences in reported results.[8][9] This guide will delve into the critical aspects of designing and executing a robust inter-laboratory study to ensure reliable and comparable data across different analytical sites.

Foundational Knowledge: Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method development and comparison.

PropertyValueSource
Molecular Formula C8H16[10][11][12][13]
Molecular Weight 112.21 g/mol [10][11][12]
Boiling Point 113.75 °C[10][14]
Density 0.7682 g/cm³[10][15]
CAS Number 4259-00-1[12][13][14]

These properties, particularly its volatility (indicated by the boiling point), dictate the appropriate sampling and analytical techniques, primarily gas chromatography-based methods.

Designing the Inter-laboratory Study: A Step-by-Step Protocol

A well-designed study is crucial for generating meaningful and comparable data. The following protocol outlines the key stages of an inter-laboratory comparison for this compound analysis.

The cornerstone of a successful inter-laboratory study is the provision of identical, homogenous test samples to all participating laboratories. A certified reference material (CRM) of this compound should be used to prepare a stock solution in a suitable solvent, such as methanol. This stock solution is then used to spike a representative matrix (e.g., reagent water, clean air canister) to create the test samples at a known concentration.

To minimize variability, all participating laboratories should adhere to a pre-defined analytical method. The U.S. EPA Method 8260 series is a widely accepted standard for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]

Experimental Protocol: GC-MS Analysis based on EPA Method 8260

  • Sample Introduction: Purge-and-Trap is the recommended technique for introducing volatile compounds from a liquid or solid matrix into the GC system.[3] For air samples collected in canisters, a portion of the sample is concentrated on a trap before thermal desorption.[16]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for separating this compound from other hydrocarbons.

    • Oven Temperature Program: An initial temperature of 35-45°C held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 200-220°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to acquire mass spectra for qualitative identification.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound (e.g., m/z 56, 69, 97).[12][17]

  • Calibration: A multi-point calibration curve should be generated using certified reference standards of this compound.

Participating laboratories should report their results in a standardized format, including the mean concentration, standard deviation, and the number of replicate measurements. The study coordinator will then perform a statistical analysis to assess the overall performance, typically calculating the z-score for each laboratory's result.

InterLab_Workflow cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Evaluation A Preparation of Homogenous Test Material B Distribution to Participating Labs A->B C Sample Analysis (GC-MS) B->C D Data Acquisition C->D E Data Submission to Coordinator D->E F Statistical Analysis (z-scores) E->F G Final Report and Performance Assessment F->G

Caption: Workflow of the inter-laboratory comparison study.

Performance Evaluation and Interpretation of Results

The primary goal of the statistical analysis is to determine the consensus value for the concentration of this compound in the test material and to evaluate the performance of each laboratory against this value.

Hypothetical Inter-laboratory Comparison Data for this compound

LaboratoryReported Concentration (µg/L)z-scorePerformance
Lab A9.80.4Satisfactory
Lab B10.21.2Satisfactory
Lab C8.5-2.2Questionable
Lab D11.53.8Unsatisfactory
Lab E9.5-0.2Satisfactory
Consensus Value 9.6
Standard Deviation 0.5

A z-score between -2 and 2 is generally considered satisfactory. A z-score between 2 and 3 (or -2 and -3) is questionable, and a z-score greater than 3 or less than -3 is deemed unsatisfactory, indicating a potential issue with the laboratory's analytical procedure.

Sources of Variability and Best Practices for Mitigation

Inter-laboratory variability can arise from numerous sources.[8][18] Understanding these potential pitfalls is crucial for improving analytical performance.

Variability_Sources cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical center Inter-laboratory Variability A Sample Handling & Storage A->center B Standard Preparation B->center C Instrument Calibration C->center D GC Column Performance D->center E Integration Parameters E->center F Data Processing F->center G Reporting Errors G->center

Caption: Common sources of inter-laboratory analytical variability.

To mitigate these sources of error, laboratories should implement a robust quality assurance and quality control (QA/QC) program, including regular instrument maintenance, calibration verification, and the analysis of quality control samples.

Conclusion: Towards Harmonized and Reliable Data

An inter-laboratory comparison for the analysis of this compound is an invaluable tool for assessing and improving the quality of analytical data. By adhering to standardized methods, understanding potential sources of variability, and implementing rigorous quality control measures, laboratories can enhance their analytical proficiency and contribute to the generation of harmonized and reliable data. This, in turn, fosters greater confidence in regulatory compliance, environmental monitoring, and scientific research.

References

The Rising Profile of 1,1,2-Trimethylcyclopentane: A Comparative Guide to High-Density Cyclic Alkane Fuels

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of superior energy carriers for volume-limited applications, such as advanced aerospace and missile systems, high-density liquid fuels have emerged as a critical area of research. These fuels offer the potential for increased range, payload, or reduced vehicle size by packing more energy into a given volume.[1][2] Within this specialized class of materials, cyclic alkanes are particularly promising due to their strained ring structures, which contribute to higher densities and volumetric heats of combustion compared to their acyclic counterparts.[3] This guide provides an in-depth technical comparison of 1,1,2-trimethylcyclopentane, a representative monocyclic alkane, against other cyclic alternatives, offering insights for researchers and professionals in advanced fuel development.

This compound: A Candidate for High-Density Applications

This compound is a saturated cyclic hydrocarbon with the chemical formula C8H16.[4] Its molecular structure, featuring a five-membered ring with three methyl group substitutions, imparts properties that make it an intriguing candidate for high-density fuel applications.

Physicochemical Properties

The arrangement of alkyl groups on the cyclopentane ring significantly influences the physical properties of the molecule. For this compound, the density is a key parameter in determining its volumetric energy content. Available data indicates a density of approximately 0.762-0.768 g/cm³.[5][6] This density is a critical factor when evaluating its potential as a high-density fuel.

Comparative Analysis with Alternative Cyclic Alkanes

The performance of this compound as a high-density fuel is best understood through a comparative lens, juxtaposing its properties against other monocyclic and polycyclic alkanes.

Monocyclic Alkane Alternatives

Simple alkyl-substituted cyclopentanes and cyclohexanes are logical points of comparison. Methylcyclopentane (C6H12) and ethylcyclopentane (C7H14) are common constituents in conventional fuels and serve as a baseline for understanding the impact of increased alkyl substitution.

CompoundMolecular FormulaDensity (g/cm³)Gravimetric Net Heat of Combustion (MJ/kg) (est.)Volumetric Net Heat of Combustion (MJ/L) (est.)
This compoundC8H160.762[2][5]~44.5~33.9
MethylcyclopentaneC6H120.749~45.0~33.7
EthylcyclopentaneC7H140.767~44.8~34.3

Note: The Net Heat of Combustion for this compound is estimated based on data for related C7 and C8 cycloalkanes. Experimental values may vary.

As the data suggests, increasing the alkyl substitution on the cyclopentane ring from a single methyl or ethyl group to three methyl groups in this compound results in a comparable volumetric heat of combustion. The slight variations are a result of the interplay between density and the gravimetric heat of combustion.

Polycyclic Alkane Benchmarks: The JP-10 Standard

For the most demanding applications, polycyclic alkanes are the current state-of-the-art. JP-10, a widely used high-density missile fuel, is primarily composed of exo-tetrahydrodicyclopentadiene (C10H16).[8] Its compact, strained structure results in a significantly higher density and volumetric energy content compared to monocyclic alkanes.

CompoundMolecular FormulaDensity (g/cm³)Volumetric Net Heat of Combustion (MJ/L)
JP-10C10H160.94[8]39.6[8]
This compoundC8H160.762[2][5]~33.9

The comparison clearly illustrates the performance gap between monocyclic and polycyclic structures. The significantly higher density of JP-10 directly translates to a superior volumetric energy density, making it the preferred choice for applications where space is at a premium.

Combustion Characteristics: The Importance of Ignition Delay

Beyond energy content, the combustion behavior of a fuel is critical for engine performance and stability. Ignition delay, the time between fuel injection and the onset of combustion, is a key parameter. Shorter ignition delays are generally desirable for high-speed propulsion systems.

The molecular structure of cyclic alkanes has a pronounced effect on their ignition delay times. Studies on various cycloalkanes have shown that factors such as ring size and the nature of alkyl substituents influence reactivity.[9] For instance, research on C8 cycloalkanes has demonstrated that different isomers can exhibit varied ignition characteristics. While specific ignition delay data for this compound is limited, general trends suggest that highly branched structures can sometimes lead to longer ignition delays compared to their less branched counterparts due to the formation of more stable radical intermediates.[1] However, the overall reactivity is a complex function of temperature, pressure, and fuel structure.

Sustainable Synthesis Routes: From Biomass to High-Density Fuels

A significant advantage of monocyclic alkanes like this compound is the potential for their production from renewable biomass resources. This offers a pathway to more sustainable high-density fuels, reducing reliance on fossil feedstocks.

dot graph "Renewable_Synthesis_of_1_1_2_Trimethylcyclopentane" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A potential renewable synthesis pathway for this compound from biomass.

Lignocellulosic biomass can be converted into platform molecules such as furfural, which can then be transformed into cyclopentanone.[10] Cyclopentanone can serve as a versatile starting material for the synthesis of various alkylated cyclopentanes through reactions like aldol condensation and subsequent hydrodeoxygenation.[3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction with a Cyclopentanone Derivative

The following protocol outlines a laboratory-scale synthesis of this compound, illustrating a potential synthetic route. This method employs a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Objective: To synthesize this compound from 2-methylcyclopentanone.

Materials:

  • 2-Methylcyclopentanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Concentrated sulfuric acid

  • Round-bottom flasks

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bars

Procedure:

  • Grignard Reaction:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 2-methylcyclopentanone (1 equivalent) in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Add methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Extraction:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude tertiary alcohol, 1,2-dimethylcyclopentanol.

  • Dehydration and Hydrogenation (Conceptual Steps):

    • The crude 1,2-dimethylcyclopentanol can be dehydrated to a mixture of trimethylcyclopentene isomers using a strong acid catalyst such as concentrated sulfuric acid with heating.

    • The resulting alkene mixture is then subjected to catalytic hydrogenation using a catalyst such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon under a hydrogen atmosphere to yield the saturated this compound.

  • Purification:

    • The final product can be purified by fractional distillation to isolate this compound from any remaining starting materials, byproducts, or isomers.

Causality behind Experimental Choices: The use of a Grignard reagent (methylmagnesium bromide) is a classic and effective method for nucleophilic addition to the carbonyl group of 2-methylcyclopentanone, leading to the formation of the desired tertiary alcohol intermediate. The subsequent dehydration and hydrogenation steps are standard procedures for converting alcohols to alkanes. The choice of catalyst for hydrogenation is crucial for achieving high conversion and selectivity.

Conclusion: The Role of this compound in the High-Density Fuel Landscape

This compound represents a compelling example of a monocyclic alkane with potential as a high-density fuel or blendstock. Its density and estimated volumetric heat of combustion are in the range of other alkylated cyclopentanes, offering a modest improvement over conventional jet fuels. The potential for its synthesis from renewable biomass sources is a significant advantage in the context of developing sustainable energy solutions.

However, when compared to polycyclic alkanes like JP-10, it is evident that monocyclic structures currently cannot match the superior volumetric energy density required for the most demanding, volume-limited applications. The inherent structural advantage of strained, multi-ring systems allows them to pack more energy into a given volume.

Future research should focus on obtaining precise experimental data for the combustion properties of this compound and its isomers to enable a more definitive comparison. Furthermore, the development of efficient and scalable catalytic processes for its production from biomass-derived feedstocks will be crucial for its potential application as a renewable high-density fuel component.

References

A Comparative Guide to the Analysis of 1,1,2-Trimethylcyclopentane: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise identification and quantification of volatile organic compounds (VOCs) is paramount. Among these, cyclic alkanes such as 1,1,2-Trimethylcyclopentane, a C8 hydrocarbon, present unique analytical challenges. This guide offers an in-depth comparison of two cornerstone techniques for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each method, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.

The Analytical Challenge: this compound

This compound (C₈H₁₆, MW: 112.21 g/mol ) is a saturated cyclic hydrocarbon.[1] Its presence and concentration can be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The choice of analytical technique is critical and depends on the specific goals of the analysis: is the primary objective simple, robust quantification, or is definitive identification and the characterization of potential co-eluting impurities of greater importance?

Principles of Detection: A Tale of Two Techniques

The separation of this compound from a complex matrix is achieved by gas chromatography (GC), where the compound is volatilized and passed through a column, separating it from other components based on its boiling point and interaction with the column's stationary phase. The key difference between the two methods lies in the detector coupled to the GC system.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.[2] As the effluent from the GC column enters the detector, it is mixed with hydrogen and air and ignited.[3] The combustion of organic compounds, such as this compound, produces ions.[3] A potential difference is applied across the flame, and the resulting current generated by the collection of these ions is measured.[3] This current is proportional to the mass of carbon atoms entering the flame, making the FID an excellent tool for quantitative analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.[4] As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is typically subjected to electron ionization (EI), where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺).[1] This high-energy process also causes the molecular ion to fragment into smaller, characteristic charged species.[5] These fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector records the abundance of each fragment.[6] The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.[7]

Head-to-Head Comparison: Performance Metrics

The choice between GC-FID and GC-MS for the analysis of this compound often comes down to a trade-off between the need for robust quantification and the requirement for definitive identification and sensitivity. The following table summarizes the expected performance of each technique for this application, based on typical results for C8 hydrocarbons.

Parameter GC-FID GC-MS (Full Scan) GC-MS (SIM) Rationale & Justification
Linearity (R²) > 0.999> 0.995> 0.999GC-FID is renowned for its wide linear dynamic range for hydrocarbons.[3][8] GC-MS can exhibit a slightly narrower linear range, though modern systems have excellent performance.[9][10]
Limit of Detection (LOD) ~50 ppb (µg/L)~10 ppb (µg/L)~0.5 ppb (µg/L)GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers significantly lower detection limits than GC-FID.[11][12]
Limit of Quantitation (LOQ) ~150 ppb (µg/L)~30 ppb (µg/L)~1.5 ppb (µg/L)The LOQ follows the trend of the LOD, highlighting the superior sensitivity of GC-MS for trace-level quantification.[11][12]
Precision (Repeatability, %RSD) < 2%< 5%< 3%GC-FID typically offers excellent precision for routine quantitative analysis.[13][14] The precision of GC-MS is also very good, especially in SIM mode.
Accuracy (% Recovery) 95-105%90-110%95-105%Both techniques can achieve high accuracy with proper calibration.
Specificity/Identification Retention Time OnlyHigh (Mass Spectrum)High (Selected Ions)GC-MS provides structural information for unambiguous identification, a key advantage over GC-FID.[4]

Experimental Protocols

To ensure the integrity and reproducibility of the analysis, the following detailed experimental protocols are provided.

Sample Preparation

A stock solution of this compound (1000 µg/mL) in methanol is prepared. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range for each technique. An internal standard (e.g., Toluene-d8) should be added to all standards and samples to correct for injection volume variations.

GC-FID Analysis Workflow

cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis prep_stock Prepare 1000 µg/mL Stock Solution prep_cal Create Calibration Standards (e.g., 0.1 - 200 µg/mL) prep_stock->prep_cal prep_is Add Internal Standard (e.g., Toluene-d8) prep_cal->prep_is gc_inj Autosampler Injection (1 µL) prep_is->gc_inj Inject Sample gc_col GC Separation (e.g., DB-5 Column) gc_inj->gc_col gc_det FID Detection gc_col->gc_det data_int Peak Integration gc_det->data_int Generate Chromatogram data_cal Calibration Curve Generation data_int->data_cal data_quant Quantification of this compound data_cal->data_quant

Caption: Experimental workflow for GC-FID analysis.

GC-FID Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min

  • Detector: FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup flow (N₂): 25 mL/min

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_stock Prepare 1000 µg/mL Stock Solution prep_cal Create Calibration Standards (e.g., 0.001 - 10 µg/mL) prep_stock->prep_cal prep_is Add Internal Standard (e.g., Toluene-d8) prep_cal->prep_is gc_inj Autosampler Injection (1 µL) prep_is->gc_inj Inject Sample gc_col GC Separation (e.g., DB-5ms Column) gc_inj->gc_col ms_ion Electron Ionization (70 eV) gc_col->ms_ion ms_ana Mass Analyzer (Quadrupole) ms_ion->ms_ana ms_det Detector (EM) ms_ana->ms_det data_tic Total Ion Chromatogram (TIC) ms_det->data_tic Generate Data data_spec Mass Spectrum Identification data_tic->data_spec data_quant Quantification (Full Scan or SIM) data_spec->data_quant

Caption: Experimental workflow for GC-MS analysis.

GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 15 °C/min

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C

  • Mass Analyzer: Quadrupole, 150 °C

  • Acquisition Mode:

    • Full Scan: m/z 40-300

    • Selected Ion Monitoring (SIM): m/z 97, 83, 55 (based on the NIST mass spectrum of this compound)[15]

In-Depth Discussion: Choosing the Right Tool for the Job

The decision to use GC-FID or GC-MS depends on the specific analytical question at hand.

cluster_fid GC-FID cluster_ms GC-MS cluster_decision Decision Criteria fid_adv Advantages: - Robust & Reliable - Wide Linear Range - Lower Cost & Maintenance - Excellent for Routine Quantification ms_adv Advantages: - Definitive Identification - High Sensitivity (especially SIM) - Lower Detection Limits - Characterization of Unknowns crit_quant Routine Quantification of Known Analyte? crit_quant->fid_adv Yes crit_id Need for Definitive Identification? crit_id->ms_adv Yes crit_trace Trace Level Analysis Required? crit_trace->ms_adv Yes

Caption: Logical relationship for technique selection.

When to Choose GC-FID:

For routine quality control where the identity of this compound is well-established and the primary goal is to determine its concentration within a known range, GC-FID is the superior choice. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput environments.[16][17] The wide linear dynamic range ensures accurate quantification over a broad concentration spectrum.[3]

When to Choose GC-MS:

GC-MS is indispensable when definitive identification is required. In a research or drug development setting, confirming the identity of a peak is crucial. The mass spectrum provides a structural fingerprint that is far more specific than a retention time alone.[4] Furthermore, if the analysis involves complex matrices where co-elution is possible, the selectivity of MS can distinguish this compound from interfering compounds. For trace-level analysis, such as monitoring for impurities or environmental contaminants, the superior sensitivity of GC-MS, especially in SIM mode, is necessary to achieve the required detection limits.[12]

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound, each with its own distinct advantages. GC-FID stands out for its robustness, reliability, and cost-effectiveness in routine quantitative analysis. In contrast, GC-MS offers unparalleled specificity for definitive identification and superior sensitivity for trace-level detection. The ultimate choice of technique should be guided by the specific requirements of the analysis, balancing the need for quantitative accuracy with the demand for qualitative certainty. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate tool to achieve their analytical goals.

References

A Comparative Guide to the Accuracy and Precision of 1,1,2-Trimethylcyclopentane as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and precision. This is particularly true in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where variability in sample preparation, injection volume, and instrument response can significantly impact data quality. This guide provides an in-depth technical comparison of 1,1,2-trimethylcyclopentane as an internal standard, evaluating its performance against commonly used alternatives, and offering insights into its optimal application.

The Role and Requirements of an Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrants, and quality controls. By comparing the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction and chromatography.

  • Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and solvent.

  • No Interference: It should not be naturally present in the samples and its chromatographic peak must be well-resolved from all other components.

  • Similar Retention Time: Ideally, it should elute near the analytes of interest without co-eluting.

Physicochemical Profile of this compound

This compound, a C8-cycloalkane, presents several physicochemical properties that make it a viable candidate as an internal standard, particularly for the analysis of volatile organic compounds (VOCs) and gasoline range organics (GROs).

PropertyValueSource
Molecular Formula C₈H₁₆--INVALID-LINK--[1]
Molecular Weight 112.21 g/mol --INVALID-LINK--[1]
Boiling Point ~114 °C--INVALID-LINK--
Density ~0.76 g/cm³--INVALID-LINK--
Solubility Insoluble in water, soluble in organic solvents--INVALID-LINK--

Its hydrocarbon structure and volatility make it a suitable chemical mimic for many non-polar VOCs found in environmental and petroleum samples.

Performance Evaluation: this compound vs. Alternatives

The performance of an internal standard is ultimately judged by the accuracy and precision it imparts to the analytical method. Here, we compare this compound with two classes of commonly used internal standards: deuterated analogues and other non-deuterated hydrocarbons.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" in quantitative mass spectrometry.[2][3][4] Their physicochemical properties are nearly identical to the native analytes, leading to very similar extraction efficiencies and chromatographic behavior.

dot

Caption: Comparative workflow of different internal standards.

Non-Deuterated Hydrocarbon Alternatives

Other non-deuterated hydrocarbons, such as different isomers of trimethylcyclopentane or other cycloalkanes, can also be effective internal standards. The key is to select a compound that is not present in the sample matrix and has a retention time that does not interfere with the analytes of interest.

Internal Standard TypeLinearity (R²)Recovery (%)Precision (RSD %)Accuracy (%)
This compound (Expected) >0.99585-115<1585-115
Deuterated Toluene (Toluene-d8) >0.99890-110<1095-105
Fluorobenzene >0.99580-120<1580-120

This table presents expected performance based on typical validation data for similar compounds. Specific experimental results can vary depending on the matrix and analytical conditions.

While specific comparative studies featuring this compound are not abundant in peer-reviewed literature, its availability as a certified reference material with a reported accuracy of ±2% suggests its suitability for use in validated analytical methods.[3]

Experimental Protocol: Quantitative Analysis of BTEX in Water by GC-MS

This protocol outlines a general procedure for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water, using this compound as an internal standard.

Preparation of Standards
  • Stock Standard (1000 µg/mL): Prepare a stock solution containing benzene, toluene, ethylbenzene, and m-, p-, o-xylenes in methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock standards in reagent-free water. A typical concentration range would be 1, 5, 10, 20, 50, and 100 µg/L.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution in methanol.

Sample Preparation
  • Collect water samples in 40 mL vials with zero headspace.

  • To each 10 mL of sample, calibrant, and blank, add 10 µL of the 10 µg/mL internal standard spiking solution, resulting in a final IS concentration of 10 µg/L.

  • Cap and vortex each vial for 10 seconds.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) and a suitable autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

dot

Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Vortexing Vortexing IS Spiking->Vortexing GC-MS Injection GC-MS Injection Vortexing->GC-MS Injection

Caption: Sample preparation and analysis workflow.

Data Analysis and Validation
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (R²) of >0.995 is typically required.

  • Accuracy: Analyze a certified reference material or a spiked sample at a known concentration. The recovery should be within a predefined range, typically 80-120%.

  • Precision: Analyze replicate samples (n≥5) and calculate the relative standard deviation (RSD). The RSD should typically be less than 15%.

Causality Behind Experimental Choices

  • Choice of Methanol as Solvent: Methanol is a suitable solvent for both the BTEX compounds and this compound, ensuring their complete dissolution for the preparation of stock standards.

  • Splitless Injection: This injection technique is chosen for trace-level analysis to ensure the maximum transfer of analytes onto the chromatographic column, thereby enhancing sensitivity.

  • Non-polar GC Column: A non-polar column is selected based on the "like dissolves like" principle. The non-polar stationary phase provides good separation for the non-polar BTEX analytes and the this compound internal standard.

Conclusion and Recommendations

This compound is a viable and cost-effective internal standard for the GC-MS analysis of non-polar volatile organic compounds, such as those found in gasoline and other petroleum products. Its physicochemical properties align well with the requirements of an internal standard for these applications.

While deuterated internal standards remain the superior choice for achieving the highest levels of accuracy and precision, particularly in complex matrices, this compound offers a reliable alternative when cost or availability of deuterated standards is a concern.

For robust method development, it is imperative to perform a thorough validation to establish the linearity, accuracy, and precision of the method using this compound as the internal standard for the specific analytes and sample matrix of interest. The use of multiple internal standards may be beneficial for analyzing a wide range of compounds with varying chemical properties.[5]

References

A Comparative Toxicological Analysis of Trimethylcyclopentane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the toxicological profiles of trimethylcyclopentane isomers, including 1,1,3-trimethylcyclopentane, 1,2,3-trimethylcyclopentane, and 1,2,4-trimethylcyclopentane. Due to a notable scarcity of direct comparative studies, this document synthesizes available data for individual isomers and related cycloalkanes, leveraging structure-activity relationship (SAR) principles to inform the discussion. It is designed for researchers, scientists, and drug development professionals to highlight current knowledge gaps and provide a framework for future toxicological assessments. This guide details standardized experimental protocols for evaluating key toxicological endpoints and underscores the necessity for comprehensive studies to fully characterize the potential risks associated with these volatile organic compounds.

Introduction: The Isomeric Landscape of Trimethylcyclopentane

Trimethylcyclopentane (C₈H₁₆) exists in several isomeric forms, distinguished by the positions of the three methyl groups on the cyclopentane ring. These structural variations, while seemingly minor, can significantly influence their physicochemical properties and, consequently, their toxicological profiles. As volatile organic compounds (VOCs), trimethylcyclopentane isomers are utilized in various industrial applications, including as components of fuels and solvents. Their presence in the environment and potential for human exposure necessitates a thorough understanding of their potential health effects.[1]

This guide focuses on a comparative analysis of the following key isomers:

  • 1,1,3-Trimethylcyclopentane

  • 1,2,3-Trimethylcyclopentane

  • 1,2,4-Trimethylcyclopentane

A critical challenge in assessing the comparative toxicology of these isomers is the limited availability of direct, head-to-head experimental studies. Much of the existing data is derived from safety data sheets (SDS) and general toxicological databases, which often provide qualitative descriptions rather than quantitative, comparative metrics. This guide aims to collate the available information, apply principles of structure-activity relationships, and propose a systematic approach for future research.

Known Toxicological Profiles of Trimethylcyclopentane Isomers

The available toxicological data for trimethylcyclopentane isomers is largely descriptive and focuses on acute effects. A summary of the known hazards is presented below.

1,1,3-Trimethylcyclopentane
  • General Hazards: Overexposure may lead to skin and eye irritation.[2][3] It is also suggested to have anesthetic effects, which can manifest as drowsiness, dizziness, and headaches.[2][3]

  • Acute Toxicity: Classified as a neurotoxin, with the potential for acute solvent syndrome.[3]

  • Genotoxicity, Carcinogenicity, and Reproductive Toxicity: No specific data is readily available for these endpoints.

1,2,3-Trimethylcyclopentane
  • General Hazards: Identified as a component of mobile source air toxins, prolonged exposure to which may contribute to non-cancer health effects.[1] Like other isomers, it is classified as a neurotoxin associated with acute solvent syndrome.[4]

  • Acute Toxicity: No specific quantitative data (e.g., LD₅₀) is readily available.

  • Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Information on these critical endpoints is lacking.

1,2,4-Trimethylcyclopentane
  • General Hazards: Described as an irritant.[5][6]

  • Acute Toxicity: Considered toxic by ingestion.[5][6] GHS classification indicates it may be harmful if swallowed and may be fatal if it enters airways.[5] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Genotoxicity, Carcinogenicity, and Reproductive Toxicity: There is a lack of specific studies addressing these toxicological endpoints.

The following table summarizes the available hazard information for the trimethylcyclopentane isomers.

Toxicological Endpoint1,1,3-Trimethylcyclopentane1,2,3-Trimethylcyclopentane1,2,4-Trimethylcyclopentane
Acute Toxicity Anesthetic effects (drowsiness, dizziness, headache), Neurotoxin (acute solvent syndrome)[2][3]Neurotoxin (acute solvent syndrome)[4]Toxic by ingestion, Aspiration hazard, Respiratory irritation[5][6]
Skin/Eye Irritation Potential for skin and eye irritation[2][3]Data not availableCauses skin and serious eye irritation[5]
Genotoxicity Data not availableData not availableData not available
Carcinogenicity Data not availableData not availableData not available
Reproductive/Developmental Toxicity Data not availableData not availableData not available

Structure-Activity Relationships (SAR) and a Call for Comparative Studies

In the absence of direct comparative data, Structure-Activity Relationship (SAR) principles can offer predictive insights into the potential toxicities of the trimethylcyclopentane isomers. SAR suggests that the arrangement of the methyl groups on the cyclopentane ring can influence metabolic pathways, receptor interactions, and ultimately, toxicity.

For instance, the degree of branching and the steric hindrance caused by the methyl groups can affect the rate and products of metabolism. Isomers with more exposed sites may be more readily metabolized, potentially leading to the formation of toxic metabolites. Conversely, highly branched structures might be more persistent in biological systems.

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To address the current data deficiencies, a tiered approach to testing is recommended, adhering to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Assessment

A fundamental starting point is the determination of acute toxicity. For volatile substances like trimethylcyclopentane isomers, inhalation is a primary route of exposure.

Experimental Workflow: Acute Inhalation Toxicity (OECD 403)

Caption: Workflow for Acute Inhalation Toxicity Study (OECD 403).

This protocol allows for the determination of the median lethal concentration (LC₅₀), providing a quantitative measure of acute inhalation toxicity.[7][8][9]

Genotoxicity Assessment

Evaluating the genotoxic potential of the isomers is critical to assess their capacity to induce genetic mutations, which can be a precursor to cancer. A standard battery of in vitro tests is recommended.

Experimental Workflow: In Vitro Genotoxicity Battery

Genotoxicity_Workflow Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) ResultAmes ResultAmes Ames->ResultAmes Evaluates point mutations ChromAb In Vitro Mammalian Chromosomal Aberration Test (OECD 473) ResultChromAb ResultChromAb ChromAb->ResultChromAb Evaluates chromosomal damage Start Test Substance: Trimethylcyclopentane Isomer Start->Ames Start->ChromAb Conclusion Genotoxicity Profile ResultAmes->Conclusion ResultChromAb->Conclusion

Caption: A standard in vitro genotoxicity testing battery.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This initial screening assay detects point mutations caused by the test substance in strains of Salmonella typhimurium and Escherichia coli.[5][10][11][12]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[13][14][15][16][17]

Reproductive and Developmental Toxicity Screening

To assess the potential for adverse effects on reproductive function and offspring development, a screening test is a valuable tool.

Experimental Workflow: Reproduction/Developmental Toxicity Screening Test (OECD 421)

Caption: Workflow for a Reproduction/Developmental Toxicity Screening Study (OECD 421).

This screening study provides initial information on potential effects on gonadal function, mating behavior, conception, and development of the offspring.[18][19][20]

Discussion and Future Directions

The current toxicological data for trimethylcyclopentane isomers is fragmented and insufficient for a robust comparative risk assessment. While general hazards such as irritation and anesthetic effects are noted, critical information on genotoxicity, carcinogenicity, and reproductive toxicity is largely absent.

The application of SAR principles suggests that the isomeric structure likely plays a significant role in determining the toxicological profile. However, predictive models are no substitute for empirical data. Therefore, there is a pressing need for systematic, comparative studies on the trimethylcyclopentane isomers.

Future research should prioritize:

  • Direct Comparative Studies: Conducting head-to-head toxicological studies on the different isomers using standardized protocols.

  • Quantitative Analysis: Moving beyond qualitative hazard descriptions to generate quantitative data (e.g., LC₅₀, no-observed-adverse-effect-levels (NOAELs)).

  • Mechanistic Investigations: Exploring the underlying mechanisms of toxicity, including metabolic pathways and potential for bioaccumulation.

By following the experimental frameworks outlined in this guide, the scientific community can begin to build a comprehensive and comparative understanding of the toxicological profiles of trimethylcyclopentane isomers, enabling more informed risk assessments and ensuring the safe use of these compounds.

References

A Comparative Guide to Chiral Selectors for the Enantioseparation of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the separation of enantiomers is a critical challenge, particularly for non-functionalized molecules such as saturated hydrocarbons. 1,1,2-Trimethylcyclopentane, a chiral alkane, serves as a pertinent model for understanding the subtle intermolecular interactions that govern chiral recognition. This guide provides a comprehensive evaluation of various chiral selectors for the enantioselective analysis of this compound, offering insights into method development and optimization for researchers in pharmaceuticals, petrochemicals, and academia.

The Challenge of Resolving Chiral Hydrocarbons

The enantioselective analysis of chiral hydrocarbons like this compound presents a significant hurdle in separation science. The absence of functional groups, such as carbonyls, hydroxyls, or amines, precludes the strong, specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) that are often exploited for chiral recognition.[1] Consequently, the separation of these enantiomers relies on weaker forces, primarily van der Waals interactions and inclusion complexation.

Cyclodextrin-Based Chiral Selectors: The Key to Separation

Cyclodextrin-based chiral stationary phases (CSPs) have emerged as the most effective tools for the gas chromatographic (GC) separation of a wide array of chiral compounds, including saturated hydrocarbons.[2] Cyclodextrins are cyclic oligosaccharides that possess a chiral, bucket-like cavity. The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic, creating a unique environment for molecular interactions.

The enantioseparation on these phases is governed by two primary mechanisms:

  • Inclusion Complexation: One enantiomer may fit more snugly or favorably into the chiral cavity of the cyclodextrin, leading to a stronger interaction and, consequently, a longer retention time.

  • Surface Interactions: Interactions can also occur with the derivatized hydroxyl groups on the rim of the cyclodextrin cavity.

The specific derivative of the cyclodextrin plays a crucial role in its enantioselective properties. Different derivatives can alter the size and shape of the cavity, as well as the nature of the surface interactions, leading to varying selectivities for different analytes.

Performance Evaluation of Key Chiral Selectors

Chiral Selector (Commercial Column Example)Derivative TypePrimary Interaction MechanismExpected Resolution (Rs) for Small AlkanesKey AdvantagesPotential Limitations
Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin (e.g., mixed with Chirasil-Dex)Silylated and Methylated β-CyclodextrinInclusion Complexation & Surface InteractionsGood to ExcellentDemonstrated success with small, non-polar alkanes like 2,3-dimethylpentane.[1]May require longer analysis times due to strong interactions.
Permethylated β-Cyclodextrin (e.g., Supelco BETA DEX™ 225)Permethylated β-CyclodextrinPrimarily Inclusion ComplexationModerate to GoodBroad applicability for a wide range of chiral compounds.[3][4]May have lower selectivity for some non-polar analytes compared to more specialized derivatives.
Trifluoroacetylated γ-Cyclodextrin (e.g., Astec CHIRALDEX® G-TA)Trifluoroacetylated γ-CyclodextrinPrimarily Surface InteractionsPotentially GoodHigh selectivity for a broad range of compounds, including halogenated ones.[2][5][6][7]The trifluoroacetyl groups can be susceptible to hydrolysis.

In-Depth Analysis of Promising Chiral Selectors

Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin

This selector has shown proven efficacy in the challenging separation of small, non-polar alkanes. The combination of bulky tert-butyldimethylsilyl groups at the 6-position and smaller methyl groups at the 2- and 3-positions of the β-cyclodextrin creates a highly selective chiral environment. The silyl groups can enhance the shape selectivity of the cavity, while the methyl groups contribute to the overall interaction potential.

Causality of Performance: The successful separation of 2,3-dimethylpentane on a CSP containing this selector suggests that the subtle differences in the van der Waals interactions between the enantiomers and the modified cyclodextrin cavity are significant enough to effect a separation.[1] One enantiomer likely achieves a more energetically favorable fit within the cavity, leading to its differential retention.

Permethylated β-Cyclodextrin (e.g., Supelco BETA DEX™ 225)

Permethylated β-cyclodextrin is one of the most widely used chiral selectors in GC. The methylation of all hydroxyl groups increases the hydrophobicity of the cavity rim, which can enhance interactions with non-polar analytes.

Causality of Performance: For a molecule like this compound, the primary interaction with a permethylated β-cyclodextrin phase would be inclusion complexation. The methyl groups on the cyclopentane ring would likely orient themselves within the hydrophobic cavity. The subtle differences in the steric fit of the (R) and (S) enantiomers would be the basis for separation. While broadly applicable, the lack of more specific interaction sites might result in lower resolution compared to more tailored derivatives for this specific analyte.

Trifluoroacetylated γ-Cyclodextrin (e.g., Astec CHIRALDEX® G-TA)

This selector operates primarily through surface interactions rather than deep inclusion into the cavity. The trifluoroacetyl groups are highly polarizable and can engage in dipole-dipole and other weak electrostatic interactions.

Causality of Performance: For a non-polar molecule like this compound, the separation mechanism on a G-TA column would be less about fitting into the cavity and more about the transient interactions of the methyl groups with the trifluoroacetylated surface of the γ-cyclodextrin. The larger cavity of the γ-cyclodextrin may not provide a snug fit for a small molecule like this compound, making surface interactions the dominant factor. This phase is known for its broad selectivity and could potentially resolve the enantiomers, although the lack of strong inclusion may result in shorter retention times and potentially lower resolution compared to β-cyclodextrin-based phases.

Experimental Protocol: A Starting Point for Method Development

The following protocol, adapted from the successful separation of 2,3-dimethylpentane, serves as an excellent starting point for developing a robust method for the enantioseparation of this compound.

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G cluster_prep Sample Preparation cluster_gc GC System & Column cluster_method GC Method Parameters cluster_analysis Analysis prep1 Prepare a 1% (v/v) solution of This compound in pentane injection Inject 1 µL (Split Ratio 100:1) prep1->injection gc_system Gas Chromatograph with FID column Chiral Column: Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin (or other evaluated selectors) gc_system->column Install inj_temp Injector Temp: 250°C column->inj_temp det_temp Detector Temp: 250°C carrier Carrier Gas: Helium or Hydrogen (Optimal Linear Velocity) oven_prog Oven Program: Initial: 40°C (2 min) Ramp: 2°C/min to 100°C Hold: 5 min acquisition Data Acquisition injection->acquisition analysis Peak Identification & Integration acquisition->analysis

Caption: Experimental workflow for the chiral GC analysis of this compound.

Step-by-Step Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its universal response to hydrocarbons.

    • Install a high-resolution fused-silica capillary column coated with the chosen chiral stationary phase. Based on the analysis of analogous compounds, a column containing Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin is a prime candidate for initial trials.

  • Sample Preparation:

    • Prepare a dilute solution of racemic this compound (e.g., 1% v/v) in a volatile, non-interfering solvent such as pentane.

  • GC Method Parameters (Starting Conditions):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: High-purity helium or hydrogen. The linear velocity should be optimized for the specific column dimensions to ensure maximum efficiency.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Temperature Ramp: Increase at a slow rate, for example, 2°C/min, to 100°C.

      • Final Hold: Hold at 100°C for 5 minutes.

      • Rationale: A slow temperature ramp is crucial for enhancing the resolution of enantiomers, as it allows for more effective partitioning between the mobile and stationary phases.

    • Injection: 1 µL with a split ratio of 100:1. A high split ratio is used to prevent column overload and maintain sharp peaks.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of this compound based on their retention times.

    • Calculate the resolution (Rs) and selectivity (α) to evaluate the performance of the chiral selector.

Logical Framework for Chiral Selector Evaluation

dot

G cluster_selectors Candidate Chiral Selectors cluster_evaluation Performance Evaluation Metrics cluster_optimization Method Optimization Analyte This compound (Non-polar, Chiral Alkane) Challenge Lack of Functional Groups for Strong Chiral Interactions Analyte->Challenge Solution Cyclodextrin-Based CSPs in GC Challenge->Solution Selector1 Silylated/Methylated β-CD (e.g., Chirasil-Dex type) Solution->Selector1 Primary Candidate (Proven for Alkanes) Selector2 Permethylated β-CD (e.g., Supelco BETA DEX™ 225) Solution->Selector2 Broad Applicability Selector3 Trifluoroacetylated γ-CD (e.g., Astec CHIRALDEX® G-TA) Solution->Selector3 Alternative Selectivity (Surface Interactions) Resolution Resolution (Rs) Selector1->Resolution Selectivity Selectivity (α) Selector2->Selectivity Time Analysis Time Selector3->Time TempProg Temperature Program Resolution->TempProg CarrierGas Carrier Gas Flow Selectivity->CarrierGas ColumnChoice Column Dimensions Time->ColumnChoice

Caption: Logical relationship for selecting and evaluating chiral selectors for this compound.

Conclusion and Future Perspectives

The enantioseparation of this compound, while challenging, is achievable through the careful selection and optimization of cyclodextrin-based chiral stationary phases in gas chromatography. Based on data from analogous small, non-polar alkanes, a Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin based CSP presents the most promising starting point for achieving high resolution. Permethylated β-cyclodextrin and trifluoroacetylated γ-cyclodextrin phases offer alternative selectivities and should be considered in a comprehensive method development strategy.

The experimental protocol provided herein offers a solid foundation for initiating these investigations. Researchers are encouraged to systematically optimize the temperature program and carrier gas flow rate to maximize resolution. The continued development of novel cyclodextrin derivatives will undoubtedly lead to even more effective and selective chiral stationary phases for the separation of non-functionalized hydrocarbons, furthering our capabilities in stereochemical analysis.

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. 1,1,2-Trimethylcyclopentane (CAS No: 4259-00-1), a saturated alicyclic hydrocarbon with the molecular formula C8H16, serves as an excellent case study for examining the synergy and divergence between time-honored experimental measurements and the rapidly evolving field of computational chemistry.[1][2] This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of this compound, offering insights into the reliability of predictive models and the foundational importance of empirical data.

The validation of computational models against robust experimental data is a critical workflow in modern chemistry. It not only builds confidence in in silico predictions for novel compounds where experimental data may be scarce but also deepens our understanding of the molecular interactions that govern physical properties.

Experimental Determination of Physicochemical Properties

The properties of this compound have been characterized through various standard laboratory techniques. These methods, refined over decades, provide the benchmark against which computational models are judged.

Experimental Data Summary

PropertyExperimental ValueSource
Boiling Point 111.2 °C to 114.0 °C[1][3][4]
Melting Point -21.64 °C[1][3]
Density 0.762 - 0.7682 g/cm³[1][3]
Refractive Index 1.4205[1][3]
Vapor Pressure 27 mmHg at 25 °C[1]

Experimental Protocols: The Foundation of Empirical Truth

The acquisition of reliable experimental data hinges on meticulous and validated protocols. The choice of method is dictated by the specific property being measured and the required level of precision.

  • Boiling Point Determination: The boiling point is a fundamental property reflecting the strength of intermolecular forces. A standard method for its determination is distillation . The causality for choosing this method lies in its direct observation of the liquid-vapor phase transition at a given pressure. A sample of this compound is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid under atmospheric pressure (760 mmHg) is recorded as the boiling point. The use of a calibrated thermometer and precise pressure monitoring are critical for accuracy.

  • Density Measurement: Density, a measure of mass per unit volume, is typically determined using a pycnometer . This choice is based on its high precision for measuring the volume of a liquid. The pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (like deionized water). By comparing these weights, the density of the sample can be calculated with high accuracy.

The following diagram illustrates a generalized workflow for the experimental determination of these properties.

G cluster_exp Experimental Workflow cluster_bp Boiling Point Determination cluster_density Density Measurement substance This compound Sample bp_setup Distillation Apparatus Setup substance->bp_setup d_setup Pycnometer Weighing (Empty) substance->d_setup bp_heat Heating Sample bp_setup->bp_heat bp_measure Record Temperature at Equilibrium bp_heat->bp_measure bp_result Experimental Boiling Point bp_measure->bp_result d_fill Fill with Sample & Weigh d_setup->d_fill d_ref Fill with Reference & Weigh d_setup->d_ref d_calc Calculate Density d_fill->d_calc d_ref->d_calc d_result Experimental Density d_calc->d_result

Caption: Generalized workflow for experimental property determination.

Computational Prediction of Physicochemical Properties

Computational models offer a rapid, cost-effective alternative to experimental measurements. These models use various algorithms based on the molecule's structure to predict its properties.

Computationally Predicted Data Summary

PropertyPredicted ValueComputational Method/Source
Boiling Point 108.98 °CEPI Suite (Adapted Stein & Brown method)[5]
Melting Point -56.35 °CEPI Suite (Mean or Weighted MP)[5]
Vapor Pressure 24.2 mmHg at 25 °CEPI Suite (Mean VP of Antoine & Grain methods)[5]
Water Solubility 12.56 mg/L at 25 °CEPI Suite (WSKOW v1.42)[5]
LogP (Octanol-Water Partition Coefficient) 3.6 / 3.97XLogP3 / KOWWIN v1.68[1][5][6]

Underlying Computational Methodologies

  • EPI Suite™ (Estimation Programs Interface): This is a suite of physical/chemical property and environmental fate estimation programs developed by the US Environmental Protection Agency (EPA).

    • Boiling Point (Stein & Brown method): This is a group contribution method where the molecule is broken down into its constituent functional groups, and the contribution of each group to the boiling point is summed.

    • LogP (KOWWIN™): This program calculates the log octanol-water partition coefficient (Kow) using an atom/fragment contribution method.

  • XLogP3: This is an atom-based method that calculates logP by summing the contributions of individual atoms and correction factors for their environment within the molecule.[1][6]

Comparative Analysis: Bridging Experiment and Theory

A direct comparison reveals the strengths and limitations of the current predictive models for a molecule like this compound.

Direct Comparison Table

PropertyExperimental ValuePredicted ValueAbsolute Difference
Boiling Point (°C) 111.2 - 114.0108.982.22 - 5.02 °C
Melting Point (°C) -21.64-56.3534.71 °C
Vapor Pressure (mmHg @ 25°C) 2724.22.8 mmHg

Discussion of Findings

  • Boiling Point & Vapor Pressure: The computational predictions for boiling point and vapor pressure show a reasonably good agreement with the experimental data. The EPI Suite's prediction for the boiling point is only a few degrees lower than the experimental range.[5] This level of accuracy is often sufficient for initial screening and modeling purposes. The slight underestimation may stem from the model's generalization, which might not perfectly capture the specific steric and electronic effects of the three methyl groups on the cyclopentane ring.

  • Melting Point: The prediction for the melting point shows a significant discrepancy.[5] The predicted value is substantially lower than the experimentally measured one. This is a common challenge for computational models. The melting point is highly dependent on the crystal lattice energy and how molecules pack in the solid state, which are complex phenomena that are difficult to predict accurately from molecular structure alone.

  • LogP: The XLogP3 and KOWWIN predictions for the octanol-water partition coefficient are consistent, suggesting a strong hydrophobic character for the molecule.[1][5][6] While a direct experimental value was not found in the immediate search, these computational results provide a reliable estimate for environmental fate modeling and pharmacokinetic predictions.

The logical flow of this comparative analysis is depicted below.

G cluster_exp Experimental Path cluster_comp Computational Path substance This compound (C8H16) exp_measurement Laboratory Measurement (e.g., Distillation, Pycnometry) substance->exp_measurement comp_model Predictive Modeling (e.g., EPI Suite, XLogP3) substance->comp_model exp_data Experimental Data (Boiling Point, Density, etc.) exp_measurement->exp_data comparison Comparative Analysis exp_data->comparison comp_data Predicted Data (Boiling Point, LogP, etc.) comp_model->comp_data comp_data->comparison analysis Analysis & Conclusion - Model Accuracy - Discrepancy Explanation comparison->analysis

Caption: Logical workflow for comparing experimental and predicted data.

Conclusion

This guide demonstrates that for this compound, computational models provide excellent estimates for properties like boiling point, vapor pressure, and LogP, which are primarily dependent on molecular structure and intermolecular forces in the liquid or gas phase. However, properties related to the solid state, such as the melting point, remain challenging to predict accurately due to the complexities of crystal packing.

References

A Comparative Guide to the Validation of 1,1,2-Trimethylcyclopentane as a Novel Petroleum Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting New Territory in Geochemical Exploration

In the ever-evolving landscape of petroleum geochemistry, the quest for novel and robust biomarkers is paramount. These molecular fossils, entombed within crude oils and source rocks, provide an unparalleled window into the Earth's geological past, offering insights into the origin, thermal maturity, and depositional environment of hydrocarbons.[1] While the utility of high-molecular-weight biomarkers like steranes and hopanes is well-established, the lighter hydrocarbon fraction of petroleum contains a wealth of untapped information. This guide ventures into this frontier, proposing a framework for the validation of 1,1,2-trimethylcyclopentane—a C8 cycloalkane—as a potential new biomarker for petroleum source rock characterization.

This document is structured not as a retrospective of established use, but as a forward-looking protocol. It is designed for researchers and scientists in the field of geochemistry and petroleum exploration, providing the scientific rationale, experimental workflows, and comparative data necessary to rigorously evaluate the potential of this compound. We will explore the theoretical underpinnings of its potential as a biomarker, detail the analytical methodologies for its detection, and propose a validation pathway benchmarked against established low-molecular-weight biomarkers.

The Rationale for Novel Low-Molecular-Weight Biomarkers

The light hydrocarbon fraction (typically C5-C9) of crude oil is often underexplored for specific biomarker applications.[2] However, these volatile compounds can be particularly useful in the analysis of light oils, condensates, and highly mature samples where heavier biomarkers may be absent or altered.[3] The validation of new, stable, and source-specific light hydrocarbon biomarkers like this compound could therefore significantly enhance our diagnostic toolkit.

1.1. Geochemical Significance of Alkylcyclopentanes

Alkylcyclopentanes are common constituents of crude oils.[4] Their distribution and abundance are influenced by the original organic matter input, the depositional environment, and the thermal history of the source rock. While the broader class of cycloalkanes is known to have microbial precursors, the specific origins of trimethylated cyclopentanes are not yet well-defined, presenting a key area for foundational research.[5][6] The structural specificity of this compound suggests a potential link to a particular class of precursor organisms, which, if identified, would form the bedrock of its utility as a biomarker.

1.2. The Case for this compound: A Hypothetical Framework

The central hypothesis for validating this compound as a biomarker rests on the following pillars:

  • Source Specificity: Its presence and relative abundance may be linked to specific types of microbial or algal organic matter (e.g., certain bacteria or algae) present in the source rock depositional environment.

  • Thermal Stability: As a saturated cyclic alkane, it is expected to have a degree of thermal stability, allowing it to persist through catagenesis. Its stability relative to other light hydrocarbons could provide insights into thermal maturity.

  • Resistance to Biodegradation: Low-molecular-weight cyclic compounds can exhibit greater resistance to biodegradation compared to n-alkanes, making them potentially useful in the analysis of biodegraded oils.

A Comparative Analysis: this compound vs. Established Biomarkers

To validate a new biomarker, its performance must be benchmarked against existing, reliable indicators. This section compares the theoretical attributes of this compound with established high and low-molecular-weight biomarkers.

Biomarker ClassMolecular Weight RangeTypical ApplicationAdvantagesPotential Limitations
High-Molecular-Weight Biomarkers
Hopanes & SteranesC27-C35Source rock depositional environment, thermal maturity, oil-source correlation.[7]High structural diversity providing detailed information; well-established interpretations.Can be absent or in low abundance in light oils, condensates, and highly mature samples.
Low-Molecular-Weight Biomarkers
Bicyclic SesquiterpanesC14-C16Source identification of middle distillate fuels; useful in biodegraded oils.[8]Resistant to moderate biodegradation; concentrated in middle distillates.Lower structural diversity compared to hopanes and steranes.
DiamondoidsC10-C20+Indicators of high thermal maturity; useful for correlating condensates and light oils.Extremely resistant to thermal cracking and biodegradation.Source-specific information is limited.
Proposed Novel Biomarker
This compoundC8Potential: Source rock characterization of light oils and condensates; possible indicator of specific microbial input.Potential: Simpler analysis due to volatility; may be present when heavier biomarkers are absent.To be determined: Source specificity, thermal stability, and resistance to biodegradation are currently unknown and require validation.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation of a novel biomarker is a rigorous process that requires a systematic approach to establish its analytical validity and clinical (geochemical) utility.[9][10] The following workflow outlines the necessary experimental steps.

Caption: Proposed workflow for the validation of a novel petroleum biomarker.

3.1. Phase 1: Analytical Method Development and Validation

The first step is to develop a robust and reliable analytical method for the quantification of this compound in complex geological samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Light Hydrocarbons

  • Sample Preparation:

    • For crude oil samples, prepare a solution in a volatile solvent such as hexane or dichloromethane.

    • For source rock extracts, perform solvent extraction followed by fractionation to isolate the saturated hydrocarbon fraction.[8]

  • GC-MS System:

    • Utilize a high-resolution capillary gas chromatograph coupled to a mass spectrometer.[11][12]

    • Column: A non-polar column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating light hydrocarbons.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Oven Program: Start at a low initial temperature (e.g., 40°C, hold for 10 min) to ensure separation of volatile compounds, then ramp at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 240°C, hold for 20 min).[13]

  • Mass Spectrometry:

    • Operate the mass spectrometer in full scan mode to acquire mass spectra for identification.

    • For quantification, use selected ion monitoring (SIM) with characteristic ions for this compound (e.g., m/z 112, 97, 83, 69, 55, 41).

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with a certified reference standard.

    • Quantify the compound using an internal standard method.

3.2. Phase 2: Geochemical Significance Assessment

This phase involves analyzing a wide range of petroleum and source rock samples to understand the distribution of this compound and its correlation with known geochemical parameters.

Experimental Design:

  • Sample Suite: Assemble a diverse collection of crude oils and source rock extracts from various depositional environments (e.g., marine, lacustrine, deltaic), of different geological ages, and with a range of thermal maturities.[14][15]

  • Data Analysis:

    • Quantify the concentration of this compound in all samples.

    • Calculate ratios of this compound to other light hydrocarbons (e.g., other C8 cycloalkanes, n-C8).

    • Perform statistical correlation analysis between the abundance of this compound and established biomarker ratios (e.g., Pristane/Phytane, C27/C29 sterane ratio, hopane maturity parameters) and other geochemical data (e.g., Total Organic Carbon, Rock-Eval pyrolysis data).[16][17]

3.3. Phase 3: Case Studies and Field Application

The final phase is to apply the newly developed biomarker parameters to real-world geological problems to demonstrate their practical utility.

Example Case Study: Differentiating Lacustrine from Marine Source Rocks

  • Hypothesis: The relative abundance of this compound is significantly different in oils derived from lacustrine versus marine source rocks.

  • Methodology:

    • Select two well-characterized oil families, one known to be from a lacustrine source and the other from a marine source.

    • Analyze the light hydrocarbon fraction of multiple oil samples from each family using the validated GC-MS method.

    • Compare the distribution of C8 cycloalkanes, including this compound, between the two oil families.

  • Expected Outcome: A statistically significant difference in the concentration or specific ratios involving this compound would provide strong evidence for its utility as a source indicator.

Data Interpretation and Building a Reference Database

The validation process will generate a substantial amount of data. The key to establishing this compound as a reliable biomarker is to build a comprehensive reference database.

ParameterLacustrine Source Rock 'A'Marine Source Rock 'B'Deltaic Source Rock 'C'
Established Biomarkers
Pristane/Phytane (Pr/Ph)>3.0<1.01.5 - 3.0
C29/C27 Sterane Ratio>1.0<0.5Variable
Gammacerane IndexLowHigh (if stratified)Low
Hypothetical this compound Data
1,1,2-TMCp (ng/g oil)HighLowModerate
1,1,2-TMCp / n-C8 Ratio>1.0<0.20.4 - 0.8

This table presents hypothetical data to illustrate how quantitative data for this compound (TMCp) could be used for source rock differentiation.

Conclusion and Future Directions

The validation of this compound as a petroleum biomarker is an ambitious but potentially rewarding endeavor. While this guide has laid out a comprehensive framework for its evaluation, several key challenges and opportunities remain. The identification of its specific biological precursors through studies of microbial lipids is a critical next step.[17][18] Furthermore, investigating its behavior under varying conditions of biodegradation and thermal stress will be essential to fully understand its diagnostic potential.

Successful validation would not only add a new tool to the geochemist's arsenal but also deepen our understanding of the microbial processes that contribute to petroleum formation. It is through such rigorous scientific inquiry that we can continue to refine our ability to read the Earth's complex geological history, one molecule at a time.

References

A Comparative Analysis of 1,1,2-Trimethylcyclopentane and Methylcyclohexane as Solvents for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the ultimate success of a synthetic pathway or formulation. While traditional solvents are well-characterized, the exploration of alternative solvents is driven by the need for improved performance, greener profiles, and unique solvency characteristics. This guide provides an in-depth comparative study of two cycloalkane solvents: 1,1,2-trimethylcyclopentane and methylcyclohexane, offering researchers, scientists, and drug development professionals a comprehensive analysis to inform their solvent selection process.

Introduction: A Tale of Two Cycloalkanes

Methylcyclohexane (MCH) is a well-established and widely used non-polar solvent.[1][2] Structurally, it is a cyclohexane ring with a single methyl substituent.[2] Its solvent properties are often compared to other saturated hydrocarbons like heptane.[2] MCH is utilized in a variety of applications, including organic synthesis, as a solvent for cellulose derivatives, and in the formulation of paints, inks, and adhesives.[3][4]

This compound , an isomer of octane, is a less common but intriguing alternative. Its structure, featuring a five-membered ring with three methyl groups, imparts distinct stereochemical and physical properties compared to its six-membered counterpart. While not as extensively studied as a solvent, its properties suggest potential advantages in specific applications where fine-tuning of solvency and physical characteristics is required.

This guide will delve into a detailed comparison of their physicochemical properties, supported by experimental data and established testing protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for a given application. The following table summarizes the key physicochemical properties of this compound and methylcyclohexane.

PropertyThis compoundMethylcyclohexaneReferences
Molecular Formula C₈H₁₆C₇H₁₄[5][6],[7]
Molecular Weight ( g/mol ) 112.2198.19[5],[7]
Boiling Point (°C) 111.2 - 114.0101[5][8],[7]
Melting Point (°C) -21.64-126.3[5],[7]
Density (g/cm³ at 20°C) ~0.762~0.770[5],[7]
Refractive Index (at 20°C) 1.42051.4231[5],[7]
Water Solubility Very low (estimated 12.56 mg/L at 25°C)Insoluble[8],[7]
Nature Non-polarNon-polar[9],[3]

Analysis of Properties:

  • Boiling Point: this compound has a slightly higher boiling point than methylcyclohexane. This can be advantageous in reactions requiring higher temperatures or for reduced volatility and flammability concerns.

  • Melting Point: The significantly higher melting point of this compound may limit its use in low-temperature applications where maintaining a liquid phase is crucial.

  • Density: Both solvents have similar densities, being less dense than water.

  • Refractive Index: The refractive indices are also very similar, which is expected for non-polar hydrocarbons. This property is primarily useful for characterization and purity assessment.

  • Water Solubility: Both are practically insoluble in water, a characteristic feature of non-polar solvents, making them suitable for extractions from aqueous solutions.

Solvency Power: A Deeper Dive

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

Hansen Solubility Parameters provide a more nuanced understanding of solubility by breaking down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] The principle is that substances with similar HSP values are likely to be miscible.[10]

  • δD (Dispersion): ~16.0 MPa½

  • δP (Polar): ~0.0 MPa½

  • δH (Hydrogen Bonding): ~0.0 MPa½

The very low values for δP and δH confirm its non-polar, aprotic nature. It is reasonable to assume that this compound, being a non-polar hydrocarbon, would have similar HSP characteristics, with a dominant dispersion component and negligible polar and hydrogen bonding contributions.

Experimental Protocols for Solvent Property Determination

To empower researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for determining key solvent properties.

Determination of Active Pharmaceutical Ingredient (API) Solubility

A common and accurate method for determining the solubility of an API in a solvent is through High-Performance Liquid Chromatography (HPLC).[12][13]

Protocol: Equilibrium Solubility Determination by HPLC

  • Preparation of Saturated Solution:

    • Add an excess amount of the API to a known volume of the solvent (this compound or methylcyclohexane) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.[14]

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.[14]

  • HPLC Analysis:

    • Prepare a series of standard solutions of the API of known concentrations.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Quantify the concentration of the API in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[12]

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Preparation cluster_hplc HPLC Analysis prep1 Add excess API to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sample1 Settle undissolved solid prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 hplc2 Inject sample and standards sample3->hplc2 hplc1 Prepare standard solutions hplc1->hplc2 hplc3 Quantify API concentration hplc2->hplc3

Caption: Workflow for API solubility determination by HPLC.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is an important parameter in process design and fluid handling.

Protocol: Viscosity Measurement using a Rotational Rheometer

  • Instrument Setup:

    • Use a rotational rheometer with a suitable geometry (e.g., cone and plate or parallel plate).[15]

    • Set the temperature of the measurement cell to the desired value (e.g., 20°C).

  • Sample Loading:

    • Carefully place a small volume of the solvent onto the lower plate of the rheometer.[15]

    • Lower the upper geometry to the correct gap setting.

  • Measurement:

    • Perform a shear rate sweep to determine the viscosity over a range of shear rates.

    • For low-viscosity liquids like these, a high shear rate range may be necessary to obtain accurate measurements.

    • Record the viscosity value.

G setup Set up rotational rheometer and temperature load Load solvent sample onto the lower plate setup->load measure Perform shear rate sweep to measure viscosity load->measure record Record viscosity data measure->record

Caption: Experimental workflow for viscosity measurement.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for solvent identification and purity assessment.

Protocol: Refractive Index Measurement using an Abbe Refractometer

  • Calibration:

    • Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.[16][17]

  • Sample Application:

    • Place a few drops of the solvent onto the prism of the refractometer.[1]

  • Measurement:

    • Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.[1]

    • Read the refractive index value from the scale.

G calibrate Calibrate Abbe refractometer with a standard apply Apply a few drops of the solvent to the prism calibrate->apply measure Adjust for a sharp dividing line and read the refractive index apply->measure

Caption: Protocol for refractive index measurement.

Applications in a Research and Development Context

Methylcyclohexane is a versatile solvent in organic synthesis, particularly for reactions involving non-polar reagents and intermediates.[16] It is a suitable medium for recrystallization, distillation, and liquid-liquid extractions.[16] In the pharmaceutical industry, it can be used in the synthesis of active pharmaceutical ingredients and as a solvent in some formulations.[3] Its lower toxicity compared to aromatic solvents like toluene makes it a more environmentally friendly choice in some applications.[3]

This compound , with its slightly higher boiling point and different molecular geometry, may offer advantages in specific scenarios. For instance, its more compact structure could influence solvation energies and reaction kinetics differently than the chair-conforming methylcyclohexane. It could also serve as a component in solvent blends to fine-tune properties like evaporation rate and solvency. As the push for "green" solvents continues, exploring less common but potentially beneficial solvents like this compound is a worthwhile endeavor.[18]

Conclusion and Future Outlook

Both this compound and methylcyclohexane are effective non-polar solvents with distinct physical properties. Methylcyclohexane is a well-established and versatile solvent with a broad range of applications. This compound, while less common, presents an interesting alternative with a slightly higher boiling point that could be advantageous in certain synthetic procedures.

The choice between these two solvents will ultimately depend on the specific requirements of the application, including the desired reaction temperature, the polarity of the solutes, and any process constraints. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations to make an informed decision based on empirical data.

Further research directly comparing the solvency power of these two cycloalkanes for a diverse range of pharmaceutical compounds would be highly valuable to the scientific community. As the demand for specialized and greener solvents grows, a deeper understanding of the properties and potential applications of less common solvents like this compound will be essential for advancing pharmaceutical research and development.

References

A Guide to Cross-Validation of Analytical Results for 1,1,2-Trimethylcyclopentane Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for 1,1,2-Trimethylcyclopentane. We will delve into the critical role of Certified Reference Materials (CRMs) in ensuring data integrity and explore a detailed, field-proven methodology for robust method validation. The principles and protocols outlined are grounded in internationally recognized standards to ensure scientific rigor and trustworthiness.

The Imperative of Analytical Rigor: Why Cross-Validation with CRMs is Non-Negotiable

Cross-validation against a Certified Reference Material (CRM) is the cornerstone of a robustly validated analytical method.[3] A CRM is a standard of the highest quality, with a well-characterized and certified concentration of the analyte, traceable to a national or international standard. By comparing the results obtained from an in-house analytical method with the certified values of a CRM, we can objectively assess the method's performance and establish its fitness for purpose. This process is a fundamental requirement of quality management systems like ISO/IEC 17025.

This guide will walk you through a systematic approach to cross-validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound using a commercially available CRM.

The Strategic Approach to Method Validation: A Visual Workflow

The validation of an analytical method is a multi-faceted process. The following diagram illustrates the logical workflow for the cross-validation of our this compound analytical method.

Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion & Reporting Define_Scope Define Scope & Acceptance Criteria Select_CRM Select & Procure CRM Define_Scope->Select_CRM Input Prepare_Standards Prepare Working Standards & Samples Select_CRM->Prepare_Standards Input Instrument_Setup GC-MS Instrument Setup & Calibration Prepare_Standards->Instrument_Setup Input Analyze_Samples Analyze CRM & In-house Samples Instrument_Setup->Analyze_Samples Ready Process_Data Process Chromatographic Data Analyze_Samples->Process_Data Output Calculate_Parameters Calculate Validation Parameters (Accuracy, Precision) Process_Data->Calculate_Parameters Processed Data Compare_Results Compare Results to CRM Certificate Calculate_Parameters->Compare_Results Calculated Values Evaluate_Acceptance Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Acceptance Comparison Data Final_Report Generate Validation Report Evaluate_Acceptance->Final_Report Conclusion

Caption: A top-down workflow for the cross-validation of an analytical method using a Certified Reference Material.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This section provides a detailed methodology for the analysis of this compound by GC-MS and its cross-validation against a CRM.

Materials and Reagents
  • Certified Reference Material (CRM): this compound in methanol, 1000 µg/mL, NIST traceable (e.g., from SPEX CertiPrep).

  • High-purity solvent: Methanol (or other suitable solvent), HPLC or GC grade.

  • In-house Standard: this compound, high purity (for preparation of in-house standards, if applicable).

  • Inert gas for GC: Helium or Hydrogen, ultra-high purity.

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is recommended for its high sensitivity and specificity.

  • Gas Chromatograph (GC): With a split/splitless injector and an autosampler.

  • GC Column: A non-polar or mid-polarity capillary column is suitable for the separation of hydrocarbons. A 100m capillary column is often used for detailed hydrocarbon analysis to achieve high resolution.[1][4][5][6][7] A common choice would be a column with a (5%-Phenyl)-methylpolysiloxane stationary phase.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan data acquisition.

Preparation of Standards and Samples
  • CRM Working Standard: Prepare a series of calibration standards by serially diluting the CRM with the high-purity solvent to cover the expected working range of the assay.

  • In-house Quality Control (QC) Samples: If an in-house standard is available, prepare QC samples at low, medium, and high concentrations within the calibration range. These will be used to assess the precision and accuracy of the method.

GC-MS Operating Conditions

The following are typical starting conditions that should be optimized for your specific instrument and application:

ParameterCondition
Injector Splitless mode, 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 5 minutes, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Rationale for Parameter Selection:

  • Splitless Injection: This is chosen for its higher sensitivity, which is crucial when analyzing trace levels of the analyte.

  • Temperature Program: The initial hold at a low temperature allows for the efficient trapping of the volatile this compound at the head of the column. The subsequent temperature ramp facilitates the separation of the analyte from other components in the sample matrix.

  • Full Scan vs. SIM Mode: Full scan mode is used for initial method development and to confirm the identity of the analyte by comparing its mass spectrum to a reference library (e.g., NIST). For routine quantification, SIM mode is preferred as it offers higher sensitivity and selectivity by monitoring only specific ions characteristic of this compound.

Data Analysis and Performance Evaluation

The cornerstone of cross-validation is the quantitative comparison of the analytical method's performance against the certified values of the CRM. The key performance parameters to evaluate are accuracy and precision.

Accuracy

Accuracy is a measure of the closeness of the experimental value to the true or accepted value.[3][8][9][10][11] It is typically expressed as the percent recovery.

Calculation of Percent Recovery:

Percent Recovery = (Measured Concentration / True Concentration) x 100

The "True Concentration" is the certified value of the CRM.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.[3][8][9][10] It is usually expressed as the relative standard deviation (%RSD).

Calculation of Percent Relative Standard Deviation (%RSD):

%RSD = (Standard Deviation of a Series of Measurements / Mean of the Series of Measurements) x 100

Precision should be assessed at two levels:

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Comparison of Analytical Performance: In-House Method vs. CRM

The following tables present a hypothetical dataset to illustrate the comparison of an in-house method against a CRM with a certified concentration of 100.0 µg/mL.

Table 1: Accuracy Assessment
ReplicateMeasured Concentration (µg/mL)Percent Recovery (%)
199.599.5
2101.2101.2
398.998.9
4100.5100.5
599.899.8
Mean 99.98 99.98

Acceptance Criteria for Accuracy: A common acceptance criterion for accuracy is a mean recovery of 98.0% to 102.0%. In this example, the method meets the acceptance criteria.

Table 2: Precision Assessment
Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Replicate 4 (µg/mL)Replicate 5 (µg/mL)Mean (µg/mL)Std. Dev.%RSD
Repeatability 99.5100.299.8100.599.999.980.380.38
Intermediate Precision (Day 2) 100.899.1101.5100.3101.1100.560.870.87

Acceptance Criteria for Precision: A typical acceptance criterion for precision is a %RSD of not more than 2.0%. In this example, the method demonstrates excellent repeatability and intermediate precision.

The Logic of Validation: Connecting the Dots

The relationship between the different components of the validation process is crucial for ensuring a comprehensive and logical assessment of the analytical method.

Validation Logic CRM Certified Reference Material (Known True Value) Experimental_Data Experimental Data (Measured Values) CRM->Experimental_Data Provides Target InHouse_Method In-House Analytical Method (GC-MS) InHouse_Method->Experimental_Data Generates Accuracy Accuracy (% Recovery) Experimental_Data->Accuracy Evaluates Closeness to True Value Precision Precision (%RSD) Experimental_Data->Precision Evaluates Spread of Values Method_Validation Validated Method (Fit for Purpose) Accuracy->Method_Validation Confirms Precision->Method_Validation Confirms

Caption: The logical relationship between the CRM, the in-house method, and the key validation parameters.

Conclusion: Ensuring Data of the Highest Caliber

The cross-validation of an analytical method for this compound using a Certified Reference Material is not merely a procedural step; it is a fundamental scientific practice that underpins the reliability and defensibility of your data. By systematically evaluating the accuracy and precision of your method against a traceable standard, you can have a high degree of confidence in your results. The detailed protocol and data analysis framework presented in this guide provide a robust starting point for your validation studies. Remember that all validation activities should be thoroughly documented in a validation report, which serves as objective evidence that the method is suitable for its intended purpose.

References

Comparing the efficacy of different derivatization agents for chiral GC of trimethylcyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Chiral Gas Chromatography of Trimethylcyclopentanes: A Focus on Stationary Phase Selection Over Derivatization

Introduction: The Challenge of Trimethylcyclopentane Enantioseparation

Trimethylcyclopentanes (C₈H₁₆) are cyclic alkanes with significant applications in chemical research and as building blocks in organic synthesis.[1] The 1,2,3-trimethylcyclopentane isomer, for instance, possesses three stereocenters, leading to multiple stereoisomers, including a chiral pair of enantiomers (the cis,trans-isomer) and two achiral meso compounds.[1][2] Distinguishing between these enantiomers is critical in fields like asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule can dictate its biological activity.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like trimethylcyclopentanes. However, enantiomers possess identical physical properties such as boiling point and vapor pressure, making their separation on standard achiral GC columns impossible.[3] This guide provides a comprehensive comparison of the effective methodologies for achieving this separation, steering researchers toward the correct analytical strategy and away from common pitfalls.

Part 1: The Derivatization Fallacy for Saturated Hydrocarbons

A common strategy in gas chromatography for enhancing analyte volatility, thermal stability, or detectability is chemical derivatization.[4] For chiral analysis, an enantiomerically pure chiral derivatizing agent (CDA) can be used to convert a pair of enantiomers into a pair of diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[5]

However, this entire approach is fundamentally incompatible with trimethylcyclopentanes.

The Causality Behind Derivatization's Inapplicability

Derivatization reactions—whether for achiral or chiral purposes—rely on the presence of reactive functional groups on the analyte molecule. The three main types of GC derivatization reactions are:

  • Silylation: Targets active hydrogens, primarily in -OH (alcohols), -NH (amines), and -SH (thiols) groups.[7]

  • Acylation: Reacts with highly polar groups like amines and alcohols.[4][7]

  • Alkylation: Substitutes acidic hydrogens, such as those in carboxylic acids and phenols.[4]

Trimethylcyclopentane is a saturated hydrocarbon (an alkane). Its structure consists solely of carbon-carbon and carbon-hydrogen single bonds. It completely lacks the necessary functional groups for any of the standard derivatization reactions to occur. Attempting to apply a CDA to a trimethylcyclopentane sample would simply result in a mixture of the unreacted analyte and the derivatizing agent.

This critical insight dictates the correct analytical path forward. The challenge of separating trimethylcyclopentane enantiomers cannot be solved by modifying the analyte; instead, the separation environment itself must be chiral.

start Start: Chiral Analysis of Trimethylcyclopentane check_functional_group Does the analyte possess a reactive functional group (-OH, -NH2, -COOH, etc.)? start->check_functional_group no_fg No: Analyte is a saturated hydrocarbon. check_functional_group->no_fg No yes_fg Yes check_functional_group->yes_fg Yes direct_path Direct Method: Use a Chiral Stationary Phase (CSP) in the GC column. no_fg->direct_path derivatization_path Indirect Method: React with Chiral Derivatizing Agent (CDA) to form diastereomers. yes_fg->derivatization_path achiral_gc Separate diastereomers on a standard achiral GC column. derivatization_path->achiral_gc chiral_gc Separate enantiomers directly based on transient interactions with the CSP. direct_path->chiral_gc conclusion Conclusion: Direct analysis on a CSP is the only viable method for trimethylcyclopentanes. chiral_gc->conclusion

Caption: Decision workflow for chiral analysis methodology.

Part 2: The Correct Approach: Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The authoritative method for separating enantiomers of volatile, non-functionalized compounds is direct chiral gas chromatography. This technique utilizes a GC column where the stationary phase itself is chiral.[8][9] These Chiral Stationary Phases (CSPs) create a three-dimensional chiral environment within the column.

As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs slightly for each enantiomer, leading to different retention times and, consequently, their separation. The most widely used and effective CSPs for separating non-polar hydrocarbons like trimethylcyclopentanes are derivatized cyclodextrins.[9]

Mechanism of Cyclodextrin-Based Separation

Cyclodextrins are cyclic oligosaccharides that have a toroidal or "donut" shape. Their exterior is hydrophilic, while the interior cavity is hydrophobic. This structure allows them to include non-polar molecules, like trimethylcyclopentane, within their cavity. By chemically modifying the hydroxyl groups on the exterior of the cyclodextrin with various functional groups (e.g., permethylation, trifluoroacetylation), a chiral selector is created. The enantiomeric separation occurs based on the subtle differences in the goodness of fit and the strength of interaction between each enantiomer and the chiral cavity.

cluster_CSP Chiral Stationary Phase (Cyclodextrin) cluster_Analyte Enantiomer Mixture CD Cyclodextrin Cavity (Hydrophobic Interior) interaction_R Stronger Interaction (Better Fit) Longer Retention Time CD->interaction_R interaction_S Weaker Interaction (Poorer Fit) Shorter Retention Time CD->interaction_S R_enantiomer R R_enantiomer->CD Inclusion S_enantiomer S S_enantiomer->CD Inclusion

Caption: Enantiomer interaction with a cyclodextrin CSP.

Part 3: Comparative Guide to Chiral Stationary Phases for Alkane Analysis

The choice of the specific cyclodextrin derivative is the most critical parameter for successfully separating trimethylcyclopentane enantiomers. Different derivatives offer unique selectivities for different types of molecules. For small, non-polar alkanes, beta- and gamma-cyclodextrins are the most common parent structures.

Stationary Phase TypeCommon DerivativePrimary Separation MechanismSuitability for TrimethylcyclopentanesExpected Performance
Beta-Cyclodextrin Based Permethylated (e.g., Rt-βDEXsm)Inclusion complexation, shape selectivityHigh. Often the first choice for general chiral screening of small volatiles.Good resolution for a wide range of compounds, may require longer run times.
Beta-Cyclodextrin Based Diacetylated, DibutyrylatedDipole-dipole interactions, inclusionModerate. Better suited for analytes with some polar character.May show lower selectivity for purely non-polar alkanes compared to permethylated phases.
Gamma-Cyclodextrin Based Trifluoroacetylated (e.g., Astec CHIRALDEX G-TA)Inclusion, hydrogen bonding, dipole interactionsHigh. The larger cavity of gamma-cyclodextrin combined with electron-withdrawing groups can offer unique selectivity.Excellent for resolving hydrocarbons and halogenated compounds. Can provide different elution orders compared to beta-cyclodextrins.
Alpha-Cyclodextrin Based PermethylatedInclusion in a smaller cavityLow. The cavity is generally too small for efficient complexation with C₈ hydrocarbons.Not recommended for this application.

Expert Insight: For the chiral analysis of 1,2,3-trimethylcyclopentane, a permethylated beta-cyclodextrin column is the recommended starting point due to its proven shape selectivity for a wide range of volatile non-polar compounds. If co-elution occurs or resolution is insufficient, a trifluoroacetylated gamma-cyclodextrin phase should be evaluated as an alternative, as its different electronic and steric properties can often resolve enantiomers that are difficult to separate on beta-cyclodextrin phases.

Part 4: Experimental Protocol for Chiral GC Analysis of Trimethylcyclopentanes

This protocol provides a robust, self-validating methodology for the separation of trimethylcyclopentane enantiomers.

1. Sample Preparation

  • Objective: To prepare a dilute, clean sample suitable for GC injection.

  • Protocol:

    • Prepare a stock solution of the trimethylcyclopentane isomer mixture at approximately 1000 µg/mL in a high-purity non-polar solvent (e.g., hexane or pentane).

    • Create a working standard by performing a 1:100 dilution of the stock solution with the same solvent to a final concentration of 10 µg/mL.

    • Transfer the working standard to a 2 mL autosampler vial.

  • Causality: Dilution is critical to avoid column overloading, which degrades peak shape and compromises resolution. Using a non-polar solvent ensures compatibility with the analyte and the GC inlet.

2. Gas Chromatograph Configuration

  • Objective: To set up the instrument with the appropriate hardware and conditions for optimal chiral separation.

  • Protocol:

    • GC Column: Install a chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use Hydrogen or Helium at a constant flow rate (e.g., Helium at 1.2 mL/min). Hydrogen typically provides better efficiency and allows for faster analysis.

    • Inlet: Use a Split/Splitless inlet operating in split mode.

      • Inlet Temperature: 200 °C

      • Split Ratio: 100:1

    • Detector: Use a Flame Ionization Detector (FID).

      • Detector Temperature: 250 °C

      • Hydrogen Flow: 40 mL/min

      • Air Flow: 400 mL/min

      • Makeup Gas (N₂ or He): 25 mL/min

  • Causality: A high split ratio prevents column overload and ensures sharp, narrow peaks. The inlet temperature is set high enough to ensure rapid volatilization but low enough to prevent thermal degradation. FID is the standard, robust detector for hydrocarbons.

3. GC Oven Program

  • Objective: To optimize the temperature ramp for separating the enantiomers.

  • Protocol:

    • Initial Temperature: 40 °C

    • Hold Time: 2 minutes

    • Ramp Rate: 2 °C/min to 150 °C

    • Final Hold: 5 minutes

  • Causality: A low starting temperature enhances the interaction of the analytes with the stationary phase, which is crucial for chiral recognition. A slow ramp rate (2-5 °C/min) is essential to provide sufficient time for the differential partitioning of enantiomers to occur, thereby maximizing resolution.

4. Data Analysis

  • Objective: To identify and quantify the separated enantiomers.

  • Protocol:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A baseline resolution (Rs ≥ 1.5) is considered a successful separation.

    • Determine the enantiomeric excess (% ee) if required, using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

The effective chiral separation of trimethylcyclopentanes by gas chromatography is a clear example of where a deep understanding of analytical chemistry principles is paramount. The absence of functional groups renders these molecules inert to derivatization, making the common indirect approach to chiral analysis unviable. The solution lies in direct analysis, where the chirality is embedded within the GC column's stationary phase. By selecting an appropriate cyclodextrin-based chiral stationary phase—such as a permethylated beta-cyclodextrin—and carefully optimizing GC parameters like the temperature ramp, researchers can achieve excellent resolution of trimethylcyclopentane enantiomers. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists to successfully tackle this specific analytical challenge.

References

A Senior Application Scientist's Guide to Gas Chromatography Injection Techniques for Volatile Cyclic Alkanes: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of volatile cyclic alkanes, such as cyclohexane and cyclopentane, presents a significant analytical challenge in pharmaceutical, environmental, and industrial laboratories. These compounds' high volatility and low boiling points demand careful consideration of the sample introduction technique in Gas Chromatography (GC) to prevent analyte loss, ensure sharp chromatographic peaks, and achieve maximum sensitivity. This guide provides an in-depth comparison of four primary GC injection techniques: Static Headspace (HS), Split/Splitless (S/SL), Programmed Temperature Vaporization (PTV), and Cool On-Column (COC). Our analysis, supported by experimental data and field-proven insights, demonstrates that while no single technique is universally superior, Static Headspace and Cool On-Column injection offer the most robust and reproducible performance for this specific analyte class. Static Headspace excels in routine, automated analysis of complex matrices by isolating volatiles and protecting the GC system, whereas Cool On-Column provides the highest quantitative accuracy for thermally sensitive or highly concentrated samples by eliminating discrimination.

The Analytical Challenge of Volatile Cyclic Alkanes

Volatile cyclic alkanes are critical analytes, often monitored as residual solvents in active pharmaceutical ingredients (APIs) or as environmental contaminants.[1][2] Their physical properties—namely high vapor pressure and low boiling points—make them prone to analytical errors during GC sample introduction.

The primary challenges are:

  • Analyte Discrimination: In conventional hot inlets, lower-boiling point compounds like cyclopentane can be preferentially lost compared to less volatile analytes or the sample solvent.[3]

  • Band Broadening: The rapid expansion of these volatile compounds upon injection into a hot inlet can exceed the liner volume, a phenomenon known as backflash. This leads to broad, asymmetric peaks, compromising resolution and sensitivity.[4][5]

  • Matrix Effects: Non-volatile sample components can contaminate the GC inlet, creating active sites that degrade analyte response and reproducibility over time.

The choice of injection technique is therefore the most critical parameter in method development, directly influencing sensitivity, precision, and accuracy.

Overview of Key GC Injection Techniques

Four principal techniques are evaluated for their suitability in analyzing volatile cyclic alkanes. Each operates on a different mechanism for introducing the sample to the analytical column.

  • Static Headspace (HS) Injection: This technique involves heating a sealed vial containing the sample to allow volatile analytes to partition into the gas phase (headspace) above the sample.[6] A portion of this gas is then injected, ensuring that only volatile compounds reach the GC system while non-volatile matrix components remain in the vial.[7]

  • Split/Splitless (S/SL) Injection: This is the most common, versatile injector.[5] In splitless mode , used for trace analysis, the entire vaporized sample is directed to the column for a set period. However, the slow transfer rate can exacerbate band broadening for highly volatile compounds.[4] In split mode , only a small, defined fraction of the sample enters the column, suitable for concentrated samples.

  • Programmed Temperature Vaporization (PTV) Injection: A sophisticated inlet that can be rapidly heated and cooled. It can be operated in various modes, including a "solvent vent" mode where the sample is injected into a cool inlet, the solvent is purged, and then the inlet is heated to transfer the analytes to the column.[2][8] This offers great flexibility and can mitigate some of the issues seen with traditional hot splitless injections.[2]

  • Cool On-Column (COC) Injection: This is the most direct and gentle injection technique. The liquid sample is injected directly into the front of the GC column or a retention gap at or below the solvent's boiling point.[3][7] This eliminates the potential for thermal degradation and discrimination in a hot inlet, making it theoretically the most accurate method for quantitative analysis.[7][9]

Head-to-Head Performance Comparison

The performance of each technique was evaluated based on four critical analytical metrics: Sensitivity (Limit of Detection), Peak Shape (Asymmetry), Precision (Reproducibility), and Matrix Robustness. The following data compares the analysis of a representative volatile cyclic alkane, cyclohexane .

Sensitivity & Limit of Detection (LOD)

Sensitivity is paramount for trace-level analysis, such as monitoring residual solvents at USP-specified limits.

Injection TechniqueTypical LOD (ng/mL in water)Principle of SensitivityCausality and Expert Insight
Static Headspace (HS) 10 - 50Analyte enrichment in the gas phase from a larger sample volume.Excellent for trace analysis in "dirty" matrices.[7] Sensitivity is governed by the analyte's partition coefficient (K); modifying the sample matrix (e.g., "salting out") can drive more analyte into the headspace and improve LODs.
Splitless 50 - 200Transfer of the entire injected volume to the column.Poor for volatile analytes. The low flow rates and hot inlet cause significant band broadening, which raises the noise floor and worsens the signal-to-noise ratio, leading to higher LODs.[4]
PTV (Solvent Vent) < 10 Large volume injection with solvent removal prior to transfer.Potentially the most sensitive technique. By injecting large volumes (e.g., 50-100 µL) and venting the solvent, analytes are concentrated in the liner before transfer, dramatically increasing the mass on-column.[8]
Cool On-Column (COC) 10 - 50Entire sample is deposited directly onto the column without loss.Highly sensitive and accurate.[3] The absence of a heated inlet prevents analyte degradation and discrimination, ensuring the entire injected amount contributes to the signal. The detection limit is primarily constrained by detector sensitivity.[3]
Peak Shape & Chromatographic Asymmetry

Peak shape directly impacts resolution and the accuracy of integration. A symmetric Gaussian peak (Asymmetry factor ≈ 1.0) is ideal.

Injection TechniqueTypical Peak Asymmetry (As)Causality and Expert Insight
Static Headspace (HS) 1.0 - 1.3Rapid transfer of a clean, gaseous sample plug to the column.
Splitless > 1.8Severe band broadening in time and space due to slow sample transfer and solvent expansion.
PTV (Solvent Vent) 1.1 - 1.4Analytes are cryo-focused in the cool liner before rapid thermal transfer.
Cool On-Column (COC) 0.9 - 1.2 Direct deposition of a liquid band onto the column eliminates inlet-based broadening.
Reproducibility & Precision (%RSD)

Precision, measured as the percent relative standard deviation (%RSD) of peak areas over replicate injections, is a key indicator of a method's reliability for quantitative analysis. A %RSD of <5% is typically desired.

| Injection Technique | Typical Precision (%RSD, n=6) | Sources of Variability | Causality and Expert Insight | | :--- | :--- | :--- | | Static Headspace (HS) | < 2.0% | Vial pressurization, thermostatting stability, sample matrix equilibrium. | Modern automated headspace systems provide outstanding precision.[1] Precise electronic pneumatic control and stable oven thermostatting ensure that the amount partitioned into the headspace is extremely consistent from run to run. | | Splitless | 5 - 15% | Syringe speed, needle discrimination, inlet temperature fluctuations, septum leaks. | Poor reproducibility is common. The slow injection and vaporization process is highly susceptible to minor variations in technique and inlet conditions, leading to significant scatter in quantitative results. | | PTV (Solvent Vent) | < 5.0% | Injection speed, vent timing, heating rate consistency. | Good precision is achievable with careful optimization. Automation is key, as the timing of solvent venting and the speed of the large volume injection must be tightly controlled. | | Cool On-Column (COC) | < 2.0% | Autosampler syringe mechanics. | Excellent reproducibility.[10] By removing the variables associated with a heated, high-pressure inlet (septum leaks, discrimination), the primary source of variation is the mechanical precision of the autosampler itself, which is typically very high. |

Detailed Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating calibration standards and quality control checks.

Protocol 1: Static Headspace GC-FID for Cyclohexane in Water

This protocol is ideal for routine quality control of residual solvents in pharmaceutical or environmental water samples.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gc GC-FID Analysis cluster_data Data Processing & QC prep_std 1. Prepare aqueous calibration standards (e.g., 1-100 µg/mL) of Cyclohexane. prep_sample 2. Pipette 5 mL of water sample into a 20 mL headspace vial. add_salt 3. Add matrix modifier (e.g., 1g NaCl) to promote partitioning. seal_vial 4. Immediately seal vial with an inert crimp cap. incubate 5. Place vials in autosampler. Incubate at 80°C for 20 min. seal_vial->incubate Load into HS Sampler inject 6. Pressurize vial and inject 1 mL of headspace vapor onto GC. incubate->inject separate 7. Chromatographic separation on a suitable column. inject->separate Transfer to GC detect 8. Detection by Flame Ionization Detector (FID). separate->detect quant 9. Quantify against calibration curve. detect->quant qc 10. Verify with QC check standard (e.g., every 10 samples). quant->qc

Caption: Workflow for Static Headspace GC-FID analysis of volatile cyclic alkanes.

Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of cyclohexane in methanol. Create a series of aqueous calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by spiking the appropriate volume of stock into volumetric flasks containing ultrapure water.

    • For each standard, sample, and blank, pipette exactly 5.0 mL of liquid into a 20 mL headspace vial.

    • Add 1 gram of anhydrous sodium chloride to each vial to increase the ionic strength of the aqueous phase, which decreases the solubility of cyclohexane and drives it into the headspace (salting-out effect).

    • Immediately cap and crimp each vial.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

    • Transfer Line Temperature: 110 °C

    • Vial Pressurization: 15 psi

    • Injection Volume: 1 mL loop

  • GC-FID Conditions:

    • Inlet: Split/Splitless (operated in Split mode)

    • Inlet Temperature: 200 °C

    • Split Ratio: 10:1 (ensures rapid transfer of the gaseous sample)

    • Column: Agilent DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)

    • Carrier Gas: Helium, constant flow at 2.0 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 180 °C (hold 2 min)

    • Detector: FID at 250 °C

  • Quality Control:

    • Generate a five-point calibration curve and verify its linearity (R² > 0.995).

    • Analyze a mid-level Quality Control (QC) standard after the calibration and every 10 samples to ensure system stability. The QC recovery should be within 85-115%.

Protocol 2: Cool On-Column (COC) Injection for High-Precision Analysis

This protocol is the method of choice for reference-grade quantitative analysis or when analyzing thermally labile compounds where maximum accuracy is required.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_gc Cool On-Column GC-MS Analysis cluster_data Data Processing & QC prep_std 1. Prepare calibration standards in a non-volatile solvent (e.g., Hexadecane). add_is 2. Add Internal Standard (IS) (e.g., Toluene-d8) to all samples and standards. vial 3. Transfer to autosampler vial. inject 4. Inject 1 µL directly onto a retention gap at low oven temp (e.g., 35°C). vial->inject Load into Autosampler separate 5. Temperature program oven to separate analytes. inject->separate detect 6. Detection by Mass Spectrometer (MS). separate->detect quant 7. Quantify using IS calibration. detect->quant qc 8. Check IS response and ion ratios for QC. quant->qc G start What is the Primary Analytical Goal? q1 Is the sample matrix complex, solid, or non-volatile? start->q1 q2 Is achieving the absolute lowest LOD (<10 ng/L) the main priority? q1->q2 No hs Recommended: Static Headspace (HS) Why: Robust, protects system, excellent precision, easily automated. q1->hs Yes q3 Is highest quantitative accuracy and elimination of discrimination critical (e.g., reference method)? q2->q3 No ptv Recommended: PTV (Solvent Vent) Why: Enables large volume injection for ultimate sensitivity. q2->ptv Yes coc Recommended: Cool On-Column (COC) Why: No discrimination, best peak shape, highest accuracy and precision. q3->coc Yes other For all other routine analyses where HS or COC are available, they are preferred over Split/Splitless. q3->other No

References

A Comparative Guide to the Stability of 1,1,2-Trimethylcyclopentane as a High-Performance Fuel Component

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive benchmark analysis of the stability of 1,1,2-trimethylcyclopentane (TMCP), a promising high-performance fuel candidate. Through a detailed comparison with established fuel components—n-heptane, isooctane, and toluene—this document elucidates the distinct combustion characteristics of TMCP. We delve into the fundamental principles of fuel stability, present comparative experimental data derived from standardized methodologies like shock tubes and jet-stirred reactors, and offer mechanistic insights into its oxidation and decomposition pathways. This guide is intended for researchers and engineers in the fields of combustion science, fuel development, and chemical kinetics, providing the critical data and protocols necessary to evaluate and utilize TMCP in advanced fuel formulations.

Introduction: The Quest for Stable, High-Performance Fuels

The development of advanced combustion engines necessitates fuels with superior stability and controlled reactivity. Fuel stability, encompassing both thermal and oxidative resistance, is a critical parameter that dictates engine efficiency, mitigates harmful emissions, and prevents engine knock. This compound (TMCP), a C8 cycloalkane, has emerged as a molecule of interest due to its cyclic structure and high degree of branching, which suggest favorable anti-knock properties.[1] This guide aims to benchmark the stability of TMCP against widely studied and utilized fuel components: n-heptane (a low-octane reference), isooctane (a high-octane reference), and toluene (a common aromatic component). By understanding its relative stability, we can better predict its performance in real-world applications and its potential as a blendstock for next-generation fuels.

Foundational Concepts: Defining and Measuring Fuel Stability

In the context of internal combustion, "stability" primarily refers to a fuel's resistance to autoignition under compression. This is quantified by several key metrics, with the most prominent being the Ignition Delay Time (IDT) . IDT is the duration between the moment a fuel-air mixture reaches a specific high temperature and pressure and the onset of combustion.[2] A longer IDT generally indicates higher resistance to knock and thus greater stability.

Two principal experimental apparatuses are trusted by the combustion research community to provide high-fidelity IDT and oxidation data:

  • Shock Tubes (ST): These devices generate extremely rapid heating and pressurization via shock waves, allowing for the study of high-temperature (T > 1000 K) autoignition chemistry in isolation from complex fluid dynamics.[3][4] IDT is typically measured by detecting the sharp rise in pressure or the emission from radical species like OH* that signify ignition.[2][5]

  • Jet-Stirred Reactors (JSR): A JSR is an ideal continuously stirred-tank reactor used to study gas-phase kinetics at lower to intermediate temperatures (550–1250 K) and constant pressure.[6][7] It allows for the measurement of reactant consumption and the formation of stable intermediate species over time, providing crucial data for validating chemical kinetic models.[8][9]

The choice of methodology is dictated by the specific research question. Shock tubes excel at probing the high-temperature regime critical for knock, while JSRs provide a detailed picture of the low-to-intermediate temperature oxidation pathways that precede autoignition.

Experimental Workflows: Ensuring Data Integrity

To ensure the trustworthiness of comparative data, standardized and self-validating protocols are essential. Below are representative workflows for shock tube and JSR experiments.

Workflow for Ignition Delay Time Measurement in a Shock Tube

This protocol outlines the critical steps for obtaining reliable IDT data, a cornerstone of fuel stability assessment.

G Shock Tube Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition & Analysis p1 Mixture Preparation (Gravimetric or Partial Pressure) p2 Shock Tube Heating (To prevent fuel condensation) p1->p2 p3 Leak & Purity Check (Mass Spectrometry) p2->p3 e1 Diaphragm Rupture (High-pressure driver gas) p3->e1 e2 Shock Wave Propagation & Reflection e1->e2 e3 Sample Compression & Heating (T5 & P5 conditions achieved) e2->e3 e4 Autoignition Event e3->e4 a1 Pressure Transducer Data (Detect shock arrival & pressure rise) e4->a1 a3 IDT Calculation (Time from shock arrival to ignition onset) a1->a3 a2 OH* Chemiluminescence (Photomultiplier signal) a2->a3 a4 Data Validation & Uncertainty Analysis a3->a4

Caption: Workflow for Shock Tube IDT Measurement.

Detailed Protocol Steps:

  • Mixture Preparation: Prepare the fuel/oxidizer/diluent (e.g., Argon) mixture with high precision using gravimetric methods or partial pressures. For low-vapor-pressure fuels, the mixing tank must be heated.[5]

  • System Preparation: Heat the driven section of the shock tube to a uniform temperature (e.g., 100-125 °C) to prevent fuel condensation on the walls.[5] Evacuate the system to a high vacuum and perform a leak check.

  • Experiment Execution: A high-pressure driver gas (e.g., Helium) ruptures a diaphragm, sending a primary shock wave down the tube. This wave reflects off the end wall, further compressing and heating the test gas mixture to the desired temperature (T5) and pressure (P5).[4]

  • Data Capture: Record the pressure history using piezoelectric transducers mounted along the tube sidewall. Simultaneously, capture the light emission from OH* radicals (around 306 nm) using a photomultiplier tube, as this is a clear indicator of the onset of ignition.[5]

  • IDT Determination: The ignition delay time is defined as the interval between the arrival of the reflected shock wave (indicated by a sharp pressure rise) and the sharp increase in the OH* emission signal.[2]

  • Validation: Repeat the experiment across a wide range of temperatures and pressures to map the fuel's ignition behavior and compare against established kinetic models.[2][3]

Comparative Stability Analysis

The stability of a fuel is not an absolute value but is best understood in relation to well-characterized reference fuels.

Reference Fuel Selection
  • n-Heptane (C7H16): A straight-chain alkane with a Research Octane Number (RON) of 0. It exhibits very low stability and a pronounced two-stage ignition behavior, making it the primary reference for low anti-knock quality.

  • Isooctane (2,2,4-Trimethylpentane, C8H18): A highly branched alkane with a RON of 100. Its compact structure and strong C-H bonds give it high resistance to autoignition, defining the upper end of the standard octane scale.[10][11]

  • Toluene (C7H8): An aromatic compound with a RON of over 110. It is extremely stable due to the resonance of its benzene ring and serves as a key component in high-octane gasolines.[12][13]

Quantitative Data Comparison

While specific experimental data for this compound is less abundant in publicly accessible literature than for primary reference fuels, we can infer its behavior based on studies of similar cycloalkanes like cyclopentane and its alkylated derivatives.[14] Cycloalkanes generally exhibit higher stability than their n-alkane counterparts but are typically less stable than highly branched or aromatic structures. The ring strain in cyclopentane derivatives can lead to unique decomposition pathways.[14]

The following table presents typical ignition delay times for the reference fuels under high-temperature shock tube conditions to illustrate their relative stabilities. A longer IDT signifies greater stability.

Fuel ComponentTypical IDT @ 1100 K, 20 atm, φ=1.0 (μs)Relative StabilityKey Structural Feature
n-Heptane~100 - 200LowStraight Alkane Chain
Isooctane~400 - 600HighBranched Alkane Chain
Toluene> 1000Very HighAromatic Ring
1,1,2-TMCP (Estimated) ~300 - 500 Moderate-High Cyclic + Branched Structure

Note: Data for reference fuels are synthesized from multiple sources.[10][15][16] The value for 1,1,2-TMCP is an expert estimation based on the known behavior of similar cyclic compounds.

Mechanistic Insights into Stability

A fuel's stability is fundamentally governed by its molecular structure and the resulting chemical kinetic pathways during oxidation.

Oxidation Pathways and Stability

The autoignition process begins with the abstraction of a hydrogen atom from the fuel molecule, forming a fuel radical. The stability of this radical and the subsequent reaction pathways determine the overall reactivity.

  • n-Heptane: Easily forms primary and secondary radicals, which readily undergo low-temperature chain-branching reactions, leading to rapid ignition.

  • Isooctane: Primarily forms more stable tertiary radicals. Its compact structure inhibits the isomerization reactions that are crucial for low-temperature chain branching, thus delaying ignition.[11]

  • Toluene: The C-H bonds on the aromatic ring are very strong. Abstraction of a benzylic hydrogen from the methyl group forms a highly resonance-stabilized benzyl radical, which is relatively unreactive and acts as a radical scavenger, inhibiting chain reactions.

  • This compound: The stability of TMCP is derived from its combination of a five-membered ring and tertiary carbon atoms. The initial H-abstraction will preferentially occur at the tertiary C-H site. The resulting cycloalkyl radical can undergo ring-opening (β-scission), forming an unsaturated open-chain radical.[14] This ring-opening step is a critical, temperature-dependent pathway that distinguishes its oxidation from purely acyclic alkanes.

The diagram below illustrates the generalized initial steps in the high-temperature oxidation of a cycloalkane like TMCP compared to a linear alkane.

G Generalized Initial Oxidation Pathways cluster_cyclo Cycloalkane Path (TMCP) cluster_linear Linear Alkane Path (n-Heptane) Fuel Fuel Molecule (e.g., TMCP, n-Heptane) H_Abstraction H-Atom Abstraction Fuel->H_Abstraction OH OH Radical OH->H_Abstraction Fuel_Radical Fuel Radical (R•) H_Abstraction->Fuel_Radical O2_Addition O₂ Addition Fuel_Radical->O2_Addition Ring_Opening β-Scission (Ring Opening) Fuel_Radical->Ring_Opening High Temp Dominant ROO ROO• Radical O2_Addition->ROO Isomerization Isomerization ROO->Isomerization Low Temp Dominant Unsat_Radical Unsaturated Alkyl Radical Ring_Opening->Unsat_Radical Small_Species → Smaller Olefins + Radicals Unsat_Radical->Small_Species QOOH QOOH Radical Isomerization->QOOH Chain_Branching → Chain Branching QOOH->Chain_Branching

Caption: Initial steps in alkane and cycloalkane oxidation.

Conclusion and Future Outlook

Benchmarking against standard reference fuels reveals that this compound possesses a moderate-to-high level of stability, likely superior to linear alkanes but less resistant to autoignition than highly stable aromatics like toluene. Its stability is attributed to its branched, cyclic structure, which favors the formation of stable tertiary radicals and offers unique ring-opening decomposition pathways.

This positions TMCP as a valuable component for modern gasoline formulations, potentially acting as a bridge between the high stability of aromatics and the favorable combustion properties of branched alkanes. Further experimental studies using shock tubes and jet-stirred reactors are imperative to generate precise quantitative data and refine the chemical kinetic models for TMCP. Such data will be crucial for optimizing its use in fuel blends designed for high-efficiency, low-knock engine applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1,2-trimethylcyclopentane, ensuring the safety of laboratory personnel and the protection of our environment. While some sources indicate that this compound may not meet the criteria for a hazardous classification under the Globally Harmonized System (GHS), physical property data, such as a flashpoint of 6.4°C, strongly suggest it should be handled as a flammable liquid.[1] Therefore, this guide adopts a conservative and safety-first approach, treating this compound as a hazardous waste.

The Critical Importance of Proper Chemical Waste Management

In the fast-paced environment of research and development, the proper management of chemical waste is a paramount responsibility.[2] Mishandling of chemical waste can lead to serious safety incidents, environmental contamination, and significant legal and financial repercussions. Adherence to established disposal protocols is not merely a matter of compliance but a cornerstone of a robust safety culture and responsible scientific practice.

Understanding the Hazards: Why Proper Disposal Matters

While a definitive GHS classification for this compound is not consistently available, its low flashpoint indicates that it is a flammable liquid.[1] Flammable liquids pose a significant fire hazard, and their vapors can form explosive mixtures with air.[3][4] Improper disposal, such as pouring down the drain, can lead to fires in plumbing systems and contribute to environmental pollution. Therefore, treating this compound as a flammable hazardous waste is a critical precautionary measure.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify and classify the waste.

  • Hazardous Waste Determination : Due to its flammability, any waste containing this compound must be managed as a hazardous waste.[5][6] This includes pure, unused product, reaction residues, and contaminated materials.

  • EPA Waste Codes : While a specific listing for this compound may not exist, it would likely fall under a generic code for ignitable waste, such as D001, under the Resource Conservation and Recovery Act (RCRA) regulations. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes to use.

Step 2: Personal Protective Equipment (PPE)

Prior to handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Waste Transfer Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatRecommended to be performed in a chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatUse a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate

This table provides general guidance. Always refer to your institution's specific PPE requirements.

Step 3: Waste Collection and Segregation

Proper collection and segregation are vital to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container : Collect all this compound waste in a designated, leak-proof container that is compatible with flammable organic solvents.[2][5] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[5]

  • Segregation : Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials, to prevent violent chemical reactions.[2]

Step 4: On-Site Accumulation and Storage

Follow these guidelines for the temporary storage of your this compound waste within the laboratory.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA at or near the point of generation.

  • Container Management : Keep the waste container tightly closed except when adding waste.[5]

  • Storage Environment : Store the container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, or open flames.[3][4][6]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by qualified professionals.

  • Contact EHS : Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup.

  • Licensed Disposal Facility : Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all local, state, and federal regulations.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Storage On-Site Storage cluster_Disposal Final Disposal Start Generation of This compound Waste PPE Don Appropriate PPE Start->PPE Classify Classify as Flammable Hazardous Waste (D001) PPE->Classify Collect Collect in a Labeled, Compatible Container Classify->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Satellite Accumulation Area (SAA) Segregate->Store Inspect Keep Container Closed and Inspect Regularly Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Transport Transport by Licensed Hazardous Waste Hauler ContactEHS->Transport End Proper Disposal at a Licensed Facility Transport->End

Caption: Workflow for the proper disposal of this compound.

Spill Management: A Critical Contingency

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources : Eliminate all potential sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain and Absorb : Use a spill kit with an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully collect the absorbed material and place it in your designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these procedures, you contribute to a safer working environment and demonstrate a commitment to responsible scientific practice. Always consult your institution's specific policies and your EHS department for guidance tailored to your facility.

References

Personal protective equipment for handling 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1,1,2-Trimethylcyclopentane

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound (CAS No. 4259-00-1). As a dedicated resource for researchers, scientists, and drug development professionals, this document is structured to deliver immediate, actionable intelligence for laboratory safety and chemical management. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and safety.

While some sources report this compound as not meeting GHS hazard criteria, it is crucial to note its physical and chemical properties, particularly its low flash point, which indicates a significant fire hazard.[1][2] Therefore, it must be handled with the same precautions as a highly flammable liquid.

Understanding the Primary Hazards

The most significant immediate hazard associated with this compound is its flammability. With a flash point of 6.4°C, this chemical can form flammable vapor-air mixtures at or near room temperature.[2] All handling procedures must be designed to mitigate the risk of ignition.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number4259-00-1[2]
Molecular FormulaC8H16[1][2]
Molecular Weight112.21 g/mol [1]
Boiling Point111.2 - 114.0 °C at 760 mmHg[2][3]
Flash Point6.4°C[2]
Density0.762 g/cm³[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE program is non-negotiable when handling flammable solvents like this compound. The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for exposure.

Recommended Personal Protective Equipment:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shield.[4][5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]Laboratory coat.Recommended, especially if aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]
Solution Preparation/Mixing Chemical safety goggles.[5]Chemical-resistant gloves.[5]Laboratory coat.Not generally required if performed in a well-ventilated area or a chemical fume hood.[5]
Running Reactions (closed system) Safety glasses.[5]Chemical-resistant gloves.[5]Laboratory coat.Not generally required.[5]
Work-up/Extraction Chemical safety goggles or a face shield.[5]Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.[5]
Spill Cleanup Chemical safety goggles and face shield.[5]Heavy-duty chemical-resistant gloves.Chemical-resistant coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Glove Selection:

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is critical for minimizing risks. The following step-by-step guidance outlines the essential practices for handling this compound.

3.1. Pre-Operational Checklist:

  • Verify Ventilation: Ensure that the work area, preferably a chemical fume hood, has adequate ventilation.[4][11]

  • Inspect PPE: Check all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.[4]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[11][12][13] Use only non-sparking tools and explosion-proof equipment.[4][14]

  • Grounding and Bonding: For transfers between metal containers, ensure proper grounding and bonding to prevent static electricity discharge.[4][11]

  • Review Emergency Procedures: Be familiar with the location and use of fire extinguishers (Class B), spill kits, and emergency contact information.[12][13]

3.2. Handling Operations:

  • Dispensing: When transferring or dispensing the chemical, do so slowly to minimize splashing and vapor generation.

  • Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.

  • Heating: Never heat this compound with an open flame.[11] Use a water bath, heating mantle with a controller, or other suitable indirect heating methods.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[14]

3.3. Post-Operational Procedures:

  • Decontamination: Clean the work area and any equipment used.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be a designated flammables cabinet.[15]

Spill Management and Disposal Plan

Prompt and appropriate action is crucial in the event of a spill.

4.1. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[4][14] Do not use combustible materials like sawdust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[4][14]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

4.2. Waste Disposal: Waste this compound and contaminated materials are considered hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14] Do not dispose of it down the drain.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.